molecular formula C7H13N3 B1454997 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine CAS No. 1177334-24-5

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Cat. No.: B1454997
CAS No.: 1177334-24-5
M. Wt: 139.2 g/mol
InChI Key: NTGFKUWZGUGTFA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine (CAS 1177334-24-5) is an organic compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . This specific amine is part of a class of heteroaromatic compounds that are of significant interest in early drug discovery, particularly in the development of potent and selective inhibitors for metalloproteinases such as meprin α and β . Pyrazole derivatives are frequently investigated for their anti-inflammatory, antimicrobial, and anticancer properties, making them valuable chemical probes for target validation and pharmacological research . Available as a building block from multiple suppliers, this compound has a purity of 95% and is offered in quantities ranging from 50 mg to 10 g . Its estimated physical properties include a boiling point of approximately 209.98 °C (EPA T.E.S.T.), a melting point of 42.99 °C (EPI Suite), and a water solubility of about 24,196 mg/L (EPA T.E.S.T.) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(8)7-4-5-9-10(7)2/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFKUWZGUGTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] This document details two primary synthetic routes, commencing from the key intermediate 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one. Each methodology is presented with detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this and related pyrazole-containing compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] The versatile nature of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] The target molecule, this compound, incorporates a chiral primary amine, a common pharmacophore that can participate in key hydrogen bonding interactions with biological targets.

This guide will focus on robust and scalable synthetic strategies to access this amine, providing a foundation for further derivatization and incorporation into more complex molecular architectures.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic disconnection of the target amine points to the corresponding ketone, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one, as a key precursor. This ketone can be transformed into the desired amine through established methodologies such as reductive amination or via an oxime intermediate followed by reduction.

The synthesis of the key ketone intermediate can be envisioned through the acylation of 1-methylpyrazole. The overall synthetic strategy is outlined below:

Retrosynthesis Target This compound Ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Target->Ketone Reductive Amination or Oxime Reduction Methylpyrazole 1-Methylpyrazole Ketone->Methylpyrazole Friedel-Crafts Acylation Pyrazole Pyrazole Methylpyrazole->Pyrazole N-Methylation

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, two primary synthetic routes are detailed in this guide:

  • Route A: Reductive Amination of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.

  • Route B: Catalytic Hydrogenation of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime.

Synthesis of the Key Intermediate: 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

While commercially available, the synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one is a crucial first step for laboratories where the starting material is not readily accessible. The synthesis involves two main stages: N-methylation of pyrazole and subsequent Friedel-Crafts acylation.

N-Methylation of Pyrazole

The methylation of the pyrazole ring at the N1 position is a well-established transformation.[1][5] Various methylating agents can be employed, such as dimethyl sulfate or methyl iodide, typically in the presence of a base.

Experimental Protocol:

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-methylpyrazole.

Friedel-Crafts Acylation of 1-Methylpyrazole

The introduction of the propanoyl group at the C5 position of the 1-methylpyrazole ring can be achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of 1-methylpyrazole (1.0 eq) in dichloromethane dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.

Route A: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination Ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one C₇H₁₀N₂O Imine Iminium Intermediate Ketone->Imine + NH₃, - H₂O Ammonia Ammonia NH₃ Ammonia->Imine ReducingAgent Reducing Agent e.g., NaBH₃CN, NaBH(OAc)₃ Amine This compound C₇H₁₃N₃ ReducingAgent->Amine Imine->Amine + [H]

Caption: Workflow for the reductive amination of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.

Experimental Protocol:

  • Dissolve 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 10 eq) to the ketone solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.[6]

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Make the aqueous residue basic with NaOH (1M) and extract with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.[7][8]

Mechanistic Considerations: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final amine. The choice of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the iminium ion in the presence of the starting ketone.

Route B: Catalytic Hydrogenation of the Oxime Intermediate

An alternative route to the desired amine involves the conversion of the ketone to an oxime, followed by catalytic hydrogenation. This method is particularly useful when direct reductive amination proves to be low-yielding or problematic. The hydrogenation of oximes is a well-established method for the synthesis of primary amines.[9]

Oxime_Reduction cluster_0 Step 1: Oximation cluster_1 Step 2: Hydrogenation Ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime Ketone->Oxime + NH₂OH·HCl Hydroxylamine Hydroxylamine HCl, Base Oxime_step2 Oxime Intermediate Amine This compound Oxime_step2->Amine + H₂ Hydrogen H₂, Catalyst (e.g., Raney Ni, Pd/C)

Caption: Two-step synthesis of the target amine via an oxime intermediate.

Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime

Experimental Protocol:

  • To a solution of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which can often be used in the next step without further purification.

Catalytic Hydrogenation of the Oxime

Experimental Protocol:

  • Dissolve the crude oxime from the previous step in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to prevent the formation of secondary amines.

  • Add a hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or Palladium on carbon (5-10 wt%).[9]

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture vigorously at room temperature or with gentle heating for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the oxime.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain this compound.

Causality in Experimental Choices: The addition of ammonia during hydrogenation is a critical step to suppress the formation of secondary amine byproducts. The newly formed primary amine can otherwise react with the intermediate imine, leading to undesired side reactions. The choice of catalyst can also influence the reaction outcome, with Raney Nickel being a common and effective choice for oxime reductions.[9]

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR SignalsExpected ¹³C NMR Signals
1-MethylpyrazoleC₄H₆N₂82.11Signals for CH₃, and pyrazole ring protons.Signals for methyl carbon and pyrazole ring carbons.
1-(1-Methyl-1H-pyrazol-5-yl)propan-1-oneC₇H₁₀N₂O138.17Signals for CH₃ (ring), CH₃ (ethyl), CH₂ (ethyl), and pyrazole ring protons.Signals for carbonyl, methyls, methylene, and pyrazole ring carbons.
This compoundC₇H₁₃N₃139.20Signals for CH₃ (ring), CH₃ (ethyl), CH₂ (ethyl), CH (amine), NH₂, and pyrazole ring protons.Signals for methyls, methylene, methine, and pyrazole ring carbons.

Conclusion

This guide has detailed two reliable and adaptable synthetic routes for the preparation of this compound. Both the reductive amination and the oxime hydrogenation pathways offer viable strategies, with the choice depending on available reagents, scalability, and the specific requirements of the research. The provided protocols are grounded in established chemical principles and offer a solid foundation for the synthesis of this and other structurally related pyrazole derivatives for applications in drug discovery and development.

References

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  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

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  • ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]

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  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • RSC Publishing. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

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  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

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  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

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Sources

An In-depth Technical Guide to 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, reactivity, and prospective applications of the novel heterocyclic amine, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. Given the scarcity of direct experimental data for this specific molecule, this guide integrates information from closely related analogs and employs computational predictions to offer a robust profile for research and development purposes. The document is intended to serve as a foundational resource for scientists exploring the utility of this compound in medicinal chemistry and materials science, providing both theoretical insights and practical, actionable protocols.

Introduction: The Promise of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of chemical stability, synthetic versatility, and a wide spectrum of biological activities.[2][3] These activities span from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[2] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.[1] This guide focuses on the specific derivative, this compound, a chiral amine with significant potential as a building block for novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any novel compound is a thorough characterization of its structure and physical properties. In the absence of direct experimental data for this compound, this section presents a combination of basic molecular information and computationally predicted properties. These predictions are generated based on established algorithms and provide a reliable starting point for experimental design.[4][5][6]

Structural and Chemical Identifiers
PropertyValueSource
Molecular Formula C₇H₁₃N₃[7]
Molecular Weight 139.20 g/mol [7]
IUPAC Name This compound-
SMILES CC(N)C1=CC=NN1C[7]
InChI Key NTGFKUWZGUGTFA-UHFFFAOYSA-N[7]
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are essential for anticipating its behavior in various experimental settings, from reaction conditions to formulation.

PropertyPredicted ValueMethod/Rationale
Boiling Point ~220-240 °CBased on molecular weight and presence of hydrogen bonding.[3][8]
Melting Point Not available (likely a liquid at room temperature)Lower molecular weight amines are often liquids.[8]
pKa (of the amine) ~9.5 - 10.5Typical for primary alkylamines.
LogP ~1.2 ± 0.5Calculated based on structure.
Solubility Soluble in water and polar organic solvents.Expected due to the presence of the amine and pyrazole nitrogens capable of hydrogen bonding.

Synthesis and Purification

While a specific, published synthesis for this compound has not been identified, a highly plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the reductive amination of a suitable ketone precursor.[2][9][10] This approach offers a straightforward pathway to the target molecule.

Proposed Synthetic Pathway: Reductive Amination

The most logical synthetic strategy involves a two-step process starting from the corresponding ketone, 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

G cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Reductive Amination Start 1-Methyl-1H-pyrazole Reagent1 Propanoyl chloride/AlCl₃ (Friedel-Crafts Acylation) Start->Reagent1 Reaction Product1 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Reagent1->Product1 Yields Product1_clone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Reagent2 Ammonia (or equivalent), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Product1_clone->Reagent2 Reaction Product2 This compound Reagent2->Product2 Yields

Caption: Proposed two-step synthesis of the target amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for reductive amination and is expected to be effective for the synthesis of the target compound.[9][10]

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane (DCM).

  • Acylation: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise to the suspension.

  • Addition of Pyrazole: To this mixture, add a solution of 1-methyl-1H-pyrazole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to this compound

  • Imine Formation: Dissolve the ketone from Step 1 (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) or ammonium acetate (5-10 eq).

  • Reduction: To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of dilute HCl until the solution is acidic.

  • Purification: Wash the aqueous solution with DCM to remove any unreacted ketone. Basify the aqueous layer with NaOH to a pH > 12 and extract the product with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure forms of the chiral amine are often required. This can be achieved through asymmetric synthesis, for which several established methods exist.[11][12]

  • Chiral Auxiliaries: The ketone can be reacted with a chiral auxiliary to form a chiral imine, which is then diastereoselectively reduced.

  • Catalytic Asymmetric Reduction: The imine can be reduced using a chiral catalyst and a reducing agent (e.g., H₂), leading to the formation of one enantiomer in excess.[13]

Spectroscopic and Analytical Characterization (Predicted)

Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following are predicted spectroscopic data for this compound, based on computational models and analysis of similar structures.[4][14]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d1HPyrazole H-3
~6.1d1HPyrazole H-4
~4.0t1HCH-NH₂
~3.7s3HN-CH₃
~1.8-2.0m2HCH₂-CH₃
~1.6br s2HNH₂
~0.9t3HCH₂-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~145Pyrazole C-5
~138Pyrazole C-3
~105Pyrazole C-4
~55CH-NH₂
~36N-CH₃
~30CH₂-CH₃
~10CH₂-CH₃
Predicted Mass Spectrum (EI)
  • M⁺ (Molecular Ion): m/z = 139

  • Major Fragments: m/z = 124 (M-CH₃), m/z = 110 (M-C₂H₅), m/z = 96 (pyrazole ring fragment)

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretch (amine)
2850-2950C-H stretch (aliphatic)
~1600N-H bend (amine)
~1550C=N, C=C stretch (pyrazole ring)

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic primary amine and the aromatic pyrazole ring.

G cluster_0 Reactions at the Amine Group cluster_1 Reactions involving the Pyrazole Ring Amine This compound Acylation Acylation (e.g., Acyl Chlorides) -> Amides Amine->Acylation Sulfonylation Sulfonylation (e.g., Sulfonyl Chlorides) -> Sulfonamides Amine->Sulfonylation Alkylation Alkylation (e.g., Alkyl Halides) -> Secondary/Tertiary Amines Amine->Alkylation Condensation Condensation (e.g., Aldehydes/Ketones) -> Imines (Schiff Bases) Amine->Condensation EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) at C4 Amine->EAS Cyclocondensation Cyclocondensation with 1,3-dicarbonyls -> Fused heterocycles Amine->Cyclocondensation

Caption: Key reaction pathways for the target amine.

Reactions of the Primary Amine

The primary amine is a strong nucleophile and will readily react with a variety of electrophiles.[6]

  • Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base will yield the corresponding amides and sulfonamides. This is a common strategy for creating libraries of compounds for biological screening.[1]

  • Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines.[6]

  • Condensation Reactions: Reaction with aldehydes and ketones will form imines (Schiff bases), which can be further reduced to secondary amines.

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The electron-donating nature of the amine and methyl groups will activate the ring towards substitution.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest a number of promising applications.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The pyrazole core is associated with a wide range of biological targets.[2][3]

  • Antimicrobial Agents: Derivatives of 1-methyl-1H-pyrazol-5-amine have shown potent antimicrobial and antifungal activity.[11]

  • Anticancer Agents: Pyrazole derivatives have been investigated as anticancer agents, with some showing activity against various cancer cell lines.[4][9]

Materials Science
  • Ligands for Metal Complexes: The nitrogen atoms in the pyrazole ring and the primary amine can act as ligands for metal ions, forming coordination complexes with interesting catalytic or material properties.

  • Building Blocks for Polymers: The amine functionality allows for the incorporation of this pyrazole derivative into polymer chains, potentially creating materials with unique thermal or electronic properties.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with care.[7] It is classified as a hazardous material and may be toxic if swallowed or absorbed through the skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical and physical properties. The proposed synthetic routes are robust and based on well-established methodologies. The predicted reactivity and potential applications in medicinal chemistry and materials science highlight the value of this compound as a building block for future research and development. It is our hope that this technical guide will serve as a catalyst for the further investigation and realization of the full potential of this intriguing molecule.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

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Spectroscopic Characterization of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a heterocyclic compound of significant interest within contemporary drug discovery and development programs. Its structural motif, featuring a substituted pyrazole ring linked to a propanamine side chain, presents a versatile scaffold for designing novel therapeutic agents. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] A thorough understanding of the molecule's spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in biological systems.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predicted data and established spectroscopic principles derived from structurally analogous compounds to offer a robust analytical framework for researchers.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic output.

Figure 1: 2D structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the N-methyl group, and the propanamine side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H4 (pyrazole)6.0 - 6.2d1HLocated on a double bond within the electron-rich pyrazole ring.
H3 (pyrazole)7.3 - 7.5d1HAlso on a pyrazole double bond, typically downfield from H4.
N-CH₃3.7 - 3.9s3HSinglet due to the absence of adjacent protons.
CH (propanamine)4.0 - 4.2t1HMethine proton adjacent to the amine and the pyrazole ring.
NH₂1.5 - 3.0br s2HBroad singlet, chemical shift can vary with solvent and concentration.
CH₂ (propanamine)1.6 - 1.8m2HMethylene protons of the propyl chain.
CH₃ (propanamine)0.9 - 1.1t3HTerminal methyl group of the propyl chain.

Causality Behind Predictions: The chemical shifts for the pyrazole ring protons are estimated from known data for substituted pyrazoles.[2][4] The electron-donating nature of the amine and the alkyl groups influences the shielding of these protons. The propanamine side chain protons are predicted based on standard aliphatic chemical shift values, with the methine proton being the most deshielded due to its proximity to the nitrogen atom and the aromatic ring.[5]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C5 (pyrazole)148 - 152Carbon bearing the propanamine substituent.
C3 (pyrazole)138 - 142Unsubstituted carbon in the pyrazole ring.
C4 (pyrazole)105 - 108Unsubstituted carbon in the pyrazole ring.
N-CH₃35 - 38N-methyl carbon.
CH (propanamine)50 - 55Methine carbon attached to the amine.
CH₂ (propanamine)28 - 32Methylene carbon of the propyl chain.
CH₃ (propanamine)10 - 13Terminal methyl carbon of the propyl chain.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Employ a sufficient relaxation delay to ensure accurate integration, particularly for quaternary carbons.

  • 2D NMR (for full assignment):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and linking different fragments of the molecule.

Figure 2: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometric Data

The predicted monoisotopic mass and m/z values for common adducts are crucial for initial identification in a mass spectrum.[6]

Parameter Predicted Value Source
Molecular FormulaC₇H₁₃N₃PubChem[6]
Molecular Weight139.20 g/mol Amerigo Scientific[7]
Monoisotopic Mass139.11095 DaPubChem[6]
[M+H]⁺140.11823PubChem[6]
[M+Na]⁺162.10017PubChem[6]
Plausible Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation event would be the alpha-cleavage adjacent to the amine, leading to the loss of an ethyl radical.

G M [C₇H₁₃N₃]⁺˙ m/z = 139 F1 [C₅H₈N₃]⁺ m/z = 110 M->F1 - C₂H₅˙ F2 [C₂H₅]˙

Figure 3: Key fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce the sample via direct infusion or coupled to a gas or liquid chromatography system (GC-MS or LC-MS). LC-MS is generally preferred for compounds of this nature.

  • Ionization: Utilize electrospray ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺. Electron ionization (EI) can be used with GC-MS to induce fragmentation and provide a characteristic fingerprint.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can confirm the elemental composition.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorptions
Wavenumber (cm⁻¹) Functional Group Vibration Mode
3400 - 3250N-H (amine)Stretching (symmetric and asymmetric)
3100 - 3000C-H (aromatic)Stretching
2960 - 2850C-H (aliphatic)Stretching
1620 - 1580C=N, C=C (pyrazole)Ring stretching
1650 - 1550N-H (amine)Bending (scissoring)
1470 - 1430C-H (aliphatic)Bending

Causality Behind Predictions: The N-H stretching of the primary amine is expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region.[8] The C-H stretches of the pyrazole ring will be at higher wavenumbers than the aliphatic C-H stretches. The pyrazole ring itself will have characteristic C=N and C=C stretching vibrations.[9]

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive, albeit predictive, framework for its analysis using NMR, MS, and IR spectroscopy. The provided protocols and interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a solid foundation for researchers to confidently identify and characterize this important molecule. The acquisition of direct experimental data will be invaluable for validating and refining these predictions.

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An In-depth Technical Guide to the Structure Elucidation of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic compound, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. Designed for researchers, medicinal chemists, and analytical scientists, this document details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating workflow from molecular formula determination to the unambiguous assignment of atomic connectivity and stereochemistry. Each protocol is presented with the rigor required for reproducible, high-fidelity results, establishing a gold-standard procedure for the characterization of complex small molecules.

Introduction and Strategic Overview

The structural characterization of novel chemical entities is the bedrock of drug discovery and development. The molecule this compound (Figure 1), a compound featuring a substituted pyrazole ring linked to a chiral aliphatic amine side chain, represents a class of scaffolds with significant potential in medicinal chemistry.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities.[1] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation into its chemical and pharmacological properties.

This guide eschews a simple recitation of data, instead presenting a logical and integrated workflow. The core principle is one of convergence: data from orthogonal analytical techniques must converge to a single, consistent structural hypothesis.[4] We will begin by determining the molecular formula and identifying key functional groups, then proceed to assemble the molecular framework piece by piece using an array of one- and two-dimensional NMR experiments.

Figure 1: Hypothesized Structure of this compound

Chemical Formula: C₇H₁₃N₃

Molecular Weight: 139.20 g/mol [5]

The elucidation strategy follows a multi-step, hierarchical process designed for maximum confidence and efficiency.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Framework Assembly (NMR) cluster_2 Final Confirmation HRMS High-Resolution MS Integration Data Integration HRMS->Integration Molecular Formula IR FT-IR Spectroscopy IR->Integration Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Nuclei NMR_2D->Integration Connectivity Map Structure Final Structure Confirmed Integration->Structure

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present.[6] This foundational data provides the constraints and building blocks for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard MS to provide a highly accurate mass measurement of the molecular ion. This accuracy is crucial for calculating a unique and unambiguous elemental composition, which is the first and most critical piece of the structural puzzle.[6]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Use a known calibration standard to ensure mass accuracy below 5 ppm.

Expected Data & Interpretation: The compound C₇H₁₃N₃ has a monoisotopic mass of 139.11095 Da.[7] The HRMS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 140.11823.[7] The measured mass should be within 5 ppm of this theoretical value, confirming the molecular formula as C₇H₁₃N₃. This result is self-validating when cross-referenced with the hydrogen and carbon counts from subsequent NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups. For our target molecule, we expect to confirm the presence of the primary amine (N-H bonds) and the aromatic pyrazole ring (C=C, C=N bonds).

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a single drop of the neat liquid analyte (or a small amount of solid) directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation: The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment Rationale
3400-3250Medium, two bandsN-H Asymmetric & Symmetric StretchThe presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[8][9][10]
3000-2850Medium-StrongAliphatic C-H StretchCorresponds to the sp³ hybridized C-H bonds of the propyl and methyl groups.
~1620MediumN-H Bend (Scissoring)A characteristic bending vibration for primary amines.[8]
1580-1450Medium-StrongC=N / C=C StretchAromatic ring stretches characteristic of the pyrazole heterocycle.
1335-1250MediumAromatic C-N StretchStretching vibration of the C-N bond within the pyrazole ring system.[8][9]

This data provides direct evidence for the primary amine and the heterocyclic aromatic ring, perfectly aligning with our hypothesized structure.

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of atoms.[4][11] Our strategy will employ a suite of experiments to build the molecule's carbon-hydrogen framework.[11][12]

Protocol: General NMR Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz.[15]

1D NMR: The Parts List (¹H, ¹³C, DEPT-135)

Causality: One-dimensional NMR experiments provide the fundamental "parts list" for the molecule. ¹H NMR counts the number of unique proton environments and their neighboring protons (via splitting), while ¹³C and DEPT experiments identify the number and type (CH₃, CH₂, CH, or C) of carbon atoms.

Expected ¹H NMR Data (400 MHz, CDCl₃): The ¹H NMR spectrum will reveal all unique proton signals. Integration gives the relative number of protons, multiplicity reveals adjacent protons (n+1 rule), and chemical shift indicates the electronic environment.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H4~7.3d1HPyrazole CH Downfield due to aromaticity; coupled to H3.
H3~6.0d1HPyrazole CH Upfield relative to H4; coupled to H4.
N-CH₃~3.8s3HN-CHSinglet, deshielded by adjacent N1 atom.
H1'~3.5t1HCH (NH₂)Deshielded by both the pyrazole ring and the amine group; coupled to H2'.
NH₂~1.8br s2HNHBroad signal due to quadrupole broadening and exchange; will exchange with D₂O.
H2'~1.7m2HCH ₂CH₃Multiplet due to coupling with both H1' and H3'.
H3'~0.9t3HCH₂CHClassic triplet for a terminal methyl group coupled to a CH₂ group.

Expected ¹³C & DEPT-135 NMR Data (100 MHz, CDCl₃): The ¹³C NMR spectrum shows all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C5) are absent in DEPT spectra.

LabelPredicted δ (ppm)DEPT-135Assignment
C5~145AbsentPyrazole C -C1'
C3~138PositivePyrazole C H
C4~105PositivePyrazole C H
C1'~55PositiveC H(NH₂)
N-CH₃~38PositiveN-C H₃
C2'~30NegativeC H₂CH₃
C3'~11PositiveCH₂C H₃
2D NMR: Assembling the Pieces (COSY, HSQC, HMBC)

Causality: While 1D NMR provides the parts, 2D NMR provides the instructions for assembly. These experiments reveal through-bond correlations between nuclei, allowing for the unambiguous construction of the molecular framework.[16][17][18]

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19] Cross-peaks appear between the signals of coupled protons.

  • Expected Key Correlations: A strong cross-peak will connect H1' H2' H3' , confirming the propyl-amine fragment. A second key correlation will be seen between the two pyrazole protons, H3H4 .

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to (¹JCH correlation).[17][19] It is the definitive tool for assigning which proton belongs to which carbon.

  • Expected Key Correlations: Each proton signal (except the NH₂) will show a cross-peak to its corresponding carbon signal from the ¹³C spectrum (e.g., H4 to C4, N-CH₃ to the N-CH₃ carbon, H1' to C1', etc.), confirming the assignments made in the 1D tables.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away (ⁿJCH, n>1).[17][19][20] It allows us to "see" across quaternary carbons and heteroatoms.

  • Expected Key Correlations:

    • N-CH₃ protons to C3 and C5: This confirms the methyl group is on N1 of the pyrazole ring.

    • H1' proton to C4 and C5: This is the critical link , proving the propyl-amine chain is attached at the C5 position of the pyrazole ring.

    • H4 proton to C5 and C3: Confirms the pyrazole ring structure.

    • H3' protons to C2' and C1': Confirms the connectivity within the propyl chain.

Caption: Key HMBC correlations confirming fragment connectivity.

Final Validation and Conclusion

The convergence of all spectroscopic data provides an unambiguous confirmation of the structure of this compound.

  • HRMS established the molecular formula: C₇H₁₃N₃.

  • FT-IR confirmed the presence of a primary amine and an aromatic system.

  • ¹H and ¹³C NMR accounted for all 13 protons and 7 carbons, and DEPT experiments confirmed the CH, CH₂, and CH₃ counts.

  • COSY established the spin systems of the propyl chain and the pyrazole ring protons.

  • HSQC definitively linked each proton to its directly attached carbon.

  • HMBC provided the long-range correlations that connected the N-methyl group to the pyrazole ring and, most critically, linked the C1' of the propyl chain to the C5 position of the pyrazole ring.

Each piece of evidence validates the others, creating a self-consistent and trustworthy structural assignment. The protocols and interpretive logic detailed in this guide provide a robust framework for the elucidation of this and other novel heterocyclic small molecules, ensuring the highest degree of scientific integrity for subsequent research and development.

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  • Google Patents. (2013). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine and Its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its structurally related compounds. It is intended for researchers, medicinal chemists, and drug development professionals who are actively working with or exploring pyrazole-based scaffolds. This document delves into the critical identifiers, such as CAS numbers, synthetic strategies, and the rationale behind their relevance in modern drug discovery.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation arises from its ability to serve as a versatile core for designing ligands that can interact with a wide array of biological targets. Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Their utility stems from the pyrazole ring's unique electronic properties and its capacity for diverse functionalization, allowing for the fine-tuning of steric and electronic characteristics to achieve desired pharmacological profiles.[2] This guide focuses on a specific subset of this important class: C-alkylated amino pyrazoles, exemplified by this compound and its close relatives.

The Core Compound and Its Isomeric Landscape

A precise understanding of a compound's identity is fundamental to research and development. This section clarifies the identification of the primary compound of interest and its key structural isomers.

This compound

This compound features a propan-1-amine group attached to the C5 position of a 1-methyl-1H-pyrazole ring. While a specific CAS Registry Number for this exact structure is not widely cited in major chemical databases, it can be unambiguously identified by its structural representations and other identifiers.

  • Molecular Formula: C7H13N3[4][5]

  • Molecular Weight: 139.20 g/mol [4]

  • InChI Key: NTGFKUWZGUGTFA-UHFFFAOYSA-N[4][5]

  • Canonical SMILES: CCC(C1=CC=NN1C)N[5]

The absence of a readily available CAS number may indicate it is a novel compound or one that has not been extensively commercialized or reported in the primary literature, making a guide to its registered analogs even more critical for researchers.

Key Related Compounds and CAS Numbers

Navigating the chemical space around the core compound requires knowledge of its isomers and parent structures. The following table summarizes the CAS numbers and structural details for key analogs.

Compound NameCAS NumberMolecular FormulaRelationship to Core Compound
1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine1378239-50-9C7H13N3Positional isomer (amine on the second carbon of the propyl chain)
(S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine2166166-58-9C7H13N3Specific enantiomer of the propan-2-amine isomer
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine1314909-50-6C7H13N3Positional isomer (propyl chain attached at C3)
(1-Methyl-1H-pyrazol-5-yl)methanamineNot assignedC5H9N3Shorter alkyl chain (methanamine)
1-Methyl-1H-pyrazol-5-ylamine1192-21-8C4H7N3Parent amine without the propyl group
Pyrazole288-13-1C3H4N2The fundamental parent heterocycle

Table 1: CAS Numbers and structural information for this compound and related compounds.[6][7][8][9][10][11]

The following diagram illustrates the structural relationships between the core compound and its key positional isomers.

G Core This compound (C5, Amine at C1') Isomer1 1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine (C5, Amine at C2') Core->Isomer1 Positional Isomer (Amine Shift) Isomer2 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine (C3, Amine at C1') Core->Isomer2 Positional Isomer (Ring Attachment) Parent 1-Methyl-1H-pyrazol-5-ylamine Core->Parent Parent Amine

Caption: Structural relationships of the core compound.

Synthetic Strategies: Rationale and Methodologies

The synthesis of substituted pyrazoles is a well-established field, often relying on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[12] Understanding these pathways is crucial for generating novel analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The choice of synthetic route is dictated by the desired substitution pattern. For 5-amino-1-alkylpyrazoles, a common and efficient strategy involves the reaction of a β-ketonitrile with an alkylhydrazine. This approach offers high regioselectivity, which is a critical consideration in pyrazole synthesis.

Causality in Synthesis: The use of a β-ketonitrile is deliberate; the nitrile group serves as a precursor to the amine, while the ketone directs the cyclization with the substituted nitrogen of the alkylhydrazine, leading to the desired 1,5-disubstituted pyrazole isomer. This avoids the formation of the 1,3-disubstituted analog, ensuring a validated and reproducible outcome.

The workflow below illustrates this common synthetic pathway.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate & Final Product A β-Ketonitrile (e.g., Acetoacetonitrile) C Condensation/ Cyclization A->C B Alkylhydrazine (e.g., Methylhydrazine) B->C D Substituted Aminopyrazole (e.g., 5-Amino-1,3-dimethylpyrazole) C->D Regioselective Ring Formation E Further Functionalization (e.g., Alkylation, Acylation) D->E

Caption: General synthetic workflow for aminopyrazoles.

Representative Experimental Protocol: Synthesis of a Pyrazole-Sulfonamide

To provide a tangible and self-validating example, the following protocol is adapted from a peer-reviewed synthesis of a functionalized pyrazole.[2] This N-sulfonylation reaction is a common step in medicinal chemistry to modify the properties of an amine.

Objective: To synthesize N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent)

  • 4-methylbenzenesulfonyl chloride (2 equivalents)

  • Triethylamine (2.2 equivalents)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Distilled water

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1 eq.) in acetonitrile.

  • Reagent Addition: To the stirred solution, add triethylamine (2.2 eq.) followed by 4-methylbenzenesulfonyl chloride (2 eq.). The addition of triethylamine is crucial as it acts as a base to quench the HCl byproduct, driving the reaction to completion.

  • Reaction Execution: Allow the mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Add distilled water to the resulting residue. Transfer the mixture to a separatory funnel and extract twice with ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[2]

Applications in Drug Discovery and Development

The interest in pyrazole amines and their derivatives is driven by their proven success as pharmacophores. They are frequently employed in the design of kinase inhibitors, where the pyrazole core can act as a hinge-binding motif, and the side chains can be modified to achieve selectivity and potency.

  • Anticancer Agents: Many pyrazole derivatives have been developed as potent anticancer agents, targeting signaling pathways crucial for cancer cell proliferation and survival.[3][13] For example, they form the core of androgen receptor (AR) antagonists for the treatment of prostate cancer.[13]

  • Metabolic and Mitochondrial Effects: Research has shown that some 1-methyl-1H-pyrazole derivatives can exhibit unexpected biological activities, such as the inhibition of mitochondrial respiration.[14] This highlights the importance of comprehensive toxicological profiling early in the drug discovery process. The choice of in vitro assays is critical; standard cytotoxicity assays may not reveal liabilities that are only apparent in cells reliant on mitochondrial respiration.[14]

  • Kinase Inhibitors: The pyrazole scaffold is present in numerous approved kinase inhibitors, such as Ruxolitinib and Ibrutinib, underscoring its importance in this therapeutic area.[1]

Conclusion

This compound and its related compounds represent a valuable chemical space for the development of novel therapeutics. While the core compound itself may not have a designated CAS number, a thorough understanding of its registered isomers and parent structures provides a solid foundation for research. The synthetic accessibility of the pyrazole core, combined with its proven track record as a privileged scaffold, ensures that this class of molecules will continue to be a focus of innovation in medicinal chemistry. This guide serves as a foundational resource, providing the necessary identifiers, synthetic logic, and application-focused insights to empower researchers in their drug discovery efforts.

References

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  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine. Available from: [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

  • PubChem. 2-Methyl-2H-pyrazol-3-ylamine. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available from: [Link]

  • PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Available from: [Link]

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An In-depth Technical Guide to the Core Physicochemical Properties of N-Methyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl pyrazole amines represent a pivotal class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl group on one nitrogen and an amino group at various positions.[1][2][3] This structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved pharmaceuticals and serving as a versatile scaffold in the discovery of novel therapeutic agents.[2][4] Their significance spans a wide array of applications, from oncology and inflammatory diseases to infectious agents.[4][5][6][7] A profound understanding of their fundamental physical and chemical properties is paramount for optimizing drug design, predicting pharmacokinetic behavior, and ensuring the development of safe and efficacious medicines.

This guide provides a comprehensive exploration of the core physicochemical properties of N-methyl pyrazole amines, offering field-proven insights and detailed experimental methodologies. It is designed to empower researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this important chemical class.

Core Physicochemical Properties: A Detailed Analysis

The therapeutic efficacy and developability of any drug candidate are intrinsically linked to its physicochemical properties. For N-methyl pyrazole amines, a nuanced understanding of their acidity/basicity, solubility, and lipophilicity is critical for predicting their absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a fundamental parameter that governs the ionization state of a molecule at a given pH. For N-methyl pyrazole amines, the presence of the pyrazole ring nitrogens and the exocyclic amino group confers basic character. The pyridine-type nitrogen in the pyrazole ring is a weak base, while the exocyclic amino group is typically more basic.

The pKa value dictates the extent of ionization in different physiological compartments, which in turn influences solubility, membrane permeability, and receptor binding. A higher pKa indicates a stronger base.[8]

Table 1: Representative pKa Values of N-Methyl Pyrazole Amines and Related Structures

CompoundStructurepKa of Conjugate Acid (BH+)Reference
MethylamineCH₃NH₂10.59[8]
PyrazoleC₃H₄N₂~2.5[9]
1-Methyl-1H-pyrazol-3-amineC₄H₇N₃Estimated 4-6
1-Methyl-1H-pyrazol-5-amineC₄H₇N₃Estimated 4-6

Note: Experimental pKa values for specific N-methyl pyrazole amines are not extensively reported in readily available literature and are often determined empirically during drug discovery programs. The estimated values are based on the typical pKa ranges of aromatic amines and the electronic effects of the pyrazole ring.

This protocol outlines a standard method for determining the pKa of an N-methyl pyrazole amine.

Objective: To accurately measure the pKa value of a given N-methyl pyrazole amine.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the N-methyl pyrazole amine in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Instrument Setup:

    • Titrator: An automated potentiometric titrator equipped with a calibrated pH electrode.

    • Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Place a known volume of the sample solution in the titration vessel.

    • Initiate the titration, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for pKa determination. The use of a co-solvent is often necessary for compounds with limited aqueous solubility. Automated titrators provide high precision and reproducibility.

Diagram 1: Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent/Water A->B C Calibrate pH Electrode B->C D Titrate with Standardized Acid C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half- Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. The solubility of N-methyl pyrazole amines is influenced by their ability to form hydrogen bonds with water through the amino group and the pyrazole nitrogens, as well as by the overall lipophilicity of the molecule. For instance, 1-Methyl-1H-pyrazol-3-amine is described as being slightly soluble in water.[10][11]

Table 2: Qualitative Solubility of Representative N-Methyl Pyrazole Amines

CompoundCAS NumberSolubilityReference
1-Methyl-1H-pyrazol-3-amine1904-31-0Slightly soluble in water[10][11]
1-Methyl-1H-pyrazol-5-amine1192-21-8Data not readily available

This protocol describes a high-throughput method for assessing the kinetic solubility of N-methyl pyrazole amines.

Objective: To determine the kinetic solubility of a compound from a DMSO stock solution.

Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the N-methyl pyrazole amine in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

    • Mix thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Measurement:

    • Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis:

    • Compare the light scattering of the sample to a set of standards with known concentrations to determine the concentration at which precipitation occurs. This is the kinetic solubility.

Causality Behind Experimental Choices: The use of DMSO stock solutions is standard in early drug discovery for high-throughput screening. Nephelometry provides a sensitive measure of precipitation. This kinetic assay provides a rapid assessment of solubility under non-equilibrium conditions, which is often relevant to the initial dissolution of a drug in the gastrointestinal tract.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.

Table 3: Computed Lipophilicity Values for N-Methyl Pyrazole Amines

CompoundMolecular FormulaXLogP3-AAReference
1-Methyl-1H-pyrazol-3-amineC₄H₇N₃-0.1[12]
1-Methyl-1H-pyrazol-4-amineC₄H₇N₃-0.4[13]
1-Methyl-1H-pyrazol-5-amineC₄H₇N₃0.002 (logPoct/wat)[14]

This classic method provides a direct and reliable measure of a compound's distribution between an aqueous and an organic phase at a specific pH.

Objective: To determine the LogD of an N-methyl pyrazole amine at a physiological pH (e.g., 7.4).

Methodology:

  • Phase Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

  • Partitioning:

    • Dissolve a known amount of the N-methyl pyrazole amine in the buffered aqueous phase.

    • Add an equal volume of the saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Concentration Measurement:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning. Using pre-saturated solvents minimizes volume changes during the experiment. HPLC or UV-Vis spectroscopy provides accurate quantification of the analyte in each phase.

Diagram 2: Interrelationship of Core Physicochemical Properties and ADME

ADME_Properties cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Processes ADME ADME Profile pKa pKa (Ionization) Solubility Solubility pKa->Solubility influences Lipophilicity Lipophilicity (LogD) pKa->Lipophilicity Excretion Excretion pKa->Excretion Absorption Absorption Solubility->Absorption Solubility->Excretion Lipophilicity->Solubility Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism

Caption: Interplay between physicochemical properties and ADME processes.

Spectroscopic Characterization

A thorough spectroscopic characterization is essential for the unambiguous identification, purity assessment, and structural elucidation of N-methyl pyrazole amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃

¹H NMRChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5d~1.8
H5~7.4d~2.3
H4~6.2t~2.1
N-CH₃~3.9s-
¹³C NMR Chemical Shift (δ, ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1

Note: The presence of an amino group will significantly alter these chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an N-methyl pyrazole amine, characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations from the pyrazole ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that provides a molecular ion peak ([M]⁺) and characteristic fragment ions.

Conclusion

The N-methyl pyrazole amine scaffold is a privileged structure in drug discovery, offering a unique combination of chemical properties that can be fine-tuned to achieve desired therapeutic outcomes. A comprehensive understanding and systematic evaluation of the core physicochemical properties—pKa, solubility, and lipophilicity—are indispensable for the successful development of drug candidates based on this versatile framework. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

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  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

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reactivity of the amino group in 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrazoles are privileged heterocyclic scaffolds that form the core of numerous compounds in medicinal chemistry, agrochemicals, and materials science.[1][2] Their synthetic versatility stems largely from the nuanced reactivity of the 5-amino group and its interplay with the pyrazole ring system. This guide provides a detailed exploration of the electronic properties and reaction chemistry of 5-aminopyrazoles, focusing on the behavior of the amino group. We will dissect the causality behind experimental choices in electrophilic substitutions, cyclocondensation, and cross-coupling reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this remarkable building block for novel molecular design.

The Electronic Landscape: Understanding the Ambident Nucleophilicity of 5-Aminopyrazoles

The synthetic utility of 5-aminopyrazoles is rooted in their nature as ambident nucleophiles. The molecule possesses several potential sites for reaction with electrophiles: the exocyclic amino group (-NH₂), the pyrazole ring nitrogen at the N1 position, and the carbon at the C4 position.[3][4][5] The reactivity at each site is governed by the electronic distribution within the heterocyclic system, which can be described as an enamine-like structure embedded within an aromatic ring.

  • Exocyclic 5-Amino Group (-NH₂): This is a primary nucleophilic center, readily participating in reactions typical of arylamines, such as acylation, alkylation, and condensation with carbonyls.

  • Ring Nitrogen (N1-H): In N1-unsubstituted pyrazoles, this nitrogen is also a potent nucleophilic site. Its involvement, particularly in cyclization reactions, often competes with the exocyclic amine, leading to the formation of different regioisomers.[6][7]

  • Ring Carbon (C4): The C4 position is activated by the electron-donating effect of the 5-amino group, making it susceptible to electrophilic attack.[3][4] This reactivity is crucial for the synthesis of fused ring systems like pyrazolo[3,4-b]pyridines.

The specific reaction pathway—whether it occurs at the N1, C4, or the exocyclic amino group—is highly dependent on the nature of the electrophile, the substituents on the pyrazole ring, and the reaction conditions (e.g., solvent, temperature, and catalysis).[8]

Figure 1: Key nucleophilic centers in the 5-aminopyrazole scaffold.

Reactions with Electrophilic Reagents

The functionalization of 5-aminopyrazoles is commonly initiated by reaction with various electrophiles.

Acylation and Sulfonylation

Acylation of the exocyclic amino group is a straightforward and common transformation, typically achieved using acyl chlorides or anhydrides.[9] This reaction is often used to protect the amino group or to introduce functional handles for further elaboration. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These reactions generally proceed with high chemoselectivity at the exocyclic amine due to its higher nucleophilicity compared to the ring nitrogens under neutral or basic conditions.

Alkylation

Alkylation of 5-aminopyrazoles is more complex, with the potential for reaction at multiple sites. The outcome is sensitive to the alkylating agent, the pyrazole substituents, and the base used.[9] While alkylation can occur at the exocyclic amino group, competitive N1-alkylation is common, especially with N-unsubstituted pyrazoles.[8] In some cases, particularly with highly reactive electrophiles and under Lewis acid catalysis, C4-alkylation can be observed.[8]

Diazotization and Azo Coupling

The diazotization of the 5-amino group using nitrous acid (generated from NaNO₂ and a strong acid) affords a pyrazol-5-yldiazonium salt.[2][10][11] This intermediate is a cornerstone of 5-aminopyrazole chemistry.

  • Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds or active methylene compounds to form highly colored azo dyes.[10][11]

  • Cyclization: The diazonium salt is a key precursor for the synthesis of fused nitrogen-rich heterocycles. For instance, intramolecular cyclization can lead to the formation of pyrazolo[3,4-d][3][12][13]triazines.[6][14]

Cornerstone of Synthesis: Cyclocondensation Reactions

The most significant application of 5-aminopyrazoles is their use as C,N- or N,N-binucleophiles in cyclocondensation reactions to build fused heterocyclic systems of high medicinal importance.[1][6][13]

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is present in numerous kinase inhibitors and other biologically active molecules.[12][15] Its synthesis is most commonly achieved via the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species. In this reaction, the 5-aminopyrazole acts as a C,N-binucleophile, with the exocyclic amino group and the C4 carbon participating in the cyclization.

Common 1,3-dielectrophiles include:

  • β-Dicarbonyl compounds (e.g., acetylacetone, dimedone)

  • β-Halovinyl aldehydes[6]

  • Enaminones[6]

  • Alkynyl aldehydes[12]

The reaction often proceeds through a multicomponent cascade, such as a Hantzsch-like reaction, involving condensation, Michael addition, and subsequent cyclization and aromatization.[6][13] The use of N1-substituted 5-aminopyrazoles is critical to direct the cyclization towards the pyrazolo[3,4-b]pyridine isomer by blocking the N1 position from participating.[7]

Figure 2: Workflow for multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The isomeric pyrazolo[1,5-a]pyrimidine system is also of great interest in medicinal chemistry, particularly as kinase inhibitors.[16][17] Their synthesis also frequently employs β-dicarbonyl compounds, but the regioselectivity is directed differently.[18][19] In this case, the 5-aminopyrazole acts as an N,N-binucleophile. The reaction involves the N1 ring nitrogen and the exocyclic 5-amino group.[6]

The choice between forming a pyrazolo[3,4-b]pyridine and a pyrazolo[1,5-a]pyrimidine is a classic example of regiochemical control in heterocyclic synthesis:

  • Pyrazolo[3,4-b]pyridines: Favored when the N1 position is substituted (blocked), forcing the reaction to proceed through the C4 and NH₂ nucleophiles.

  • Pyrazolo[1,5-a]pyrimidines: Favored when the N1 position is unsubstituted (available), allowing it to participate in the cyclization with the NH₂ group. Reaction conditions, such as the use of acid or base, can also influence the outcome.[7]

Field-Proven Methodologies: Experimental Protocols

Protocol 1: Multicomponent Synthesis of a 4,7-Dihydropyrazolo[3,4-b]pyridine

This protocol is adapted from a general procedure for the three-component reaction of 5-aminopyrazoles, aldehydes, and cyclic β-diketones.[6][13]

  • Objective: To synthesize a substituted 4,7-dihydropyrazolo[3,4-b]pyridine derivative.

  • Materials:

    • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 1 equiv.)

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 1 equiv.)

    • Dimedone (1,3-cyclohexanedione) (1.0 mmol, 1 equiv.)

    • Ethanol or N,N-Dimethylformamide (DMF) (5 mL)

    • Catalyst (optional, e.g., a few drops of acetic acid or TFA)[6]

  • Procedure:

    • To a round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5-amine, the aromatic aldehyde, and dimedone.

    • Add the solvent (ethanol or DMF).

    • If using a catalyst, add it to the mixture.

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

    • After completion (typically 2-8 hours), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by filtration. If not, pour the mixture into ice-water to induce precipitation.

    • Wash the crude product with cold ethanol or an ethanol/water mixture.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4,7-dihydropyrazolo[3,4-b]pyridine.

    • Note: The resulting dihydropyridine can often be aromatized to the corresponding pyrazolo[3,4-b]pyridine using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) if desired.[13]

Modern Applications: Cross-Coupling Reactions

The amino group of 5-aminopyrazoles, or C-H/C-halogen bonds on the pyrazole ring, can participate in modern transition-metal-catalyzed cross-coupling reactions.

  • C-N Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination can be used to couple aryl halides to the exocyclic amino group of a 5-aminopyrazole, providing access to N-aryl-5-aminopyrazoles.[20] These reactions are valuable for creating complex scaffolds for drug discovery.

  • C-C Cross-Coupling: If the pyrazole ring is halogenated (e.g., at the C4 position), it can serve as a handle for Suzuki, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or alkenyl substituents, respectively.[6][12]

  • Dehydrogenative Coupling: Copper-catalyzed reactions have been developed for the dimerization of 5-aminopyrazoles through C-C, N-N, or C-N bond formation, leading to novel fused systems like pyrazole-fused pyridazines and pyrazines.[21][22]

Data Summary: Representative Cyclization Reactions

Product Type5-Aminopyrazole Reactant1,3-DielectrophileCatalyst/SolventYield (%)Reference
Pyrazolo[3,4-b]pyridine1-Aryl-3-indolyl-5-aminopyrazoleDimedone, Ar-CHOAcetonitrileGood[13]
Pyrazolo[3,4-b]pyridine3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeI₂ / NBSModerate-Good[12]
Pyrazolo[3,4-b]pyridine5-AminopyrazoleEnaminoneAcetic AcidHigh[6]
Pyrazolo[1,5-a]pyrimidine5-Amino-3-(4-iodophenyl)pyrazoleAcetylacetoneEthanol69-94%[6]
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole1,5-DicarbonylKOt-Bu / EthanolGood[6]

Conclusion

The is a rich and multifaceted field, offering chemists a powerful toolkit for the construction of complex, biologically relevant heterocyclic systems. By understanding the principles of ambident nucleophilicity and the factors that govern regioselectivity, researchers can strategically employ 5-aminopyrazoles as versatile synthons. The reactions discussed herein—from classical electrophilic substitutions and diazotizations to modern multicomponent and cross-coupling reactions—demonstrate the enduring importance of this scaffold. As the demand for novel kinase inhibitors and other targeted therapeutics grows, the creative application of 5-aminopyrazole chemistry will undoubtedly continue to be a fruitful area of research and development.

References

  • El-Metwaly, A. M., & El-Gazzar, A. B. A. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. CSIRO Publishing. [Link]

  • Wang, X., et al. (2021).
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  • RSC Publishing. (2025).
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  • ResearchGate. (n.d.). Organocatalytic Enantioselective Aminoalkylation of 5‐Aminopyrazole Derivatives with Cyclic Imines. ResearchGate. [Link]

  • Springer. (2004). TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION. Chemistry of Heterocyclic Compounds.
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  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
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The Architect's Guide to Asymmetry: A Technical Whitepaper on the Synthesis of Chiral Pyrazole Derivatives

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The Knorr Synthesis and Beyond: A Mechanistic Exploration of Pyrazole Formation from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for engaging with biological targets. The most fundamental and widely utilized method for constructing this privileged heterocycle is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation first reported by Ludwig Knorr in 1883.[3][4][5] This guide provides a detailed examination of the underlying mechanism of this reaction, discusses critical experimental variables, and presents actionable protocols for laboratory synthesis.

Part 1: The Core Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust cyclocondensation reaction that unites a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] The reaction is typically performed under acidic conditions, which serve to catalyze the key steps of the transformation.[6][7] The overall process involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[8]

The mechanism proceeds through several distinct stages:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic catalysis, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack. This step results in the formation of a carbinolamine intermediate.

  • Dehydration to Form Hydrazone: The carbinolamine intermediate rapidly undergoes dehydration to form a more stable hydrazone intermediate. This step is often the first irreversible step in the sequence.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the second, remaining carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate, often a hydroxyl-pyrazolidine.[9]

  • Final Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step, eliminating a molecule of water to form the thermodynamically stable, aromatic pyrazole ring. This aromatization is the primary driving force for the completion of the reaction.

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole Product Cyclic_Intermediate->Product Dehydration (- H2O)

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.

Causality in Experimental Choices: The Question of Regioselectivity

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4] The outcome is governed by a delicate interplay of steric and electronic factors:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally favored for the initial attack. For instance, in a β-ketoester, the ketone carbonyl is more reactive than the ester carbonyl.[8]

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine nucleophile. Bulky substituents adjacent to a carbonyl group will disfavor attack at that position.

  • Reaction Conditions (pH): The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the protonation state of the dicarbonyl compound, thereby affecting which pathway is favored. Recent kinetic studies have revealed complex reaction pathways, including potential autocatalysis, suggesting that the product distribution can be more nuanced than previously understood.[9]

Part 2: Field-Proven Methodologies and Protocols

The following protocols provide self-validating methodologies for the synthesis of pyrazoles. They are intended as robust starting points that can be optimized for different substrates and scales.

Experimental Protocol 1: General Synthesis of a Pyrazole Derivative

This protocol outlines a standard procedure for the acid-catalyzed synthesis of a pyrazole from a 1,3-diketone and a substituted hydrazine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or 1-propanol (approx. 3-5 mL per mmol of dicarbonyl).[8]

  • Reactant Addition: Add the hydrazine derivative (1.0-1.2 equivalents). If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base may be required. Note that this addition can be exothermic.

  • Catalyst Addition: Add a catalytic amount of a protic acid, such as 3-5 drops of glacial acetic acid.[8]

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C) for 1-3 hours.[8]

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).[8]

  • Isolation and Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes directly, it can be collected by filtration. Alternatively, add cold water to the reaction mixture to precipitate the crude product.[8]

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water or another appropriate solvent, and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis A 1. Combine 1,3-Dicarbonyl, Hydrazine & Solvent B 2. Add Acid Catalyst (e.g., Acetic Acid) A->B C 3. Heat to Reflux (1-3 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool & Precipitate (Add H2O) D->E Reaction Complete F 6. Filter & Wash Solid E->F G 7. Purify (Recrystallization or Chromatography) F->G H Pure Pyrazole G->H

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.

Part 3: Data Presentation and Key Parameters

The success of a pyrazole synthesis is contingent on the careful control of several key parameters. The following table summarizes these variables and their impact on the reaction outcome.

ParameterInfluence and RationaleRepresentative Sources
Reactant Structure The steric and electronic properties of substituents on both the 1,3-dicarbonyl and hydrazine dictate regioselectivity and reaction rates. Electron-withdrawing groups can increase the electrophilicity of carbonyls, while bulky groups can direct the reaction pathway through steric hindrance.[10]
Catalyst An acid catalyst (e.g., acetic acid, H₂SO₄) is typically used to protonate the carbonyl, activating it for nucleophilic attack and facilitating the dehydration steps.[6][7] Green alternatives, such as nano-ZnO, have been developed to promote the reaction under milder conditions.[3][3][6][7]
Solvent Solvents like ethanol, methanol, or acetic acid are commonly used as they effectively dissolve the reactants and facilitate heat transfer. The choice of solvent can impact reaction efficiency and, in some cases, regioselectivity.[1][1][8]
Temperature Heating is generally required to overcome the activation energy for the cyclization and, crucially, the final dehydration/aromatization step.[8] Microwave-assisted synthesis can significantly reduce reaction times.[11][8][11]

Conclusion

The formation of pyrazoles from 1,3-dicarbonyl compounds is a classic yet continually evolving field. While the fundamental Knorr synthesis remains a workhorse reaction, a deep understanding of its mechanism, particularly the factors governing regioselectivity, is paramount for the rational design of complex molecular targets. Modern advancements, including the development of novel catalytic systems and the application of enabling technologies like flow chemistry, continue to expand the scope and efficiency of this vital transformation.[9] For researchers in drug development, mastering this chemistry provides a powerful tool for accessing the rich chemical space offered by the pyrazole scaffold.

References

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Theoretical Underpinnings of Pyrazole Ring Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in a myriad of biologically active compounds, including a number of FDA-approved drugs, underscores the profound importance of understanding the factors that govern its stability.[1] This guide provides a comprehensive exploration of the theoretical principles that dictate the stability of the pyrazole nucleus, offering insights for researchers, scientists, and professionals engaged in drug development and molecular engineering. We will delve into the core concepts of aromaticity, the nuanced influence of substituents, and the computational methodologies that enable a predictive understanding of pyrazole behavior.

Pillar 1: Aromaticity as the Bedrock of Pyrazole Stability

The inherent stability of the pyrazole ring is fundamentally attributed to its aromatic character.[3][4][5] This defining feature arises from a planar, cyclic arrangement of atoms with a continuous system of overlapping p-orbitals containing a Hückel number of π-electrons (4n+2, where n=1 for pyrazole).[6]

Resonance and Electron Delocalization

The 6π-electron system of pyrazole is delocalized across the five-membered ring, a phenomenon that can be represented by several contributing resonance structures. This delocalization distributes electron density, lowers the overall energy of the molecule, and confers the characteristic stability associated with aromatic compounds.[3]

Diagram 1: Resonance Structures of Pyrazole

A visual representation of the electron delocalization within the pyrazole ring.

Caption: Resonance structures illustrating π-electron delocalization in the pyrazole ring.

The aromaticity of pyrazole renders it resistant to oxidation and reduction reactions that would disrupt the delocalized π-system.[3][4] Catalytic hydrogenation is required to reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine, with a concomitant loss of aromaticity.[3][4]

Pillar 2: The Decisive Role of Substituents on Stability and Tautomerism

While inherently stable, the electronic properties and tautomeric equilibrium of the pyrazole ring are profoundly influenced by the nature and position of its substituents.[7][8] This modulation of stability is a critical consideration in the rational design of pyrazole-based molecules.

Tautomerism in Substituted Pyrazoles

For unsymmetrically substituted pyrazoles, annular tautomerism is a key consideration, where the proton on the nitrogen atom can migrate between the two nitrogen centers.[7][9] The relative stability of these tautomers, and thus the predominant form in equilibrium, is dictated by the electronic effects of the substituents.[7]

Diagram 2: Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles

Illustrates the proton transfer between the two nitrogen atoms in a substituted pyrazole.

Tautomerism TautomerA 3-Substituted Tautomer TautomerB 5-Substituted Tautomer TautomerA->TautomerB Proton Transfer

Caption: Annular tautomerism in a 3(5)-substituted pyrazole.

Electronic Effects of Substituents

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated the relationship between substituent electronic properties and tautomer stability.[7]

  • Electron-Donating Groups (EDGs): Substituents capable of electron donation, such as -NH2, -OH, and -CH3, tend to favor the tautomer where the substituent is at the C3 position.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like -NO2, -CHO, and -COOH generally stabilize the tautomer with the substituent at the C5 position.[7]

These preferences can be rationalized by considering the electronic distribution within the ring and the stabilization of the respective tautomeric forms.

Pillar 3: Computational Methodologies for Probing Pyrazole Stability

Modern computational chemistry provides an indispensable toolkit for the theoretical investigation of pyrazole stability.[10][11] These methods allow for the calculation of various properties that serve as reliable descriptors of stability.

Density Functional Theory (DFT) as the Workhorse

DFT has emerged as the most widely used computational method for studying pyrazole systems due to its favorable balance of accuracy and computational cost.[7][10]

  • Functionals and Basis Sets: A common and effective level of theory for these investigations is the B3LYP functional combined with the 6-311++G(d,p) basis set.[7] This combination has been shown to provide reliable geometries and energies for predicting tautomeric ratios and assessing the effects of substituents.[7]

Key Computational Protocols

Protocol 1: Geometry Optimization and Energy Calculation

This fundamental protocol is the starting point for all theoretical studies on molecular stability.

  • Input Structure Generation: Construct the 3D coordinates of the pyrazole derivative of interest.

  • Computational Method Selection: Specify the desired level of theory (e.g., B3LYP/6-311++G(d,p)) in the input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Energy Extraction: The electronic energy from the output of the frequency calculation represents the stability of the molecule.

Protocol 2: Aromaticity Indices Calculation

Several computational metrics can be used to quantify the aromaticity of the pyrazole ring.

  • Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding.[12][13] A negative NICS value is indicative of aromaticity.[12][13]

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is calculated from the bond lengths of the ring, with a value of 1 representing a fully aromatic system and 0 indicating a non-aromatic system.[11]

Diagram 3: Computational Workflow for Pyrazole Stability Analysis

A flowchart outlining the key steps in the theoretical evaluation of a pyrazole derivative's stability.

Computational_Workflow Start Define Pyrazole Derivative Input Generate Input Structure Start->Input DFT_Calc Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT_Calc Opt Geometry Optimization DFT_Calc->Opt Freq Frequency Analysis Opt->Freq Energy Extract Electronic Energy (Thermodynamic Stability) Freq->Energy Aromaticity Calculate Aromaticity Indices (NICS, HOMA) Freq->Aromaticity Analysis Analyze Results Energy->Analysis Aromaticity->Analysis Conclusion Draw Conclusions on Stability Analysis->Conclusion

Caption: A streamlined workflow for the computational analysis of pyrazole stability.

Degradation Pathways: A Theoretical Perspective

While the pyrazole ring is generally stable, understanding its potential degradation pathways is crucial, particularly for applications in energetic materials or under harsh conditions.[14] Computational studies have been employed to investigate the unimolecular decomposition channels of pyrazole derivatives.[14] These studies often focus on identifying the initial bond-breaking events and the associated energy barriers. For instance, in some nitro-substituted pyrazoles, N2 elimination has been identified as a potential initial decay channel.[14]

Conclusion

The stability of the pyrazole ring is a multifaceted property governed by the interplay of its inherent aromaticity and the electronic influence of its substituents. Theoretical and computational studies, particularly those employing Density Functional Theory, have provided invaluable insights into these governing principles. A thorough understanding of these theoretical underpinnings is paramount for the rational design of novel pyrazole-based compounds with tailored stability and reactivity profiles, ultimately accelerating the development of new therapeutics and advanced materials.

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Methodological & Application

The Synthetic Utility of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Heterocyclic Chemistry

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a valuable primary amine that serves as a versatile building block in organic synthesis, particularly in the construction of novel heterocyclic scaffolds for medicinal chemistry and drug discovery. The presence of the 1-methyl-1H-pyrazol-5-yl moiety offers a unique combination of steric and electronic properties, influencing the reactivity of the primary amine and providing a key structural element for interaction with biological targets. This guide provides a comprehensive overview of the synthesis and key applications of this compound, complete with detailed experimental protocols and insights into the rationale behind the synthetic strategies.

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1] The attachment of a propan-1-amine side chain at the 5-position introduces a nucleophilic handle that can be readily functionalized, allowing for the exploration of a diverse chemical space. This document will detail the utility of this compound in several cornerstone reactions of organic synthesis, including N-acylation, reductive amination, Schiff base formation, and the synthesis of fused heterocyclic systems.

PART 1: Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway A Propionaldehyde C Enamine Intermediate A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one C->E Cyclization D Methylhydrazine D->E G Oxime Intermediate E->G Oximation F Hydroxylamine Hydrochloride F->G I This compound G->I Reduction H Reducing Agent (e.g., LiAlH4 or H2/Pd-C) H->I

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

This step involves the formation of a pyrazole ring through the reaction of an enamine with methylhydrazine. A similar approach has been successfully employed for the synthesis of related pyrazoles.[2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reaction: Heat the mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation (Optional): The resulting enamine can be isolated by removal of volatiles under reduced pressure or used directly in the next step.

  • Cyclization: To the crude enamine, add ethanol as a solvent, followed by the slow addition of methylhydrazine (1.1 eq).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime

  • Reactant Preparation: Dissolve 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) in ethanol in a round-bottom flask. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime intermediate.

Step 3: Reduction of the Oxime to this compound

The reduction of the oxime can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful option, while catalytic hydrogenation offers a milder alternative.

  • Method A: Using Lithium Aluminum Hydride (LiAlH₄)

    • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel and a reflux condenser.

    • Addition of Oxime: Dissolve the oxime intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude amine by distillation or column chromatography.

  • Method B: Catalytic Hydrogenation

    • Reaction Setup: Dissolve the oxime intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd-C, 5-10 mol%).

    • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm).

    • Reaction: Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

    • Isolation: Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the desired amine.

PART 2: Applications in Organic Synthesis

N-Acylation: Synthesis of Amides

The primary amine of this compound readily undergoes N-acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing diverse functional groups and building more complex molecular architectures.[3]

NAcylation_Workflow A This compound E N-Acylated Product A->E N-Acylation B Acylating Agent (e.g., R-COCl, (RCO)2O) B->E C Base (e.g., Triethylamine, Pyridine) C->E D Solvent (e.g., DCM, THF) D->E

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation with an Acid Chloride

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine (2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude amide by recrystallization or flash column chromatography.

Reagent/ConditionParameterRationale
Base Triethylamine, PyridineTo neutralize the HCl generated during the reaction.
Solvent DCM, THF (anhydrous)To dissolve the reactants and maintain an inert environment.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction.
Stoichiometry Slight excess of acid chlorideTo ensure complete consumption of the amine.
Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds and allows for the synthesis of secondary and tertiary amines from this compound and a carbonyl compound (aldehyde or ketone).[4][5] This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, followed by its reduction.

Experimental Protocol: Reductive Amination with an Aldehyde

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Formation of Imine (optional pre-formation): For less reactive carbonyls, the imine can be pre-formed by stirring the mixture for 1-2 hours, often with the addition of a dehydrating agent like anhydrous magnesium sulfate.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reducing AgentAdvantagesDisadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over carbonyls, non-toxic byproducts.Moisture sensitive.
Sodium cyanoborohydride (NaBH₃CN) Effective at neutral to slightly acidic pH.Highly toxic cyanide byproducts.
Hydrogen/Catalyst (e.g., Pd/C, PtO₂) "Green" reducing agent, high yielding.Requires specialized hydrogenation equipment.
Schiff Base Formation: Synthesis of Imines

The reaction of this compound with aldehydes or ketones under dehydrating conditions yields the corresponding Schiff bases (imines). These imines are valuable intermediates in their own right, participating in various subsequent transformations.[6][7]

Experimental Protocol: Schiff Base Formation with a Heterocyclic Aldehyde

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and a heterocyclic aldehyde (e.g., pyridine-2-carboxaldehyde) (1.0 eq) in a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or acetic acid.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue heating until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude Schiff base can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Synthesis of Fused Heterocycles: Pyrazolo[1,5-a]pyrimidines

The pyrazole amine moiety is a key synthon for the construction of fused bicyclic heterocycles. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[8][9] These fused systems are of significant interest in medicinal chemistry.

Pyrazolopyrimidine_Synthesis A This compound E Pyrazolo[1,5-a]pyrimidine Derivative A->E Cyclocondensation B β-Dicarbonyl Compound (e.g., Acetylacetone) B->E C Acid or Base Catalyst C->E D Solvent (e.g., Ethanol, Acetic Acid) D->E

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a β-dicarbonyl compound such as acetylacetone (1.1 eq) in a suitable solvent like ethanol or glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours. The use of an acid catalyst (if not using acetic acid as the solvent) can accelerate the reaction.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its primary amine functionality provides a convenient handle for a wide range of chemical transformations, including N-acylation, reductive amination, and Schiff base formation. Furthermore, its inherent pyrazole scaffold makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems of medicinal importance. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel and impactful molecules.

References

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Application Notes and Protocols for 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine as a versatile N,N-bidentate ligand in homogeneous catalysis. While direct literature on this specific ligand is emerging, this guide synthesizes data from structurally analogous pyrazole-based ligands to present detailed application notes and robust protocols for its use in key catalytic transformations, including palladium-catalyzed cross-coupling reactions and asymmetric synthesis. The protocols are designed to be self-validating, with explanations of the rationale behind experimental choices to ensure both scientific integrity and practical success.

Introduction: The Potential of Pyrazole-Amine Ligands in Catalysis

Pyrazole-containing compounds have garnered significant attention as ligands in catalysis due to their tunable steric and electronic properties, which allow for the fine-tuning of a metal catalyst's activity and selectivity. The presence of two adjacent nitrogen atoms in the pyrazole ring, one pyrrole-like and one pyridine-like, provides a unique coordination environment for transition metals. The introduction of an additional coordinating group, such as an amine, creates a potent bidentate chelate that can stabilize catalytically active metal centers.

This compound is a chiral ligand featuring a pyrazole ring and a primary amine. This structure is anticipated to act as a strong N,N-bidentate ligand, forming stable five-membered chelate rings with various transition metals like palladium, rhodium, iridium, and copper. The inherent chirality of the ligand also makes it a promising candidate for asymmetric catalysis.

Ligand Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A generalized synthetic pathway is outlined below.

Diagram: Generalized Synthetic Workflow

G cluster_0 Synthesis of Pyrazole Precursor cluster_1 Formation of the Amine A 1-Methyl-1H-pyrazole B Acylation (e.g., with Propanoyl Chloride) A->B C 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one B->C D Reductive Amination C->D E This compound D->E

Caption: A general two-stage synthesis of the target ligand.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Pyrazole-based ligands are highly effective in stabilizing palladium catalysts for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science.[1] The this compound ligand is expected to form a stable complex with palladium, enhancing its catalytic activity and longevity.

Suzuki-Miyaura Coupling: A Generalized Protocol

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The following protocol is a generalized starting point for employing this compound as a ligand in this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-flushed Schlenk tube, dissolve Palladium(II) acetate (1 mol%) and this compound (2.2 mol%) in anhydrous, degassed toluene (2 mL).

    • Stir the mixture at room temperature for 30 minutes. The formation of the active palladium complex is often indicated by a color change.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add an additional volume of degassed solvent (e.g., toluene, dioxane, or a mixture with water, to a total volume of 5-10 mL).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the palladium center and prevent catalyst decomposition.

  • Base: The choice of base is crucial and can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.

  • Solvent: The solvent choice depends on the solubility of the substrates and the reaction temperature. Aprotic polar solvents are generally effective.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D [Ar'B(OH)3]- E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application in Asymmetric Catalysis

The chiral nature of this compound makes it a compelling ligand for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.[2]

Asymmetric Transfer Hydrogenation: A Generalized Protocol

Asymmetric transfer hydrogenation is a widely used method for the enantioselective reduction of ketones and imines. Rhodium and iridium complexes are often employed as catalysts for this transformation.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Formation in situ:

    • In a nitrogen-flushed flask, combine [Rh(cod)Cl]₂ or [Ir(cod)Cl]₂ (0.5 mol%) and this compound (1.1 mol%).

    • Add a degassed solvent such as isopropanol (which also serves as the hydrogen source).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Setup:

    • Add acetophenone (1.0 mmol, 1.0 equiv) to the catalyst solution.

    • Add a base, such as potassium tert-butoxide (10 mol%), to activate the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until complete conversion is observed (monitor by GC or NMR).

  • Work-up and Analysis:

    • Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers, concentrate, and purify the product by chromatography.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

Table: Expected Performance in Asymmetric Transfer Hydrogenation (Hypothetical Data Based on Analogous Ligands)

SubstrateCatalystSolventTemp (°C)Conversion (%)ee (%)
Acetophenone[Rh]-Ligandi-PrOH80>9985-95
Propiophenone[Rh]-Ligandi-PrOH80>9980-90
Acetophenone[Ir]-Ligandi-PrOH80>9990-98

Concluding Remarks

This compound represents a promising and versatile ligand for homogeneous catalysis. Its bidentate and chiral nature makes it suitable for a range of important transformations, including palladium-catalyzed cross-coupling and asymmetric hydrogenation reactions. The generalized protocols provided in this guide serve as a solid foundation for researchers to begin exploring the catalytic potential of this ligand. Further optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, is encouraged to achieve optimal performance for specific applications.

References

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Preparation of Metal Complexes with 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Amine Ligands in Coordination Chemistry

The field of coordination chemistry is continually enriched by the design and synthesis of novel ligands that can impart unique properties to metal complexes. Among these, pyrazole-based ligands have emerged as exceptionally versatile building blocks due to their diverse coordination modes and the tunability of their steric and electronic properties.[1] The incorporation of additional donor groups, such as amines, into the pyrazole framework leads to the formation of multidentate ligands capable of forming stable chelate rings with metal ions. This guide focuses on the preparation of metal complexes with the bidentate N,N'-donor ligand, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. The presence of both a soft pyrazole nitrogen and a harder primary amine nitrogen allows for coordination to a wide range of metal centers, making these complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[2][3] This document provides detailed protocols for the synthesis and characterization of such complexes, grounded in established principles of coordination chemistry and supported by practical insights for successful experimental outcomes.

Understanding the Ligand: this compound

The ligand, this compound, possesses two key coordination sites: the N2 nitrogen of the pyrazole ring and the nitrogen of the primary amine. This bidentate nature allows it to form a stable five-membered chelate ring upon coordination to a metal center. The methyl substitution at the N1 position of the pyrazole ring prevents the formation of bridging polynuclear complexes that can occur with N-unsubstituted pyrazoles, thus favoring the formation of discrete mononuclear species. The propyl chain provides a degree of conformational flexibility to the ligand backbone.

PART 1: General Synthetic Strategies for Metal Complexation

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions (e.g., temperature, reaction time, and stoichiometry) is crucial and depends on the desired metal center and the final complex's stability.

Key Considerations for Synthesis:
  • Metal Precursor: Simple metal halides (e.g., CuCl₂, CoCl₂, NiCl₂) or nitrates (e.g., Cu(NO₃)₂) are common starting materials.[4] The choice of the counter-ion can influence the solubility of the resulting complex and may even participate in coordination.

  • Solvent System: The solvent should be chosen to dissolve both the ligand and the metal salt. Alcohols, such as methanol or ethanol, are frequently used due to their coordinating ability, which can facilitate the reaction.[5] For air- or moisture-sensitive reactions, dried and deoxygenated solvents are necessary.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter that dictates the final structure of the complex. A 1:1 or 1:2 metal-to-ligand ratio is commonly employed for bidentate ligands to form complexes of the type [M(L)X₂] or [M(L)₂]X₂, respectively.

  • Reaction Temperature: Many coordination reactions proceed readily at room temperature. However, in some cases, gentle heating or refluxing may be required to overcome kinetic barriers and drive the reaction to completion.

Visualizing the Coordination Process

The fundamental reaction can be depicted as the displacement of weakly coordinated solvent molecules by the stronger donating groups of the this compound ligand.

G Metal_Salt Metal Salt (e.g., CuCl₂) in Solvent Complex [Cu(C₇H₁₃N₃)Cl₂] Complex Metal_Salt->Complex + Ligand Ligand This compound Ligand->Complex Coordination

Caption: General workflow for the synthesis of a metal complex.

PART 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative transition metal complexes with this compound. These are intended as a starting point and may require optimization based on the specific metal and desired final product.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol is adapted from a general procedure for the synthesis of copper(II) complexes with pyrazole-based ligands.[5]

Materials:

  • This compound (Commercially available)[6]

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Methanol (ACS grade)

  • Diethyl Ether (Anhydrous)

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Condenser (if refluxing is required)

Procedure:

  • Ligand Solution Preparation: In a 50 mL Schlenk flask, dissolve 139.2 mg (1.0 mmol) of this compound in 10 mL of methanol. Stir the solution at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 170.5 mg (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of methanol. The solution should turn a characteristic blue-green color.

  • Reaction Mixture: Slowly add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed upon addition, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. To ensure complete reaction, the mixture can be gently heated to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Isolation of the Product: After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL. Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.

  • Purification: Collect the solid product by suction filtration and wash it with a small amount of cold methanol, followed by a generous amount of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum to obtain the final product.

Expected Outcome: A colored, crystalline solid. The exact color will depend on the coordination geometry of the copper(II) ion.

Protocol 2: Synthesis of a Cobalt(II) Complex

This protocol is based on general methods for the synthesis of cobalt(II) complexes with pyrazolyl-amine ligands.[2]

Materials:

  • This compound

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Ethanol (Absolute)

  • Pentane (Anhydrous)

  • Inert atmosphere glovebox or Schlenk line (recommended for air-sensitive cobalt(II) complexes)

Procedure:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cobalt(II) center.

  • Ligand Solution: Dissolve 278.4 mg (2.0 mmol) of this compound in 15 mL of absolute ethanol in a Schlenk flask.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve 237.9 mg (1.0 mmol) of cobalt(II) chloride hexahydrate in 10 mL of absolute ethanol.

  • Reaction: Add the ligand solution to the metal salt solution with vigorous stirring. A color change and often the formation of a precipitate will occur.

  • Reaction Time: Stir the mixture at room temperature for 12 hours to ensure the formation of the desired complex, likely with a 1:2 metal-to-ligand stoichiometry.

  • Isolation: If a precipitate has formed, collect it by filtration under inert atmosphere. If the product remains in solution, reduce the solvent volume and precipitate the complex by adding pentane.

  • Washing and Drying: Wash the isolated solid with small portions of cold ethanol and then with pentane. Dry the complex under high vacuum.

Expected Outcome: A colored solid, typically blue or pink for cobalt(II) complexes, depending on the coordination environment.

PART 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Techniques:
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

    • N-H stretching vibrations of the amine group, which are expected to shift upon coordination.

    • C=N and C=C stretching vibrations of the pyrazole ring, which may also shift in frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Coordination-induced shifts in the proton and carbon signals of the ligand are indicative of complex formation.[2]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-d electronic transitions and the coordination geometry of the metal center.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to determine the molecular weight of the complex and confirm its composition.[5]

Structural and Analytical Techniques:
  • Elemental Analysis (EA): Provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values for the proposed formula to assess purity.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, and the overall coordination geometry.[4][7]

Data Presentation: A Comparative Overview

The following table summarizes the expected characterization data for a hypothetical [M(C₇H₁₃N₃)₂]Cl₂ complex.

Characterization TechniqueExpected Observations
Elemental Analysis Experimental %C, %H, %N values should be within ±0.4% of the calculated values for the proposed formula.
IR Spectroscopy (cm⁻¹) Shift in ν(N-H) and pyrazole ring vibrations compared to the free ligand.
¹H NMR Spectroscopy (ppm) Downfield or upfield shifts of the ligand's proton signals upon coordination.
UV-Vis Spectroscopy (nm) Appearance of new absorption bands in the visible region corresponding to d-d transitions.
Mass Spectrometry (m/z) A peak corresponding to the molecular ion [M(C₇H₁₃N₃)₂]²⁺ or related fragments.

PART 4: Mechanistic Insights and the Role of the Ligand

The formation of these metal complexes is driven by the thermodynamically favorable chelate effect. The bidentate coordination of this compound to a metal center results in a more stable complex compared to the coordination of two monodentate ligands.

Visualizing the Chelation

The chelation of the ligand to a metal ion can be illustrated as follows:

G cluster_ligand This compound N_amine N_amine N_pyrazole N_pyrazole M M N_amine->M Coordination N_pyrazole->M Coordination

Caption: Chelation of the bidentate ligand to a metal center.

The relative donor strengths of the pyrazole nitrogen (a softer base) and the amine nitrogen (a harder base) will influence the stability of the complexes with different metal ions, in accordance with Hard and Soft Acid and Base (HSAB) theory.

Conclusion and Future Directions

The protocols and characterization guidelines presented here provide a solid foundation for the synthesis and study of metal complexes with this compound. The versatility of this ligand, coupled with the diverse properties of transition metals, opens up numerous avenues for further research. Future work could involve exploring the catalytic activity of these complexes in various organic transformations, investigating their magnetic and electronic properties for materials applications, or evaluating their biological activity as potential therapeutic agents. The systematic exploration of a wider range of metal precursors and reaction conditions will undoubtedly lead to the discovery of novel complexes with exciting and valuable properties.

References

  • {L2 = Bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine}

Sources

The Pyrazole Amine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Pyrazole Amine Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its true therapeutic potential, however, is often unlocked when functionalized with an amino group, creating the versatile pyrazole amine pharmacophore. This structural motif is not merely a synthetic curiosity; it is a cornerstone of numerous clinically successful drugs, demonstrating a remarkable capacity to interact with a wide array of biological targets. The strategic placement of the amino group at the 3, 4, or 5-position of the pyrazole ring, combined with other substitutions, allows for the fine-tuning of physicochemical properties and biological activity, making it an indispensable tool for drug discovery professionals.[1]

This comprehensive guide provides an in-depth exploration of the application of pyrazole amines in two major therapeutic areas: oncology and inflammation. We will delve into the mechanistic basis for their activity, present detailed protocols for the synthesis of a key pyrazole amine intermediate, and outline established methods for evaluating their biological efficacy.

Part 1: Pyrazole Amines in Oncology - The Kinase Inhibitor Revolution

The dysregulation of protein kinase signaling is a hallmark of many cancers. Pyrazole amines have emerged as a premier scaffold for the design of potent and selective kinase inhibitors.[2][3] The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, while the amine functionality provides a vector for introducing substituents that can enhance potency and selectivity.[4]

A prime example of a pyrazole-amine-containing drug is Crizotinib , an inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer. The pyrazole ring in Crizotinib is crucial for its interaction with the kinase hinge region. Another notable example is Ruxolitinib , a JAK1/2 inhibitor used for myelofibrosis, which features a pyrazole ring fused to a pyrrolopyrimidine.[2]

Logical Workflow for Pyrazole-Based Kinase Inhibitor Discovery

The development of novel pyrazole amine-based kinase inhibitors follows a structured, multi-step process. This workflow integrates chemical synthesis with rigorous biological evaluation to identify and optimize lead compounds.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation start Starting Material (e.g., 1-Benzyl-4-bromo-1H-pyrazole) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki purify Purification & Characterization suzuki->purify library Library of Pyrazole Amine Derivatives purify->library in_vitro_kinase In Vitro Kinase Inhibition Assay (IC50) library->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT Assay) in_vitro_kinase->cell_viability sar_analysis Structure-Activity Relationship (SAR) Analysis cell_viability->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostanoids Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Celecoxib Celecoxib (Pyrazole Amine Derivative) Celecoxib->COX2 Inhibition

Sources

Application Note & Protocol: Selective N-alkylation of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed, robust, and field-proven protocol for the selective mono-N-alkylation of the primary amine, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. The protocol employs the reductive amination methodology, which offers high selectivity and yields while minimizing the common side products associated with direct alkylation, such as over-alkylation.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable method for synthesizing secondary amine derivatives from this valuable pyrazole-containing building block.

Introduction & Reaction Principle

The functionalization of primary amines is a cornerstone of modern organic synthesis, particularly in the generation of compound libraries for structure-activity relationship (SAR) studies. The target molecule, this compound, contains a chiral primary amine, making its derivatization critical for exploring new chemical space.

While direct alkylation of primary amines with alkyl halides is a classic transformation, it is often plagued by a lack of selectivity, leading to mixtures of secondary and tertiary amines, as well as quaternary ammonium salts.[2] This necessitates challenging purification steps and results in lower yields of the desired mono-alkylated product.

To circumvent these issues, this protocol utilizes reductive amination (also known as reductive alkylation). This powerful and highly selective one-pot method proceeds in two key steps:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. This reaction is typically reversible and often driven to completion by the removal of water or by the subsequent irreversible reduction step.

  • In Situ Reduction: A mild and selective reducing agent, introduced into the same reaction vessel, reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this purpose as it is mild enough not to reduce the starting aldehyde or ketone, is tolerant of slightly acidic conditions that favor imine formation, and selectively reduces the protonated iminium ion.[1]

General Reaction Scheme: General Reaction Scheme for Reductive Amination

Figure 1: General reaction scheme for the N-alkylation of this compound with a generic aldehyde (R-CHO) via reductive amination.

Materials, Reagents, and Equipment

Materials and Reagents
ReagentGradeSupplierComments
This compound≥95%Commercial SourceStarting material.
Aldehyde or Ketone (R-CO-R')Reagent GradeCommercial SourceThe alkylating agent. Use 1.0-1.2 equivalents.
Sodium Triacetoxyborohydride [NaBH(OAc)₃]≥95%Commercial SourceMild reducing agent. Use 1.2-1.5 equivalents. Handle in a fume hood.
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%Commercial SourceReaction solvent. Other solvents like DCE or THF can also be used.
Acetic Acid (AcOH)GlacialCommercial SourceOptional catalyst for imine formation, especially with ketones.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house prep.Used for quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercial SourceDrying agent.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercial SourceFor reaction monitoring.
Solvents for ChromatographyHPLC GradeCommercial Sourcee.g., Hexanes, Ethyl Acetate, Methanol.
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercial SourceFor NMR analysis.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Glass funnels, separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin-Layer Chromatography (TLC) chamber and UV lamp

  • NMR Spectrometer, Mass Spectrometer (MS), FT-IR Spectrometer

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 1.0 mmol of the starting amine.

Reaction Setup and Execution
  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Add the desired aldehyde (1.1 mmol, 1.1 eq.) or ketone (1.2 mmol, 1.2 eq.) to the solution.

    • Expert Insight: Using a slight excess of the carbonyl compound ensures complete consumption of the starting amine. For less reactive ketones, adding a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq.) can accelerate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the stirring mixture.

    • Causality Note: Adding the reducing agent after the initial stirring period allows the imine concentration to build, maximizing the yield of the desired product. NaBH(OAc)₃ is moisture-sensitive and may release a small amount of gas upon addition; ensure adequate ventilation.

  • Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

    • Monitoring Tip: Use a mobile phase like 10% Methanol in DCM. The product should have a higher Rf value than the starting amine. Stain with ninhydrin (for primary/secondary amines) or potassium permanganate.

Work-up and Purification
  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel.[3]

    • Purification Strategy: A gradient elution system is often effective. Start with a non-polar eluent (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol (e.g., 0% to 10% MeOH in EtOAc or DCM). The exact solvent system will depend on the nature of the added "R" group.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reactant preparation to the isolation of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product prep Dissolve Amine & Carbonyl in Anhydrous DCM imine Stir for 1h at RT (Imine Formation) prep->imine reduce Add NaBH(OAc)3 Stir 2-16h at RT (Reduction) imine->reduce quench Quench with sat. NaHCO3 reduce->quench extract Extract with DCM quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Characterized Pure Secondary Amine purify->product

Caption: Workflow for N-alkylation via reductive amination.

Characterization of the N-Alkylated Product

Confirmation of the successful synthesis of the N-alkylated secondary amine relies on a combination of spectroscopic techniques. The key is to observe the changes relative to the starting primary amine.

TechniqueObservation for Primary Amine (Starting Material)Expected Observation for Secondary Amine (Product)
FT-IR Two distinct N-H stretching absorptions (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[4]A single, generally weaker N-H stretching absorption in the 3300-3500 cm⁻¹ range.[5][6]
¹H NMR A broad singlet integrating to 2H for the -NH₂ protons, typically between 1-3 ppm.[5] The signal disappears upon D₂O exchange.[4]A broad singlet integrating to 1H for the N-H proton.[4] New signals corresponding to the protons of the newly introduced alkyl group will be present. The N-H signal also disappears upon D₂O exchange.
¹³C NMR Characteristic signals for the pyrazole ring and the propyl side chain.Signals from the starting material core will be present, with slight shifts for the carbons alpha and beta to the nitrogen. New signals corresponding to the carbons of the added alkyl group will appear.[7]
Mass Spec. A molecular ion peak (M+) corresponding to the mass of the starting material (C₈H₁₅N₃, MW ≈ 153.23).A molecular ion peak (M+) corresponding to the mass of the product (Starting Material + Alkyl Group - H).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction 1. Inactive reducing agent (degraded by moisture).2. Sterically hindered carbonyl.1. Use a fresh bottle of NaBH(OAc)₃.2. Increase reaction time, slightly warm the reaction (e.g., to 40 °C), or add a catalytic amount of acetic acid to promote imine formation.
Low Yield 1. Inefficient imine formation.2. Product loss during aqueous work-up.1. Add molecular sieves to the imine formation step to remove water.2. Ensure the aqueous layer is thoroughly extracted (3x). If the product is basic, adjust the pH of the aqueous layer to >9 before extraction.
Side Product Formation Reduction of the starting aldehyde/ketone.This indicates the reducing agent is too strong or the reaction conditions are not optimal. NaBH(OAc)₃ is specifically chosen to avoid this.[1] Ensure you are not using a stronger reductant like NaBH₄ without pre-forming the imine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Avoid inhalation and contact with skin.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note details a reliable and highly selective protocol for the mono-N-alkylation of this compound using reductive amination. This method avoids the common pitfalls of direct alkylation and provides a straightforward route to a diverse range of secondary amines, which are valuable compounds for pharmaceutical research and drug development. The protocol is adaptable to a wide array of aldehydes and ketones, making it a versatile tool for library synthesis.

References

  • Orgzynska, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • Bähn, S., et al. (2011). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Bähn, S., et al. (2011). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. Available at: [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • Gao, Y., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. Available at: [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Retrieved from [Link]

  • Radi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Workman, J., Jr. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Google Patents. (1996). N-alkylation method of pyrazole.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Google Patents. (1945). Purification of amine reaction mixtures.
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate. Available at: [Link]

  • Al-Huniti, M. H., & Taha, M. O. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Primary Amine in 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4] The compound 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a valuable building block for the synthesis of novel pharmaceutical candidates. The primary amine group in this molecule serves as a key functional handle for derivatization, allowing for the exploration of chemical space and the modulation of physicochemical and pharmacological properties. This document provides detailed application notes and protocols for the derivatization of this primary amine through common and robust synthetic methodologies, including acylation to form amides, sulfonylation to form sulfonamides, and N-alkylation via reductive amination. These transformations yield derivatives that are central to drug discovery programs.[5][6]

Strategic Approaches to Derivatization

The primary amine of this compound is a versatile nucleophile, readily participating in a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired properties of the final compound.

  • Acylation (Amide Formation): The formation of an amide bond is one of the most common reactions in medicinal chemistry. Amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. Reaction with acyl chlorides or activated carboxylic acids provides a straightforward route to a diverse range of amide derivatives.[7][8]

  • Sulfonylation (Sulfonamide Formation): Sulfonamides are another important class of functional groups in pharmaceuticals, known for their wide range of biological activities.[9] The reaction of the primary amine with sulfonyl chlorides is a well-established method for their synthesis.[10]

  • N-Alkylation (Secondary Amine Formation): The introduction of alkyl groups on the nitrogen atom can significantly impact a molecule's lipophilicity, basicity, and steric profile. Reductive amination is a powerful and widely used one-pot method for the N-alkylation of primary amines, offering high efficiency and broad substrate scope.[11][12]

Experimental Protocols

Acylation: Synthesis of N-(1-(1-Methyl-1H-pyrazol-5-yl)propyl)acetamide

This protocol describes a general procedure for the acylation of this compound using an acyl chloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Amine This compound Amide N-(1-(1-Methyl-1H-pyrazol-5-yl)propyl)acetamide Amine->Amide + Acetyl Chloride (Base, Solvent) AcylChloride Acetyl Chloride HCl HCl

Figure 1: General scheme for the acylation of the primary amine.

Materials and Reagents:

ReagentSupplierPurity
This compoundVaries>95%
Acetyl chlorideSigma-Aldrich>98%
Triethylamine (TEA)Fisher Scientific>99%
Dichloromethane (DCM), anhydrousAcros Organics>99.8%
Saturated aqueous sodium bicarbonate (NaHCO₃)VWR Chemicals-
Brine (saturated aqueous NaCl)VWR Chemicals-
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich>97%

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Sulfonylation: Synthesis of N-(1-(1-Methyl-1H-pyrazol-5-yl)propyl)benzenesulfonamide

This protocol outlines a general procedure for the sulfonylation of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Amine This compound Sulfonamide N-(1-(1-Methyl-1H-pyrazol-5-yl)propyl)benzenesulfonamide Amine->Sulfonamide + Benzenesulfonyl Chloride (Base, Solvent) SulfonylChloride Benzenesulfonyl Chloride HCl HCl

Figure 2: General scheme for the sulfonylation of the primary amine.

Materials and Reagents:

ReagentSupplierPurity
This compoundVaries>95%
Benzenesulfonyl chlorideSigma-Aldrich>98%
PyridineAcros Organics>99.5%
Dichloromethane (DCM), anhydrousAcros Organics>99.8%
1 M Hydrochloric acid (HCl)VWR Chemicals-
Saturated aqueous sodium bicarbonate (NaHCO₃)VWR Chemicals-
Brine (saturated aqueous NaCl)VWR Chemicals-
Anhydrous sodium sulfate (Na₂SO₄)Sigma-Aldrich>99%

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

N-Alkylation: Reductive Amination for the Synthesis of N-Benzyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

This protocol details a one-pot reductive amination procedure.

Workflow Diagram:

G Reactants This compound + Benzaldehyde Imine_Formation Imine Formation (Solvent, Room Temp) Reactants->Imine_Formation Reduction In situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Work-up (Quench, Extract) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Benzyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine Purification->Product

Figure 3: Workflow for one-pot reductive amination.

Materials and Reagents:

ReagentSupplierPurity
This compoundVaries>95%
BenzaldehydeSigma-Aldrich>99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Acros Organics>95%
Dichloroethane (DCE), anhydrousSigma-Aldrich>99.8%
Acetic acid, glacialFisher Scientific>99.7%
Saturated aqueous sodium bicarbonate (NaHCO₃)VWR Chemicals-
Brine (saturated aqueous NaCl)VWR Chemicals-
Anhydrous sodium sulfate (Na₂SO₄)Sigma-Aldrich>99%

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloroethane (DCE) (0.2 M), add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Summary of Derivatization Strategies

Derivatization MethodReagent ClassProduct Functional GroupKey Reaction Conditions
AcylationAcyl ChloridesAmideBase (e.g., TEA), Aprotic Solvent (e.g., DCM), 0 °C to RT
SulfonylationSulfonyl ChloridesSulfonamideBase (e.g., Pyridine), Aprotic Solvent (e.g., DCM), 0 °C to RT
N-AlkylationAldehydes/KetonesSecondary AmineReducing Agent (e.g., NaBH(OAc)₃), Acid Catalyst, RT

Troubleshooting and Considerations

  • Low Yield in Acylation/Sulfonylation: Ensure anhydrous conditions as acyl and sulfonyl chlorides are moisture-sensitive. The choice of base and solvent can also be critical. For less reactive amines, stronger bases or higher temperatures may be required.

  • Di-alkylation in Reductive Amination: While reductive amination is generally selective for mono-alkylation, the formation of dialkylated byproducts can occur. Using a slight excess of the amine or a stepwise procedure (formation of the imine followed by reduction) can mitigate this.

  • Purification Challenges: The pyrazole nitrogen atoms can interact with silica gel, leading to tailing during column chromatography. The addition of a small amount of triethylamine or ammonia to the eluent can improve peak shape.

Conclusion

The derivatization of the primary amine in this compound provides a versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined for acylation, sulfonylation, and reductive amination are robust and adaptable, allowing for the synthesis of a wide array of amide, sulfonamide, and N-alkylated derivatives. Careful selection of reaction conditions and purification methods is essential for achieving high yields and purity of the target compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Ferreira, I. C. F. R., et al. (2017).
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • BenchChem. (2025).
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.).
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....

Sources

Asymmetric Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrazolyl Amines

Chiral amines are fundamental building blocks in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and biologically active compounds. Among these, molecules incorporating a pyrazole nucleus are of particular interest due to the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various biological interactions. The target molecule, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, represents a key intermediate for the development of novel therapeutics, particularly in areas such as neurodegenerative diseases and oncology. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore three robust and field-proven strategies: catalytic asymmetric reduction of a prochiral ketone, the use of a chiral auxiliary, and a biocatalytic approach, offering a comparative overview to aid in methodology selection.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost of reagents, and the desired level of enantiopurity. Here, we delve into three highly effective methods.

Method 1: Catalytic Asymmetric Reduction of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

The most direct route to the target chiral amine is the asymmetric reduction of the corresponding prochiral ketone, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one, which is commercially available.[1] This approach is attractive due to its atom economy and the catalytic nature of the chirality-inducing agent. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH).

Corey-Bakshi-Shibata (CBS) Reduction: A Classic and Reliable Method

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the carbonyl group.[2][3] The predictability of the stereochemical outcome based on the catalyst's stereochemistry is a significant advantage of this method.[4]

Protocol 1: (S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine via CBS Reduction

Materials:

  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.

  • After stirring for 15 minutes at 0 °C, slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 2 M HCl to the residue and stir for 1 hour to hydrolyze the borate esters and cleave the catalyst complex.

  • Basify the aqueous solution to pH > 10 with a suitable base (e.g., 6 M NaOH).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amine.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Transfer Hydrogenation (ATH): A Greener Alternative

ATH offers a more environmentally friendly and often safer alternative to methods using metal hydrides.[5] This technique typically employs a ruthenium(II) catalyst with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[6][7]

Protocol 2: (S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine via Asymmetric Transfer Hydrogenation

Materials:

  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) to the catalyst solution.

  • Add the formic acid/triethylamine azeotropic mixture (5.0 eq).

  • Stir the reaction mixture at 28 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary for Asymmetric Reduction Methods

MethodCatalyst SystemTypical ee (%)AdvantagesDisadvantages
CBS Reduction (R)-Me-CBS/BMS>95High enantioselectivity, predictable stereochemistry[4]Use of pyrophoric borane reagents
ATH [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN>98High enantioselectivity, operational simplicity, greener[5]Longer reaction times, catalyst cost

Diagram of Asymmetric Reduction Workflow

G cluster_0 Asymmetric Reduction of Prochiral Ketone cluster_1 CBS Reduction cluster_2 Asymmetric Transfer Hydrogenation ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one cbs_reduction Reduction ketone->cbs_reduction ath_reduction Reduction ketone->ath_reduction cbs_catalyst (R)-Me-CBS-oxazaborolidine cbs_catalyst->cbs_reduction bms Borane-DMS bms->cbs_reduction product (S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine cbs_reduction->product ru_catalyst [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN ru_catalyst->ath_reduction h_source HCOOH/NEt₃ h_source->ath_reduction ath_reduction->product

Caption: Workflow for the asymmetric reduction of the prochiral pyrazolyl ketone.

Method 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a robust and highly diastereoselective method for the synthesis of chiral amines.[8][9][10] The general strategy involves the condensation of the chiral auxiliary with a prochiral carbonyl compound to form a chiral N-sulfinyl imine, followed by the diastereoselective addition of a nucleophile. The final step is the removal of the auxiliary to yield the desired chiral amine.[11]

Protocol 3: Asymmetric Synthesis using (R)-tert-Butanesulfinamide

Materials:

  • 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one (precursor to the required imine)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)[12]

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Ethylmagnesium bromide (EtMgBr, solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of the N-Sulfinyl Ketimine

  • To a solution of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq) and (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 eq) in anhydrous DCM, add Ti(OEt)₄ (2.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with DCM.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl ketimine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Addition of Ethylmagnesium Bromide

  • Dissolve the crude N-sulfinyl ketimine from the previous step in anhydrous THF and cool the solution to -48 °C (a dry ice/acetonitrile bath).

  • Slowly add ethylmagnesium bromide (2.0 eq, solution in THF) dropwise over 30 minutes.

  • Stir the reaction at -48 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-sulfinyl amine from the previous step in methanol.

  • Add hydrochloric acid (4 M in 1,4-dioxane, 4.0 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide byproduct.

  • Basify the aqueous layer to pH > 10 with solid NaOH or concentrated NaOH solution.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Diagram of Chiral Auxiliary Workflow

G cluster_0 Chiral Auxiliary-Mediated Synthesis ketone 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one condensation Condensation (Ti(OEt)₄) ketone->condensation auxiliary (R)-tert-Butanesulfinamide auxiliary->condensation imine Chiral N-Sulfinyl Ketimine condensation->imine addition Diastereoselective Addition imine->addition grignard EtMgBr grignard->addition sulfinyl_amine N-Sulfinyl Amine Adduct addition->sulfinyl_amine cleavage Auxiliary Cleavage (HCl) sulfinyl_amine->cleavage product (S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine cleavage->product

Caption: Stepwise workflow for the synthesis using a chiral auxiliary.

Method 3: Biocatalysis for a Green and Highly Selective Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules.[3] Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of our target amine, two biocatalytic approaches are particularly relevant: asymmetric synthesis using a transaminase and kinetic resolution of the racemic amine using a lipase.

Asymmetric Synthesis with Transaminases (TAs)

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine with high enantiomeric excess.[1][13][14] This method is highly attractive as it directly converts the ketone to the desired chiral amine in a single step.

Protocol 4: Transaminase-Mediated Asymmetric Amination

Materials:

  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

  • A suitable (R)- or (S)-selective transaminase (e.g., from a commercial screening kit)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add the transaminase enzyme, PLP (typically 1 mM), and isopropylamine (as a concentrated solution, e.g., 1 M).

  • Dissolve 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one in a minimal amount of DMSO and add it to the buffered enzyme solution. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC for ketone consumption and amine formation.

  • Once the reaction has reached completion (or equilibrium), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Adjust the pH of the aqueous layer to >10 with a suitable base.

  • Extract the product into the organic layer. Repeat the extraction.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Kinetic Resolution with Lipases

An alternative biocatalytic strategy is the kinetic resolution of the racemic this compound. In this process, a lipase enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted amine.[15][16]

Protocol 5: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • A suitable lipase (e.g., Candida antarctica lipase B, CAL-B)

  • An acyl donor (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene or MTBE)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (1.0 eq) in the chosen anhydrous organic solvent, add the lipase (e.g., immobilized CAL-B).

  • Add the acyl donor (e.g., ethyl acetate, can be used as the solvent as well).

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.

  • Once ~50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted amine from the acylated amine by flash column chromatography or by an acid-base extraction procedure.

  • Determine the enantiomeric excess of both the recovered amine and the acylated product.

Data Summary for Biocatalytic Methods

MethodBiocatalystTypical ee (%)AdvantagesDisadvantages
Asymmetric Amination Transaminase>99Direct conversion, high ee, green conditions[13]Enzyme cost and stability, potential substrate inhibition
Kinetic Resolution Lipase (e.g., CAL-B)>99 (for both enantiomers at 50% conversion)High enantioselectivity, access to both enantiomersMaximum 50% yield for a single enantiomer

Diagram of Biocatalytic Workflow

G cluster_0 Biocatalytic Synthesis cluster_1 Asymmetric Synthesis cluster_2 Kinetic Resolution ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one asymmetric_amination Asymmetric Amination ketone->asymmetric_amination transaminase Transaminase (TA) transaminase->asymmetric_amination amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->asymmetric_amination product_s (S)-Amine asymmetric_amination->product_s racemic_amine Racemic Amine resolution Kinetic Resolution racemic_amine->resolution lipase Lipase lipase->resolution acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->resolution product_r (R)-Amine (unreacted) resolution->product_r acylated_s (S)-Amide (acylated) resolution->acylated_s

Caption: Comparison of asymmetric synthesis and kinetic resolution using biocatalysts.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is a critical step in the development of novel pyrazole-containing pharmaceuticals. This guide has detailed three powerful and distinct methodologies: catalytic asymmetric reduction, chiral auxiliary-based synthesis, and biocatalysis. The choice of the optimal method will depend on the specific requirements of the research or development program, including scale, cost, and available expertise.

Catalytic asymmetric reduction offers a direct and efficient route, with ATH being a particularly attractive option due to its green credentials. The chiral auxiliary approach, while stoichiometric in the chirality source, is highly reliable and diastereoselective. Biocatalysis, especially with transaminases, represents the cutting-edge of green chemistry, providing direct access to the desired enantiomer with exceptional selectivity.

Future research in this area will likely focus on the development of more active and robust catalysts for asymmetric reduction and the discovery and engineering of novel enzymes with broader substrate scopes and improved process stability. The integration of flow chemistry with these catalytic methods also holds significant promise for the continuous and scalable production of this valuable chiral amine.

References

  • Ruthenium(II) Pyrazolyl-Pyridyl-Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry. 2012.

  • Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Wiley Online Library.

  • Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. PubMed.

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. ChemRxiv.

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. PubMed.

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI.

  • Chiral Phosphoric Acid‐Catalyzed Enantioselective Synthesis of Pyrazole‐Based Unnatural α‐Amino Acid Derivatives. ResearchGate.

  • Asymmetric synthesis of amines using tert-butanesulfinamide. Springer Nature Experiments.

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. NIH.

  • A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. ResearchGate.

  • CBS catalyst. Wikipedia.

  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ACS Publications.

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate.

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. NIH.

  • New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. ResearchGate.

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.

  • Exploring asymmetric catalytic transformations. University of Groningen.

  • Chiral Auxiliaries. Sigma-Aldrich.

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR.

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed.

  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate.

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

  • Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. NIH.

  • CBS Catalysts. Sigma-Aldrich.

  • Iron Nanoparticles Catalyzing the Asymmetric Transfer Hydrogenation of Ketones. ACS Publications.

  • Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate.

  • Transaminase biocatalysis: optimization and application. RSC Publishing.

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool.

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. europepmc.org.

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. NIH.

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Application Notes & Protocols: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a structure.[1] First synthesized in 1883, pyrazole and its derivatives have evolved from a chemical curiosity into a cornerstone of drug design, evidenced by their presence in numerous FDA-approved pharmaceuticals like the anti-inflammatory drug Celecoxib and a host of targeted cancer therapies.[2][3]

The utility of the pyrazole ring stems from its unique combination of physicochemical properties. It possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 nitrogen), allowing for versatile interactions with biological targets.[2][4] Its aromatic nature confers conformational rigidity and metabolic stability, two highly desirable traits in a drug candidate.[5] These features, combined with the synthetic accessibility of the pyrazole core, allow chemists to systematically modify its structure to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][6]

Caption: Core pyrazole structure and its key features for drug design.

Core Synthetic Methodologies: Building the Pyrazole Ring

The construction of the pyrazole scaffold is a well-established area of organic synthesis, with the Knorr Pyrazole Synthesis remaining the most fundamental and widely employed method.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8] The versatility of this method lies in the vast commercial availability of both starting material classes, allowing for the generation of diverse pyrazole libraries.

A critical consideration, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazole products.[9] The reaction conditions, including pH and the nature of the substituents on both reactants, can often be tuned to favor the formation of a single desired isomer.

Knorr_Synthesis_Workflow Start 1. Reactant Mixing (1,3-Dicarbonyl + Hydrazine) Reaction 2. Acid-Catalyzed Condensation & Cyclization (e.g., Acetic Acid, Heat) Start->Reaction Initiation Monitoring 3. Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Progression Workup 4. Aqueous Work-up (Precipitation of Crude Product) Monitoring->Workup Completion Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Isolation Analysis 6. Characterization (NMR, MS, m.p.) Purification->Analysis Final Product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation

This protocol describes the synthesis of a pyrazolone, a common pyrazole variant, from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (10 mmol, 1.0 eq) and phenylhydrazine (10 mmol, 1.0 eq) in 30 mL of ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring for 2 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase of 30% ethyl acetate in hexane. The consumption of the ethyl acetoacetate starting material indicates reaction completion.

  • Crystallization: Upon completion, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Allow the product to air dry completely. The resulting 1-phenyl-3-methyl-5-pyrazolone can be further purified by recrystallization from ethanol if necessary.

Applications & Mechanisms of Action in Drug Discovery

The pyrazole scaffold is a key pharmacophore in drugs targeting a wide range of diseases, from inflammation to cancer.[10][11]

Cyclooxygenase (COX) Inhibition

The discovery that non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes was a major therapeutic breakthrough. The subsequent identification of two isoforms, constitutive COX-1 and inducible COX-2, paved the way for selective inhibitors with potentially fewer gastrointestinal side effects.[12]

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[13][14] Its mechanism of selectivity is a textbook example of structure-based drug design. The active site of COX-2 contains a hydrophilic side pocket that is absent in COX-1. The benzenesulfonamide moiety on the N1-phenyl ring of celecoxib fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition.[15] This interaction prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[13]

COX2_Inhibition Mechanism of Selective COX-2 Inhibition Celecoxib Pyrazole Core N1-Sulfonamide Phenyl C5-Aryl Group COX2 Main Channel Selectivity Pocket (Val523) Celecoxib:f1->COX2:siv Celecoxib->Inhibition ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain) ArachidonicAcid->Prostaglandins COX-2 Catalysis Inhibition->ArachidonicAcid Blocks Access

Caption: Pyrazole-based selective inhibition of the COX-2 enzyme.

Protein Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases a prime target for therapeutic intervention.[2][3] The pyrazole ring has proven to be an exceptionally effective scaffold for designing protein kinase inhibitors (PKIs).[16][17] Of the small molecule PKIs approved by the US FDA, a significant number feature a pyrazole core, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[2][3][18]

In many PKIs, the pyrazole scaffold functions as an "adenine-mimetic," forming critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[3][19] This interaction mimics the binding of the adenine portion of ATP, allowing the inhibitor to competitively block the enzyme's active site and shut down the aberrant signaling pathway. The substituents on the pyrazole ring are then tailored to occupy adjacent pockets, conferring both potency and selectivity for the target kinase.

Kinase_Inhibition Pyrazole as a Kinase Hinge-Binder cluster_inhibitor Pyrazole-Based Inhibitor cluster_kinase Kinase ATP-Binding Site Inhibitor N1-H (Donor) Pyrazole Core N2 (Acceptor) Kinase Hinge Region Backbone (NH/C=O) ATP Pocket Inhibitor:n1->Kinase:hinge H-Bond Inhibitor:n2->Kinase:hinge H-Bond Inhibitor->Block ATP ATP Block->Kinase:pocket Competitive Inhibition

Caption: Pyrazole scaffold forming key hydrogen bonds in a kinase hinge region.

Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. By systematically modifying the structure of a pyrazole scaffold and assessing the impact on biological activity, researchers can build a robust understanding of the key molecular interactions driving potency and selectivity.[20][21]

For diaryl pyrazole COX-2 inhibitors like celecoxib, a clear SAR has been established[15]:

  • N1 Position: A para-sulfonamide or methylsulfonylphenyl group is critical for COX-2 selectivity and potent inhibition.[15]

  • C3 Position: Small, electron-withdrawing groups like trifluoromethyl (CF3) enhance both potency and selectivity compared to a simple methyl group.[15]

  • C4 Position: This position is generally intolerant to bulky substituents.

  • C5 Position: A para-substituted phenyl ring is optimal, with smaller substituents like a methyl group being favorable for potency.

Table 1: SAR Summary for Diaryl Pyrazole COX-2 Inhibitors

PositionSubstituent TypeImpact on ActivityRationale
N1-Aryl p-SO₂NH₂ or p-SO₂MeCritical for COX-2 Selectivity Binds to the hydrophilic selectivity side pocket present in COX-2 but not COX-1.[15]
C3 CF₃Increases Potency & Selectivity Favorable electronic and steric interactions within the active site.[15]
C4 HOptimal Bulky groups at this position cause steric clashes and reduce binding affinity.
C5-Aryl p-CH₃Increases Potency Low steric hindrance maximizes favorable interactions within the main channel of the active site.[15]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human COX-2 enzyme.[22][23]

Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), and then to prostaglandin H₂ (PGH₂). The peroxidase component of the enzyme is then measured using a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂ to PGH₂, producing a colored product that can be measured spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in chilled assay buffer. Add 150 µL of this solution to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the test compound dilutions (in DMSO) to the wells. For control wells, add 2 µL of DMSO (100% activity) and 2 µL of a known COX-2 inhibitor like celecoxib (background).

  • Probe Addition: Add 20 µL of the TMPD solution to each well.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately read the absorbance of the plate at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V_compound - V_background) / (V_DMSO - V_background)] * 100.

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Summary of Selected FDA-Approved Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is evident in the diverse range of approved drugs that incorporate this core structure.[2][3][5]

Table 2: Examples of Pyrazole-Based Pharmaceuticals

Drug NameTarget(s)Therapeutic Indication(s)
Celecoxib COX-2Osteoarthritis, Rheumatoid Arthritis, Acute Pain[14]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera[3]
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)[3][18]
Encorafenib BRAF V600EMelanoma, Colorectal Cancer[18]
Sildenafil PDE5Erectile Dysfunction, Pulmonary Hypertension[5]
Avapritinib KIT, PDGFRAGastrointestinal Stromal Tumors (GIST)[2][3]

Conclusion and Future Perspectives

The pyrazole scaffold has firmly established itself as a privileged structure in drug discovery, transitioning from a simple heterocycle to the central framework of numerous life-saving medications.[5][6] Its synthetic accessibility, metabolic stability, and capacity for precise, multi-point interactions with biological targets ensure its continued relevance.[2][11] Future research will likely focus on incorporating pyrazole moieties into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Furthermore, the exploration of new pyrazole-based hybrids, which combine the scaffold with other pharmacophores, holds promise for developing next-generation therapeutics with enhanced efficacy and unique mechanisms of action.[23] The story of the pyrazole ring is a powerful testament to the enduring value of heterocyclic chemistry in the quest for new medicines.

References

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Application Notes & Protocols: A Framework for Bioactivity Screening of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] These five-membered heterocyclic compounds exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4][5] The inherent physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[1]

This document provides a comprehensive guide for the systematic screening of novel chemical entities derived from the parent structure, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine .[6] We will outline a strategic, multi-tiered approach, beginning with the rational design of an analog library and progressing through a cascade of in vitro assays designed to identify and characterize promising bioactive compounds. The protocols and workflows described herein are designed to be robust and self-validating, providing researchers in drug development with a practical framework for hit identification and optimization.

Part 1: Analog Library Design & Rationale

The cornerstone of any successful screening campaign is a well-designed compound library. The goal is not to synthesize compounds randomly, but to systematically explore the chemical space around the core scaffold to understand structure-activity relationships (SAR). For the this compound scaffold, we propose a focused library design targeting three key regions of the molecule.

Causality Behind Experimental Choices:

  • The Propanamine Sidechain (R1): The ethyl group and the primary amine are critical anchor points for potential interactions with biological targets. Modifications here can influence potency, selectivity, and physical properties like solubility. We will explore alkyl chain extension/branching, incorporation of cyclic moieties, and modification of the amine.

  • The Pyrazole Core (R2, R3): While the core is the pharmacophore, substitution at the C3 and C4 positions can modulate electronic properties and provide vectors for additional binding interactions.

  • The N-Methyl Group (R4): The N1-substituent is crucial for defining the pyrazole tautomer and influences metabolic stability. Varying this group can significantly impact the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Proposed Structural Modifications:

PositionModification Strategy (R-Group)Rationale
R1 Vary alkyl chain (methyl, butyl, isopropyl)Explore hydrophobic pocket size
Introduce cyclic groups (cyclopropyl, phenyl)Introduce rigidity and new binding vectors
Modify amine (secondary, tertiary, amide)Modulate basicity (pKa) and H-bonding capacity
R2 Small alkyl groups (methyl, ethyl)Probe for steric tolerance
Halogens (Cl, F)Alter electronic properties and metabolic stability
R3 H, Halogens (Br, Cl)Explore impact on pyrazole ring electronics
R4 Ethyl, Isopropyl, PhenylAssess impact on metabolic stability and solubility

Part 2: The High-Throughput Screening (HTS) Cascade

A tiered screening approach is the most efficient method to identify promising compounds from a large library. This "funnel" approach, depicted below, starts with broad, high-throughput primary assays to identify initial hits, followed by more complex and lower-throughput secondary and tertiary assays to confirm activity, determine potency, and characterize drug-like properties.

Screening_Cascade cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Characterization Compound_Library Analog Library (N > 100) Primary_Screen Primary Screening (Single Concentration, e.g., 10 µM) Broad Target Panel Compound_Library->Primary_Screen Primary_Hits Initial Hits (e.g., >50% Inhibition) Primary_Screen->Primary_Hits Dose_Response Dose-Response Assays (IC50 / EC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed, Potent Hits Dose_Response->Confirmed_Hits MOA_Studies Mechanism of Action (MoA) & Selectivity Profiling Confirmed_Hits->MOA_Studies ADME_Tox In Vitro ADME/Tox Assays Confirmed_Hits->ADME_Tox Lead_Candidates Prioritized Lead Candidates MOA_Studies->Lead_Candidates ADME_Tox->Lead_Candidates In_Vivo_Studies In Vivo Efficacy Studies Lead_Candidates->In_Vivo_Studies

Caption: A tiered workflow for screening pyrazole analogs.

Primary Screening Protocol: Cell Viability

Rationale: Given the known anticancer potential of many pyrazole derivatives, a primary screen against a panel of cancer cell lines is a logical starting point.[7] This assay identifies compounds with cytotoxic or cytostatic effects. We will use a commercially available luminescence-based assay that measures intracellular ATP levels as an indicator of cell viability.

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116, A549, MCF-7) according to standard protocols.

    • Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete culture medium into a 96-well, white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Create a 1 mM intermediate plate in DMSO.

    • Using an automated liquid handler, perform a serial dilution to create a final compound plate. For primary screening, add 10 µL of a 100 µM compound solution (in media) to the cell plate to achieve a final concentration of 10 µM (final DMSO concentration ≤ 0.1%).

    • Include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM Staurosporine) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the vehicle control.

    • Formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

    • A "hit" is defined as a compound exhibiting >50% inhibition.

Sample Primary Screening Data:

Compound IDConcentration (µM)% Inhibition (HCT116)Hit? (Y/N)
Analog-0011085.2Y
Analog-0021012.5N
Analog-0031065.7Y
Staurosporine1098.9Y
Secondary Screening: Potency Determination (IC₅₀)

Rationale: Primary hits must be confirmed, and their potency quantified. This is achieved by generating a multi-point dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: The protocol is identical to the primary screen, with the key difference being the compound treatment step. Instead of a single concentration, a 10-point, 3-fold serial dilution is performed, typically starting from a top concentration of 50 µM.

Data Analysis & Presentation: The resulting luminescence data is plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response) is used to fit the curve and calculate the IC₅₀ value.

Sample IC₅₀ Data Table:

Compound IDHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Analog-0010.751.22.5
Analog-0035.28.9> 50

Part 3: Mechanism of Action & Target Deconvolution

Understanding how a compound exerts its effect is crucial. Pyrazole derivatives are known to inhibit a variety of enzymes, particularly protein kinases.[8][9] A logical next step for potent cytotoxic hits is to screen them against a panel of kinases implicated in cancer cell proliferation and survival.

Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Analog (e.g., Analog-001) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK pathway by a pyrazole analog.

Part 4: In Vitro ADME & Toxicology Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to ensure that a potent molecule also has the potential to become a viable drug.[10][11][12] Poor ADME properties are a major cause of late-stage clinical failures. A standard panel of in vitro ADME assays should be run on all confirmed hits.

Summary of Key In Vitro ADME/Tox Assays:

PropertyAssayRationale & Justification
A bsorptionPAMPAParallel Artificial Membrane Permeability Assay: A rapid, non-cell-based method to predict passive diffusion across the intestinal barrier.[13]
D istributionPlasma Protein BindingEquilibrium Dialysis: Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[13]
M etabolismLiver Microsomal StabilityAssesses the rate of metabolic clearance by Phase I enzymes (CYPs) in the liver, a key determinant of a drug's half-life.[14]
E xcretion-(Primarily assessed in later-stage in vivo studies)
Tox icologyCYP450 InhibitionMeasures inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6) to predict the potential for drug-drug interactions.[14]
hERG InhibitionPatch-clamp assay: Assesses blockade of the hERG potassium channel, a critical screen to de-risk potential cardiac toxicity.
HepatotoxicityHepatocyte Viability: Evaluates cytotoxicity in primary human hepatocytes to identify compounds that may cause liver damage.[15]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay predicts the rate of intrinsic clearance (Clint) of a compound by liver enzymes, which is a primary driver of its in vivo half-life.

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in buffer.

    • Prepare 1 µM test compound solutions in buffer.

  • Incubation:

    • Pre-warm the HLM solution and test compound solutions to 37°C for 10 minutes.

    • To initiate the reaction, add NADPH to the HLM solution to a final concentration of 1 mM.

    • Immediately add the NADPH-fortified HLM solution to the test compound solution. The final test compound concentration is 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

    • Include a positive control (e.g., Verapamil, a high-clearance compound) and a negative control (incubation without NADPH).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

    • Formulas:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Part 5: Data Integration and Hit Prioritization

The final step is to integrate all data streams—potency, selectivity, and ADME/Tox—to prioritize the most promising compounds for progression into more complex models and eventually, hit-to-lead optimization. A scoring system can be a valuable tool for this multi-parameter optimization.

Sample Hit Prioritization Matrix:

Compound IDHCT116 IC₅₀ (µM)Kinase X IC₅₀ (µM)HLM t½ (min)PAMPA Pe (10⁻⁶ cm/s)CYP3A4 IC₅₀ (µM)Overall Score
Analog-0010.750.154515> 25High
Analog-0035.2> 101225.5Low
Analog-0171.10.5> 6012> 25High

This application note provides a structured, rationale-driven framework for the bioactivity screening of this compound analogs. By employing a tiered cascade of robust in vitro assays, researchers can efficiently identify compounds with desirable biological activity and drug-like properties. This systematic approach, which integrates potency, mechanism of action, and ADME/Tox profiling, enables an informed and data-driven prioritization of lead candidates, ultimately increasing the probability of success in the complex process of drug discovery and development.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: Molecules URL: [Link]

  • Title: this compound Source: Amerigo Scientific URL: [Link]

  • Title: 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: ACS Omega URL: [Link]

  • Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening Source: Chemical Methodologies URL: [Link]

  • Title: In Vitro ADME Source: Selvita URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

  • Title: Combinatorial Chemistry & High Throughput Screening Source: Bentham Science URL: [Link]

  • Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL: [Link]

  • Title: Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies Source: ResearchGate URL: [Link]

  • Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening Source: ResearchGate URL: [Link]

  • Title: Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems Source: Molecules URL: [Link]

  • Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Creative Biolabs URL: [Link]

  • Title: In Vitro ADME Source: BioDuro URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. The pyrazole scaffold is a cornerstone in modern drug discovery, and its derivatives are integral to numerous FDA-approved drugs.[1] The target amine, this compound, is a valuable building block for creating more complex molecules in pharmaceutical and agrochemical research.[2] This document provides a comprehensive, experience-driven guide to navigate and optimize its synthesis, focusing on common challenges and their solutions in a practical, question-and-answer format.

Proposed Synthetic Pathway

The most robust and common route to the target primary amine is a two-step sequence involving the synthesis of a ketone precursor followed by reductive amination. This pathway offers high convergence and utilizes well-established, scalable reactions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination A 1-Methyl-1H-pyrazole C 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (Ketone Precursor) A->C Friedel-Crafts Acylation (e.g., AlCl₃) B Propanoyl Chloride / Propanoic Anhydride B->C F This compound (Target Product) C->F Imine Formation & Reduction D Ammonia Source (e.g., NH₄OAc) D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F

Caption: Proposed two-step synthesis of the target amine.

Troubleshooting and Optimization Guide (Q&A)

This section addresses common issues encountered during the reductive amination (Step 2) of the ketone precursor.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Low yield is the most common issue in reductive amination and can stem from several factors. Systematically investigating the following points is crucial.

Answer:

  • Incomplete Imine Formation: The reaction proceeds via an intermediate imine (or enamine), which is then reduced. The formation of this imine is an equilibrium-driven process and is often the rate-limiting step.

    • Causality: The presence of water can hydrolyze the imine back to the ketone. The pH of the reaction is also critical; acidic conditions catalyze imine formation, but a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic.

    • Solution:

      • Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

      • pH Control: The use of ammonium acetate (NH₄OAc) is advantageous as it acts as both the ammonia source and a buffer, maintaining the pH in the optimal range of 6-7. If using other ammonia sources, adding a catalytic amount of acetic acid can be beneficial.

      • Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred over protic solvents like methanol for this step, as they do not compete in reactions and can facilitate water removal.

  • Ineffective Reduction: The choice of reducing agent is paramount and depends on its reactivity and selectivity.

    • Causality: A reducing agent that is too harsh (e.g., NaBH₄) can reduce the starting ketone before imine formation occurs. An agent that is too weak may not reduce the imine efficiently.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough to not readily reduce the ketone but is highly effective at reducing the protonated imine intermediate. Sodium cyanoborohydride (NaCNBH₃) is another excellent option, particularly effective at a slightly acidic pH, but is highly toxic and requires careful handling.[3]

  • Side Reactions: The starting materials or product may be unstable under the reaction conditions.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to side product formation.

G cluster_solutions Start Low Yield? CheckImine Imine Formation Issue? Start->CheckImine Investigate Cause Sol1 Add Dehydrating Agent (e.g., MgSO₄) Sol2 Use Buffered Ammonia Source (e.g., NH₄OAc) Sol3 Switch to NaBH(OAc)₃ or NaCNBH₃ Sol4 Run at 0 °C → RT CheckImine->Sol1 Yes CheckImine->Sol2 Yes CheckReduction Reduction Ineffective? CheckReduction->Sol3 Yes CheckSideRxn Side Reactions? CheckSideRxn->Sol4 Yes

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I am observing a significant amount of a dialkylated (secondary amine) impurity. How can I prevent this?

Answer:

The formation of a secondary amine, where the product amine reacts with another molecule of the starting ketone, is a common side reaction.

  • Causality: The newly formed primary amine product is often more nucleophilic than the ammonia source, allowing it to compete in reacting with the ketone. This is especially problematic if the concentration of the ammonia source depletes over time or if the reaction is left for too long.

  • Solution:

    • Stoichiometry is Key: Use a large excess of the ammonia source. Employing 5 to 10 equivalents of ammonium acetate is a standard practice to ensure the ketone preferentially reacts with ammonia rather than the product amine.

    • Controlled Reagent Addition: If feasible, adding the reducing agent slowly to the mixture of the ketone and the ammonia source can help maintain a low concentration of the primary amine product at any given time, thus minimizing its chance to react further.

Question 3: The purification of my final product is difficult, and I am losing a lot of material during workup. What is a better procedure?

Answer:

The basic nature of the target amine can be leveraged for a more efficient purification process.

  • Causality: Standard silica gel chromatography can sometimes lead to product loss due to the amine sticking to the acidic silica. Emulsions can also form during aqueous workup.

  • Solution:

    • Acid-Base Extraction: This is the most effective way to separate your basic amine product from neutral or acidic impurities.

      • After the reaction is complete, quench it carefully and dilute with a solvent like ethyl acetate.

      • Extract the organic layer with an acidic solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.

      • Wash the organic layer again to ensure full extraction.

      • Combine the acidic aqueous layers and wash them with ethyl acetate to remove any remaining neutral impurities.

      • Make the aqueous layer basic (pH > 10) by adding a base like 2M NaOH, which deprotonates your amine.

      • Extract the now-basic aqueous layer with a fresh organic solvent (DCM or ethyl acetate) to recover your pure amine product.

    • Salt Formation for Isolation: For easier handling and improved stability, the purified free amine can be converted into a salt. Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily collected by filtration.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for the reductive amination step? A: While optimization is specific to each setup, a reliable starting point is to use the ketone (1.0 eq), ammonium acetate (5-10 eq), and sodium triacetoxyborohydride (1.5-2.0 eq) in DCM or DCE at room temperature for 12-24 hours.

Q: How can I effectively monitor the reaction's progress? A: TLC is a quick and effective method. Use a solvent system like 10% Methanol in DCM with a small amount of triethylamine (0.5%) to prevent streaking of the amine spots. Stain with ninhydrin to visualize the primary amine product. For more precise tracking, LC-MS is ideal as it can monitor the disappearance of the starting ketone and the appearance of the product mass.

Q: Are there any significant safety considerations? A: Yes. If you choose to use sodium cyanoborohydride (NaCNBH₃), be aware that it can release highly toxic hydrogen cyanide (HCN) gas under strongly acidic conditions. Always handle it in a well-ventilated fume hood and quench the reaction carefully in a basic solution. Standard laboratory safety practices (gloves, safety glasses) should always be followed.

Detailed Experimental Protocol (Model)

This protocol is a starting point for optimization based on established methods for similar transformations.

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.1 M concentration).

  • Ammonia Source: Add ammonium acetate (NH₄OAc, 10.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification:

    • Purify the crude product via silica gel column chromatography, eluting with a gradient of 0-10% methanol in DCM containing 0.5% triethylamine.

    • Alternatively, perform the acid-base extraction described in the troubleshooting section for a non-chromatographic purification.

Table 1: Parameters for Optimization
ParameterStandard ConditionRange for OptimizationRationale
Ammonia Source NH₄OAc (10 eq)5 - 15 eqPushes imine equilibrium forward; minimizes dialkylation.
Reducing Agent NaBH(OAc)₃ (1.5 eq)1.2 - 2.0 eqMild and selective for imine reduction.
Solvent Dichloromethane (DCM)DCE, THFAprotic solvents are generally preferred.
Temperature Room Temperature (20-25°C)0°C to 40°CBalance reaction rate against potential side reactions.
Concentration 0.1 M0.05 M - 0.5 MCan influence reaction kinetics and solubility.

References

  • Butt, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Pyrazoles. Available at: [Link]

  • JoMCCT. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Shvartsberg, M. S., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2019). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Amerigo Scientific. This compound. Available at: [Link]

  • PubMed. (2018). Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Available at: [Link]

  • ResearchGate. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • SpringerLink. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

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Technical Support Center: Purification of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic amine. The purity of this compound is paramount for its downstream applications, whether in biological screening, as a pharmaceutical intermediate, or in materials science.

This guide provides a structured approach to purification, addressing common challenges through a troubleshooting Q&A format, offering detailed experimental protocols, and explaining the scientific rationale behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and general purification strategies for this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. As a primary amine attached to a pyrazole ring, it exhibits distinct basicity and polarity.

  • Basicity: The primary amine group is basic and will readily protonate in the presence of acid. This property is fundamental to purification methods like acid-base extraction.[1][2]

  • Polarity: The presence of the pyrazole ring and the amine group makes the molecule relatively polar. This polarity dictates its solubility in various organic solvents and its behavior in chromatographic systems.

  • Potential for Hydrogen Bonding: The primary amine can act as a hydrogen bond donor and acceptor, influencing its boiling point and solubility.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₇H₁₃N₃---
Molecular Weight 139.20 g/mol [3]Influences diffusion rates and behavior in size-exclusion chromatography.
Structure A propan-1-amine moiety attached to the 5-position of a 1-methyl-1H-pyrazole ring.The heterocyclic nature and basic amine group are key reactive sites.
Predicted pKa (Estimated) 9.0 - 10.5 for the conjugate acid (R-NH₃⁺)Crucial for developing acid-base extraction protocols. The amine is in its free base form at pH > 11 and its salt form at pH < 8.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane.[4] Limited solubility in nonpolar solvents like hexanes. As a salt (e.g., hydrochloride), it is expected to be soluble in water.[1][5]Guides the selection of solvents for extraction, chromatography, and recrystallization.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the reductive amination of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. Potential impurities include:

  • Unreacted Starting Material: The corresponding ketone.

  • Reducing Agent Byproducts: Borohydride salts or other residues.

  • Over-alkylation Products: Secondary or tertiary amines formed if the primary amine reacts further.[6]

  • Side-Reaction Products: Impurities from reactions involving the pyrazole ring, though less common under standard reductive amination conditions.

Q3: What is the best initial approach to purify the crude product?

A3: For a typical crude reaction mixture, a liquid-liquid acid-base extraction is an excellent first step.[1][2] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The general workflow involves dissolving the crude mixture in an organic solvent, extracting the amine into an acidic aqueous layer, washing the organic layer to remove any remaining water-soluble impurities, and then basifying the aqueous layer to recover the purified amine.[5]

Part 2: Purification Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during the purification process.

Q4: My amine is streaking badly on my silica gel TLC plate, and I'm getting poor separation in my column. What's happening and how do I fix it?

A4: This is a classic problem when purifying basic amines on standard silica gel.[7]

  • The Cause (Causality): Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[7] This strong, sometimes irreversible, binding leads to significant tailing (streaking) on TLC plates and poor recovery and separation during column chromatography.

  • The Solution: You need to "neutralize" the acidic sites on the silica gel to allow your amine to elute properly.

    • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase.[8] A typical concentration is 0.5-2% (v/v). The TEA is more basic than your product and will preferentially interact with the silanol groups, effectively "shielding" your compound from these interactions.

    • Use a Different Stationary Phase: If streaking persists, consider an alternative stationary phase. Basic alumina can be an excellent choice for purifying basic compounds. Alternatively, amine-functionalized silica can provide a more inert surface for your separation.[7]

Q5: I performed an acid-base extraction, but my yield is very low. Where did my product go?

A5: Low yield after an acid-base extraction can be attributed to several factors. Let's troubleshoot the workflow.

  • Incomplete Extraction into Acid:

    • Problem: The aqueous acid may not have been acidic enough to fully protonate and extract your amine.

    • Solution: Ensure the pH of the aqueous layer is at least 2 pH units below the pKa of your amine's conjugate acid.[7] A 1M HCl solution is typically sufficient.[2] Check the pH with litmus paper after shaking the separatory funnel.

  • Emulsion Formation:

    • Problem: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), trapping your product at the interface.

    • Solution: Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.

  • Incomplete Recovery from the Aqueous Layer:

    • Problem: After basifying the aqueous layer to recover your free amine, you may not have made the solution basic enough.

    • Solution: Ensure the pH is well above the pKa of the conjugate acid (pH > 12 is a safe target). Use a strong base like 2-6M NaOH.[2] After basification, you must re-extract your free amine into an organic solvent (like dichloromethane or ethyl acetate). Ensure you perform multiple extractions (e.g., 3x with a portion of solvent) to maximize recovery.

Q6: I have a solid product, but I'm struggling to find a good solvent system for recrystallization. What's the strategy?

A6: Recrystallization can be an excellent final polishing step.[9] For amines, which can be oily as free bases, converting them to a salt is often the best strategy for obtaining a crystalline solid.[10]

  • The Cause (Causality): The free amine may have a low melting point or exist as an oil at room temperature. Salts, being ionic, have much higher melting points and form well-defined crystal lattices, making them ideal for recrystallization.

  • The Solution:

    • Form the Hydrochloride Salt: Dissolve your purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[6] Slowly add a solution of HCl in the same solvent (or in dioxane) dropwise. The hydrochloride salt should precipitate out.

    • Collect and Recrystallize: Collect the salt by filtration.[6] Then, perform solubility tests to find a suitable solvent for recrystallization.[9] Good starting points for polar salts are alcohol/water mixtures (e.g., ethanol/water) or isopropanol. The goal is to find a solvent that dissolves the salt when hot but not when cold.[11]

Part 3: Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification techniques.

Protocol 1: Acid-Base Extraction

This protocol assumes your crude product contains the target amine along with neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake the funnel gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl.

  • Combine & Wash: Combine all the acidic aqueous extracts. Wash this combined aqueous layer once with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH (aq) with stirring until the pH is >12 (check with pH paper).

  • Product Extraction: Return the now basic aqueous solution to the separatory funnel. Extract the free amine with three portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the challenge of purifying basic amines on silica gel.

  • Eluent Preparation: Prepare your mobile phase. Based on TLC analysis, determine a suitable solvent system (e.g., 95:5 dichloromethane:methanol). To this eluent, add 1% (v/v) triethylamine (TEA).

  • Column Packing: Pack a flash chromatography column with silica gel using your prepared eluent.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent (and the volatile TEA) under reduced pressure to obtain the purified product.

Part 4: Visualized Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the crude mixture.

Purification_Decision_Tree start Crude this compound q1 Does the crude mixture contain significant neutral or acidic impurities? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base  Yes chromatography Proceed to Column Chromatography q1->chromatography  No / Primarily similar amines q2 Is the product pure enough after extraction? acid_base->q2 end_node Pure Product q2->end_node  Yes q2->chromatography  No q3 Is the product a solid after chromatography? chromatography->q3 q3->end_node  No (Purified Oil) recrystallize Consider Recrystallization (as salt or free base) q3->recrystallize  Yes recrystallize->end_node

Caption: Decision tree for selecting a purification strategy.

Workflow for Amine Purification via Flash Chromatography

This flowchart details the key steps for successful column chromatography of a basic amine.

Flash_Chromatography_Workflow prep_eluent 1. Prepare Eluent (e.g., DCM/MeOH + 1% TEA) pack_column 2. Pack Column with Silica Gel using the prepared eluent prep_eluent->pack_column load_sample 3. Load Sample (Wet or Dry Load) pack_column->load_sample elute 4. Elute and Collect Fractions load_sample->elute analyze 5. Analyze Fractions via TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine concentrate 7. Concentrate Under Reduced Pressure combine->concentrate final_product Purified Amine concentrate->final_product

Caption: Workflow for flash chromatography of a basic amine.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Reddit. (2022). Amine workup : r/Chempros. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Premier Supplier. (n.d.). High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8). Retrieved from [Link]

  • NDSU Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable pyrazole-containing amine. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific experimental issues, rooted in established chemical principles and practical laboratory experience.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most common and direct route to this compound is the reductive amination of the corresponding ketone, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

G cluster_0 Reductive Amination Pathway Ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Imine Intermediate Imine Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine PrimaryAmine This compound (Target Product) Imine->PrimaryAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->PrimaryAmine

Caption: General workflow for the synthesis of the target primary amine.

While this method is robust, several side products can arise, complicating purification and reducing the overall yield. The following sections will address these specific challenges.

II. Troubleshooting Guide & FAQs

Question 1: My reaction is complete, but along with my desired primary amine, I've isolated a significant amount of a higher molecular weight compound. What is it and how can I prevent its formation?

Answer:

This is a classic case of secondary amine formation, a common side product in reductive aminations when synthesizing primary amines. The higher molecular weight species is likely N,N-bis(1-(1-methyl-1H-pyrazol-5-yl)propyl)amine.

Causality:

The primary amine product, once formed, is also a nucleophile. It can compete with the ammonia source and react with the remaining ketone starting material to form a secondary imine, which is then reduced to the secondary amine.[1][2] This is particularly problematic if the reaction is run for an extended period or if the concentration of the ammonia source depletes significantly.

G cluster_1 Side Reaction: Secondary Amine Formation PrimaryAmine Primary Amine (Product) SecondaryImine Secondary Imine Intermediate PrimaryAmine->SecondaryImine Reacts with Ketone Ketone (Starting Material) Ketone->SecondaryImine SecondaryAmine Secondary Amine (Side Product) SecondaryImine->SecondaryAmine Reduction ReducingAgent Reducing Agent ReducingAgent->SecondaryAmine

Caption: Pathway for the formation of the secondary amine side product.

Prevention Strategies:

  • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This will outcompete the primary amine product for the ketone, shifting the equilibrium towards the formation of the primary imine.

  • Controlled Addition of Reducing Agent: If feasible, add the reducing agent slowly to the reaction mixture. This allows the primary imine to form in high concentration before a significant amount of the primary amine product is generated.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the consumption of the ketone starting material by TLC or LC-MS and work up the reaction as soon as it is complete.

Purification Protocol:

Separating the primary and secondary amines can be challenging due to their similar polarities.

  • Column Chromatography: A carefully run silica gel column chromatography with a gradient elution system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent tailing) can be effective.

  • Acid-Base Extraction: The basicity of the primary and secondary amines can be exploited. However, their pKa values are likely to be very similar.

  • Derivatization: In challenging cases, the mixture can be reacted with an aldehyde (e.g., benzaldehyde) to form a Schiff base with the primary amine. The secondary amine will not react. The Schiff base can then be separated by chromatography, and the primary amine can be regenerated by hydrolysis.

Question 2: My main impurity is an alcohol, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol. Why did this form, and how can I minimize it?

Answer:

The formation of the corresponding alcohol is a result of the direct reduction of the ketone starting material by the hydride reagent.[3][4][5]

Causality:

The reductive amination is a competition between two reactions: the reduction of the imine intermediate and the reduction of the carbonyl group of the ketone. If the reducing agent is too reactive or if the imine formation is slow, the reduction of the ketone will be a significant side reaction.

Reducing Agent Reactivity Selectivity for Imine vs. Ketone Typical Side Products
Sodium Borohydride (NaBH₄)HighLowSignificant alcohol formation[6]
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighMinimal alcohol formation[7][8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ModerateHighMinimal alcohol formation[9]

Prevention Strategies:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine (iminium ion).[7][8]

  • pH Control: Maintain the reaction pH between 6 and 7. This pH range is optimal for the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the ketone.[8]

  • Pre-formation of the Imine: Allow the ketone and ammonia source to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium ion equilibrium to be established, increasing its concentration relative to the ketone.

Purification Protocol:

The alcohol side product is generally more polar than the desired amine.

  • Column Chromatography: Silica gel column chromatography is typically very effective for separating the amine from the more polar alcohol.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt, while the alcohol will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.

Question 3: The reaction seems to be very slow or has stalled. What could be the issue?

Answer:

A sluggish or stalled reaction can be due to several factors related to imine formation and the activity of the reducing agent.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The formation of the imine from the ketone and ammonia is a dehydration reaction. If there is excess water in the reaction, the equilibrium will favor the starting materials.

    • Solution: Ensure all reagents and the solvent are dry. The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the imine.

  • Incorrect pH: As mentioned, the pH is crucial. If the solution is too acidic, the ammonia source will be fully protonated and non-nucleophilic. If it is too basic, the iminium ion will not form, which is the species that is most readily reduced.

    • Solution: Use a buffered system or an ammonium salt like ammonium acetate, which helps to maintain a suitable pH.

  • Decomposition of the Reducing Agent: Hydride reducing agents can be sensitive to acidic conditions and protic solvents.

    • Solution: Ensure the reducing agent is of good quality and is added to the reaction mixture promptly after being weighed. While protic solvents like methanol are often used, consider a less reactive solvent if decomposition is suspected.

Question 4: I am concerned about the stability of the pyrazole ring during the reaction. Can it undergo side reactions?

Answer:

The 1-methylpyrazole ring is generally a stable aromatic heterocycle and is unlikely to undergo degradation or rearrangement under standard reductive amination conditions. The reaction conditions (mildly acidic to neutral pH, room temperature, and hydride-based reducing agents) are not harsh enough to typically affect the pyrazole core. While pyrazoles can undergo specific reactions like electrophilic substitution or metal-catalyzed couplings, these require different reagents and conditions not present in this synthesis.[10]

III. Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Secondary Amine Formation Product amine reacts with starting ketone.Use a large excess of the ammonia source; monitor reaction time.
Alcohol Side Product Direct reduction of the ketone.Use a selective reducing agent (NaBH₃CN or NaBH(OAc)₃); control pH (6-7).
Slow or Stalled Reaction Poor imine formation or incorrect pH.Ensure dry conditions; use a buffered system or ammonium salt.

By understanding the underlying mechanisms of these potential side reactions, you can proactively adjust your experimental setup to favor the formation of the desired this compound, leading to higher yields and simplified purification.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • ChemHelpASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Miyazaki, T., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(15), 3462–3465.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Soderberg, T. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry with a Biological Emphasis Volume II.
  • Prep, C. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) [Video]. YouTube.
  • Reductive Amination (Reductive Alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026.
  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026.
  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide.
  • Barana, A. O., et al. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 1(1), 1-6.
  • Alcaide, B., et al. (2018). C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Organic & Biomolecular Chemistry, 16(44), 8548-8558.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Soderberg, T. (2022, October 4). 3.3.3: Synthesis of Amines. In Chemistry LibreTexts.
  • Yin, P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364.
  • Mercan, G., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(19), 6542.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Medley, J. W. (n.d.).
  • JoVE. (2023, April 30).
  • Orzechowski, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9479–9488.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Li, Z., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.

Sources

improving the yield of pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole synthesis reactions, troubleshoot common issues, and improve overall yield and purity. This resource is built on established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your pyrazole synthesis experiments, particularly focusing on the widely used Knorr synthesis and related methods involving the condensation of 1,3-dicarbonyl compounds with hydrazines.

Issue 1: Low or No Product Yield

Question: I have set up a Knorr pyrazole synthesis reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, but I am observing very low yield or no formation of the desired pyrazole. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in a Knorr pyrazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Purity and Stoichiometry of Reactants:

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if not stored properly. Ensure you are using a fresh, high-purity hydrazine. If using a hydrazine salt (e.g., hydrochloride), ensure it is properly neutralized or that the reaction conditions are suitable for the salt form.

  • 1,3-Dicarbonyl Stability: Some 1,3-dicarbonyl compounds can be unstable. Verify the purity of your dicarbonyl compound before starting the reaction.

  • Stoichiometry: While a 1:1 molar ratio of the 1,3-dicarbonyl to hydrazine is theoretically required, in practice, a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes improve yields by ensuring the complete consumption of the more valuable dicarbonyl compound.

2. Reaction Conditions:

  • Temperature: The optimal reaction temperature is crucial. While some reactions proceed at room temperature, others require heating. However, excessive heat can lead to degradation of reactants or products. A good starting point is often a moderate temperature, such as 60 °C, and then optimizing from there. It has been observed that increasing the temperature beyond a certain point can lead to a decrease in yield[1][2].

  • Solvent Choice: The solvent plays a critical role in the Knorr synthesis. Protic solvents like ethanol and acetic acid are commonly used and often effective. However, for certain substrates, aprotic dipolar solvents like DMF, NMP, or DMAc can lead to better yields and regioselectivity[3]. It's worth screening a few different solvents to find the optimal one for your specific substrates. In some cases, ionic liquids have been shown to significantly improve yields and reduce reaction times compared to conventional solvents[4].

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of side products. The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid). However, strongly acidic conditions can lead to the formation of furan byproducts from the 1,3-dicarbonyl. Conversely, some variations of the synthesis may require basic conditions. Careful control of pH is therefore essential.

3. Catalyst:

  • Acid/Base Catalysis: The Knorr synthesis is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization. Acetic acid is a common choice. However, for some substrates, a Lewis acid catalyst might be more effective.

  • Modern Catalysts: A variety of modern catalysts have been developed to improve the efficiency of pyrazole synthesis. These include nano-ZnO, copper triflate, and various ruthenium and palladium catalysts for more specialized transformations. If you are struggling with a standard acid-catalyzed reaction, exploring these alternatives could be beneficial.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions Reactants are pure and stoichiometry is correct sub_reactants Use fresh, high-purity hydrazine and dicarbonyl. Adjust stoichiometry. check_reactants->sub_reactants check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions (Temp, Solvent, pH) are optimized sub_conditions Screen different solvents (e.g., EtOH, DMF). Optimize temperature (start at 60°C). Adjust pH with acid/base. check_conditions->sub_conditions solution_found Problem Resolved check_catalyst->solution_found Optimal catalyst identified sub_catalyst Try alternative catalysts (e.g., Lewis acids, nano-particles) if standard acid catalysis fails. check_catalyst->sub_catalyst

Caption: A workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Regioisomeric Mixtures

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls, as the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. Controlling the regioselectivity requires a careful selection of reactants and reaction conditions.

1. Understanding the Mechanism:

The regioselectivity is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl group of the 1,3-dicarbonyl. The relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine dictates the major product.

2. Strategies for Controlling Regioselectivity:

  • Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl will sterically hinder the attack of the more substituted nitrogen of the hydrazine. This can be used to direct the reaction towards the desired isomer.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. For example, a trifluoromethyl group will strongly activate the adjacent carbonyl.

  • Hydrazine Substituents: The nature of the substituent on the hydrazine also plays a role. Aryl hydrazines and alkyl hydrazines can exhibit different regioselectivities due to differences in the nucleophilicity of their two nitrogen atoms.

  • Solvent Effects: As mentioned previously, the choice of solvent can have a significant impact on regioselectivity. Aprotic dipolar solvents like DMF have been shown to favor the formation of one regioisomer over another in certain cases, compared to protic solvents like ethanol[3].

  • Temperature Control: In some cases, the reaction temperature can influence the ratio of regioisomers. It is advisable to run the reaction at different temperatures to determine the optimal conditions for the desired isomer.

Comparative Data on Regioselectivity:

1,3-Dicarbonyl SubstituentsHydrazineSolventMajor RegioisomerReference
R1 = CF3, R2 = ArylArylhydrazineDMFAttack at CF3-carbonyl
R1 = CH3, R2 = ArylArylhydrazineEthanolMixture of isomers

Experimental Protocol for Improving Regioselectivity:

A detailed protocol for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is described by Gosselin et al.[3]. The key to their approach is the use of an aprotic dipolar solvent (N,N-dimethylacetamide) and acidic conditions at room temperature.

Issue 3: Difficult Purification of the Final Product

Question: I have successfully synthesized my pyrazole, but I am facing difficulties in purifying it from the reaction mixture. What are the common impurities and what are the best purification strategies?

Answer:

Purification of pyrazoles can be challenging due to the presence of unreacted starting materials, side products, and in the case of regioisomers, compounds with very similar physical properties.

1. Common Impurities:

  • Unreacted Hydrazine: Excess hydrazine can be difficult to remove due to its high boiling point.

  • Unreacted 1,3-Dicarbonyl: This can often be removed by standard purification techniques.

  • Pyrazoline Intermediate: In some cases, the reaction may not go to completion, leaving a pyrazoline intermediate which needs to be oxidized to the pyrazole.

  • Regioisomers: As discussed above, these can be the most challenging impurities to remove.

2. Purification Techniques:

  • Crystallization: If your pyrazole is a solid, crystallization is often the most effective method for purification. A good starting point for solvent screening is to test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof). In some cases, converting the pyrazole to its acid addition salt can facilitate crystallization and purification[5].

  • Column Chromatography: For liquid pyrazoles or for separating mixtures of regioisomers, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. The aqueous layer can then be basified and the pure pyrazole extracted back into an organic solvent.

Purification Workflow:

purification_workflow start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No crystallize->column_chromatography Unsuccessful pure_product Pure Pyrazole crystallize->pure_product Successful acid_base_extraction Consider Acid-Base Extraction column_chromatography->acid_base_extraction Still impure column_chromatography->pure_product Successful acid_base_extraction->pure_product

Caption: A decision-making workflow for the purification of pyrazole products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis proceeds through a two-step mechanism:

  • Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring.

The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. For more quantitative analysis, techniques like HPLC or GC-MS can be used.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, there is a growing interest in developing greener methods for pyrazole synthesis. Some of these approaches include:

  • Use of Greener Solvents: Replacing traditional organic solvents with water, ethanol, or ionic liquids.

  • Catalyst-Free Reactions: Some pyrazole syntheses can be carried out under catalyst-free conditions, often with the aid of microwave irradiation.

  • Biocatalysis: The use of enzymes as catalysts for pyrazole synthesis is an emerging area of research.

Q4: What are some of the key applications of pyrazoles in drug development?

A4: Pyrazoles are a privileged scaffold in medicinal chemistry and are found in a wide range of drugs with diverse biological activities. Some notable examples include:

  • Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID).

  • Sildenafil (Viagra): Used to treat erectile dysfunction.

  • Rimonabant: An anti-obesity drug (though it has been withdrawn from the market in some countries).

  • Fipronil: A broad-spectrum insecticide.

Section 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for a standard Knorr pyrazole synthesis, with explanations for each step to enhance understanding and ensure reproducibility.

Synthesis of 3,5-Dimethylpyrazole

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq).

    • Why? The round-bottom flask allows for even heating and stirring, while the reflux condenser prevents the loss of volatile reactants and solvent during heating.

  • Solvent Addition: Add ethanol to the flask to dissolve the acetylacetone. The exact volume will depend on the scale of your reaction, but a concentration of around 0.5 M is a good starting point.

    • Why? Ethanol is a good solvent for both reactants and facilitates their interaction. It is also relatively non-toxic and easy to remove after the reaction.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

    • Why? The acetic acid acts as a catalyst to protonate one of the carbonyl oxygens of the acetylacetone, making the carbonyl carbon more electrophilic and facilitating the initial attack by the hydrazine.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture while stirring. The addition should be done dropwise, especially on a larger scale, as the reaction can be exothermic.

    • Why? A slight excess of hydrazine ensures the complete consumption of the acetylacetone. Slow addition helps to control the reaction rate and prevent a rapid temperature increase.

  • Heating: Heat the reaction mixture to reflux (around 80 °C for ethanol) and maintain this temperature for 1-2 hours.

    • Why? Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction is maintained at a constant and optimal temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

    • Why? TLC allows you to determine when the reaction is complete, preventing unnecessary heating which could lead to side product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Why? Removing the solvent concentrates the product and prepares it for purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) or by column chromatography on silica gel.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences and Research. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Method for purifying pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • Effect of temperature on yield and rate of reaction. ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

Sources

stability of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind storage, handling, and experimental design to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the optimal storage conditions for this compound?

A1: Based on the general principles for handling amine compounds, this compound should be stored in a cool, well-ventilated area, away from direct sunlight and sources of heat.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[2][3][4] Amines are susceptible to oxidation and can be hygroscopic.[2] For long-term storage, refrigeration (2-8 °C) is recommended. Inert atmosphere packaging (e.g., under argon or nitrogen) can further enhance stability by minimizing oxidative degradation.

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A2: Color change is often an indicator of chemical degradation. For amine-containing compounds, this can be due to oxidation, which can form colored impurities.[5] Exposure to air and light can accelerate this process. It is also possible that the compound is reacting with impurities in the solvent or on the surface of the storage container. We recommend verifying the purity of your sample using an appropriate analytical method, such as HPLC or LC-MS, and considering purification if necessary.

Q3: My compound has a strong odor. Is this normal?

A3: Many amine compounds have a characteristic amine or fishy odor. However, a change or intensification of the odor could signify degradation, as some degradation products of amines can be volatile and have strong smells.[6] It is advisable to handle such compounds in a well-ventilated area or a fume hood.[3][7]

Troubleshooting Guide: Stability in Solution

Q4: I am observing poor reproducibility in my bioassays. Could the stability of my stock solution be a factor?

A4: Absolutely. The stability of your compound in solution is critical for reproducible results. The pyrazole ring itself is generally stable to oxidation and reduction, but the primary amine group is more susceptible to degradation.[8] The stability can be influenced by the solvent, pH, and storage conditions of the stock solution. We recommend preparing fresh stock solutions for sensitive experiments or conducting a stability study of your stock solution under your specific storage conditions.

Q5: What solvents are recommended for preparing stock solutions of this compound?

A5: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially under neutral or basic conditions, can potentially participate in degradation pathways. Aprotic solvents such as DMSO or DMF are commonly used for preparing stock solutions of amine-containing compounds for biological screening. However, it is crucial to use high-purity, anhydrous solvents, as water and impurities can affect stability.

Q6: My compound seems to be degrading in my acidic mobile phase during HPLC analysis. What can I do?

A6: While pyrazoles are generally stable, the amine functional group can be reactive under certain pH conditions.[9][10] If you suspect degradation in an acidic mobile phase, you could try a few troubleshooting steps:

  • Use a less acidic mobile phase: If your chromatography allows, try to work at a pH closer to neutral.

  • Lower the temperature: Running the HPLC at a lower temperature can slow down degradation kinetics.

  • Minimize analysis time: Use a shorter gradient or a faster flow rate to reduce the time the compound spends in the mobile phase.

  • Use a different stationary phase: Consider a stationary phase that is stable at a higher pH, allowing you to use a more neutral mobile phase.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and identifying potential degradation products.[11][12][13][14] This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in appropriate solvents Acid Acidic Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Base Basic Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to Analysis Analyze stressed samples by a stability-indicating method (e.g., RP-HPLC with UV/MS detection) Acid->Analysis Analyze Base->Analysis Analyze Oxidation->Analysis Analyze Thermal->Analysis Analyze Photo->Analysis Analyze Evaluation Identify and quantify degradants. Determine degradation pathways. Assess intrinsic stability. Analysis->Evaluation Evaluate

Caption: A typical workflow for conducting forced degradation studies.

Protocol for a Preliminary Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.[15][16]

Data Interpretation:

The stability of the compound is assessed by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control. The appearance of new peaks indicates the formation of degradation products.

Stress ConditionExpected Stability of Pyrazole RingExpected Stability of Primary AminePotential Degradation Products
Acidic Hydrolysis Generally stable[8]May be susceptible to hydrolysis or rearrangement depending on conditions[10]Hydroxylated byproducts, ring-opened products (unlikely for pyrazole)
Basic Hydrolysis Generally stable[8]Generally stableMinimal degradation expected
Oxidative Stress Generally resistant to oxidation[17]Susceptible to oxidation[5][18]Aldehydes, ketones, imines, N-oxides
Thermal Stress High thermal stability in many cases[19][20][21]Can undergo degradation at elevated temperatures[18][22]Deamination products, condensation products
Photolytic Stress Can undergo photodissociation under certain wavelengths[23]May be susceptible to photo-oxidationPhotodegradation products

Potential Degradation Pathway: Oxidative Degradation

A plausible degradation pathway for this compound under oxidative stress is the oxidation of the primary amine.

Oxidative_Degradation cluster_main Oxidative Degradation of the Amine Parent This compound C₇H₁₃N₃ Imine Imine Intermediate C₇H₁₁N₃ Parent:f1->Imine:f0 [O] Ketone 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one C₇H₁₀N₂O Imine:f1->Ketone:f0 H₂O

Caption: A simplified potential oxidative degradation pathway.

This pathway involves the initial oxidation of the primary amine to an imine intermediate, which is then hydrolyzed to the corresponding ketone. The identification of such degradation products would require techniques like LC-MS to confirm their structures.[15]

References

  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)
  • Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Analytical Techniques In Stability Testing.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Stability Indicating Forced Degrad
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Forced degrad
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH.
  • Forced degradation studies of Brexpiprazole.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. Benchchem.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Guidance on Safe Storage of Chemicals in Labor
  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus.
  • Handling and Storing Chemicals. Lab Manager.
  • This compound. Amerigo Scientific.
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine. BLDpharm.
  • (1-Methyl-1H-pyrazol-5-yl)methanamine. PubChem.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8). Premier Supplier.
  • 1-Methyl-1H-pyrazol-5-ylamine. ChemicalBook.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH.
  • Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending.
  • Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility.

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Technical Support Center: Resolution of Chiral Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the enantiomeric resolution of chiral pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. The stereochemistry of pyrazole-containing compounds is often critical to their pharmacological and toxicological profiles, making efficient and reliable enantioseparation a cornerstone of their development.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the most common resolution techniques. Our focus is on explaining the causality behind experimental choices to empower you to overcome challenges in the lab.

Section 1: Classical Resolution via Diastereomeric Salt Formation

This method, first demonstrated by Louis Pasteur, remains a powerful and cost-effective technique for large-scale separations.[1] It relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Troubleshooting Guide: Diastereomeric Crystallization

Question: My diastereomeric salts are not crystallizing, or I'm getting an oil. What should I do?

Answer: Failure to crystallize is a common hurdle. The issue lies in achieving supersaturation of one diastereomer without the other (or the starting materials) precipitating or oiling out. Here is a systematic approach to troubleshoot this:

  • Solvent System is Key: The choice of solvent is the most critical parameter. An ideal solvent will dissolve the diastereomeric salt mixture at an elevated temperature but will be a poor solvent for one of the diastereomers at room temperature or below.

    • Increase Polarity: If you are using a non-polar solvent and getting an oil, try adding a more polar co-solvent (e.g., adding ethanol to ethyl acetate).

    • Decrease Polarity: Conversely, if the salt is too soluble, a less polar co-solvent might be needed.

    • Screening: Empirically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof).

  • Concentration Adjustment: The solution might be too dilute. Try slowly evaporating the solvent until turbidity is observed, then gently warm the solution to redissolve everything and allow it to cool slowly.

  • Temperature Control: Slow, controlled cooling is crucial. A rapid temperature drop often leads to the formation of oils or amorphous precipitates. Allow the flask to cool to room temperature undisturbed for several hours (even overnight) before moving it to a refrigerator or freezer.

  • Seeding: If you have a small amount of the desired crystalline diastereomer from a previous attempt, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

Question: The enantiomeric excess (e.e.) of my resolved amine is low after the first crystallization. How can I improve it?

Answer: Achieving high enantiomeric purity often requires optimization. A low e.e. indicates that the less-soluble diastereomer is not precipitating with high selectivity.

  • Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly again. This process should progressively enrich the less-soluble diastereomer, thereby increasing the e.e.[3]

  • Re-evaluate the Resolving Agent: Not all chiral acids are equally effective for a given amine. If recrystallization is inefficient, consider screening other resolving agents. The interaction between the amine and the acid is highly specific, and finding the optimal pairing is key.[2]

  • Solvent Optimization: The solvent not only affects solubility but also the selectivity of the crystallization. A different solvent system might create a larger solubility difference between the two diastereomers.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for my pyrazole amine? A1: The selection is often empirical, but common choices for resolving amines have proven effective. It is advisable to test several options on a small scale.

Resolving AgentAcid TypeCommon Applications
(+)- or (-)-Tartaric AcidDicarboxylic AcidWidely used, inexpensive, and highly effective for many primary and secondary amines.[4]
(+)- or (-)-O,O'-Dibenzoyltartaric AcidTartaric Acid DerivativeOffers different steric and electronic properties compared to tartaric acid; can be effective when tartaric acid fails.
(1R)- or (1S)-(-)-Camphor-10-sulfonic AcidSulfonic AcidA strong acid that can form robust salts with weakly basic amines.[1]
(R)- or (S)-(-)-Mandelic Acidα-Hydroxy AcidOften used for resolving α-chiral amines.[5]

Q2: After separating the diastereomeric salt, how do I recover the free chiral amine? A2: The recovery process involves breaking the acid-base salt linkage. This is typically achieved by dissolving the filtered diastereomeric salt in water and adding a base (e.g., NaOH, K₂CO₃) to deprotonate the amine, making it insoluble in the aqueous layer. The free amine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), dried, and concentrated.[5]

Experimental Protocol: Resolution of a Racemic Amine with (+)-Tartaric Acid

This protocol is a general guideline for resolving a racemic primary amine, such as (±)-1-phenylethylamine, and can be adapted for chiral pyrazole amines.

  • Dissolve the Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.5 g of (+)-tartaric acid in 120 mL of methanol by warming the mixture gently.

  • Add the Racemic Amine: To the warm tartaric acid solution, cautiously add 6.1 mL of the racemic pyrazole amine over approximately one minute. An exothermic reaction will occur.

  • Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours. The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Liberation of the Free Amine: Transfer the crystalline salt to a separatory funnel. Add 50 mL of water and 50 mL of 2 M NaOH solution to basify the mixture.

  • Extraction: Extract the liberated free amine with an organic solvent like ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent.

Workflow for Classical Resolution

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemic_amine Racemic Pyrazole Amine dissolve Dissolve in Suitable Solvent (e.g., Methanol) racemic_amine->dissolve chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolve crystallize Slow Cooling & Crystallization dissolve->crystallize filtration Vacuum Filtration crystallize->filtration solid Less Soluble Diastereomeric Salt (Solid) filtration->solid liquid More Soluble Diastereomer (in Mother Liquor) filtration->liquid basify Basify & Extract solid->basify analysis Enantioenriched Amine (Analyze e.e.) basify->analysis

Caption: Workflow for classical resolution of a chiral amine.

Section 2: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is an indispensable analytical and preparative tool for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For pyrazole derivatives, polysaccharide-based CSPs are particularly effective.[6][7] Supercritical Fluid Chromatography (SFC) is often considered a faster and more environmentally friendly alternative to High-Performance Liquid Chromatography (HPLC) for chiral separations.[8][9]

Troubleshooting Guide: Chiral Chromatography

Question: I am observing poor peak shape (tailing or fronting) for my pyrazole amine analyte. How can I fix this?

Answer: Poor peak shape is a frequent problem when analyzing basic compounds like amines. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

  • Mask Silanol Groups: The silica backbone of most CSPs contains acidic silanol groups (Si-OH). These can interact strongly with basic amines via ionic interactions, causing significant peak tailing.

    • Solution: Add a small amount of a basic modifier to your mobile phase to compete with your analyte for these active sites. Common choices include diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5%. Caution: Prolonged use of amine additives can permanently modify the column. It is best practice to dedicate a column for methods requiring basic additives.

  • Check Analyte Solubility: If the peak is fronting, it may indicate that your analyte is not fully soluble in the mobile phase or that you are overloading the column.

    • Solution: Ensure your sample is completely dissolved in the mobile phase before injection. Try reducing the injection volume or the concentration of your sample.

Question: My enantiomers are co-eluting (no separation). What should I try first?

Answer: Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions.

  • Optimize the Mobile Phase: This is the easiest parameter to change. The ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography is critical. Small changes can have a dramatic effect on resolution.

  • Change the Polar Modifier: The type of alcohol used as a modifier can influence the hydrogen-bonding interactions responsible for chiral recognition. If ethanol doesn't work, try isopropanol, or vice-versa.[6]

  • Adjust Flow Rate and Temperature: Slower flow rates often increase resolution, as they allow more time for the enantiomers to interact with the CSP. Temperature affects the kinetics of interaction; try adjusting it in 5 °C increments (e.g., from 25 °C to 30 °C or 20 °C).

  • Screen Different CSPs: If mobile phase optimization fails, the chosen CSP may not be suitable for your molecule. The most effective approach is to screen a set of columns with different chiral selectors (e.g., cellulose-based vs. amylose-based).[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common Chiral Stationary Phases (CSPs) for pyrazole amines? A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including pyrazoles. Columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition for pyrazole derivatives.[6][7] The cellulose-based columns often perform well in polar organic modes, while amylose-based columns can be superior in normal-phase mode.[6]

Q2: What are the typical starting conditions for chiral method development on a polysaccharide CSP? A2: A systematic screening approach is most effective. The following table provides recommended starting conditions for screening.

ModeStationary PhaseMobile PhaseAdditives (for amines)
Normal Phase Cellulose or Amylose-basedn-Hexane / Ethanol (e.g., 90:10 v/v)0.1% Diethylamine (DEA)
Polar Organic Cellulose or Amylose-basedAcetonitrile / Methanol (e.g., 90:10 v/v)0.1% DEA or 0.1% TFA/TEA
SFC Cellulose or Amylose-basedCO₂ / Methanol (e.g., 80:20 v/v)0.3% TFA / 0.2% TEA

TFA = Trifluoroacetic acid; TEA = Triethylamine. Data adapted from[8] and[6].

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based column, such as a Lux Cellulose-2 or Chiralpak AD.

  • Initial Screening:

    • Mobile Phase: Begin with a normal-phase eluent, such as 90:10 (v/v) n-Hexane/Ethanol with 0.1% DEA.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.

    • Injection: Inject a small volume (e.g., 5 µL) of a ~1 mg/mL solution of your racemic pyrazole amine.

  • Optimization:

    • No Separation: If no separation is observed, change the mobile phase composition. Try 80:20 and 70:30 Hexane/Ethanol. If still unsuccessful, switch the alcohol modifier to isopropanol.

    • Poor Resolution: If you see peak broadening or partial separation, decrease the flow rate to 0.5 mL/min to improve efficiency.

    • Peak Tailing: If significant tailing is observed, ensure your mobile phase contains a basic additive like DEA.

  • Method Validation: Once baseline separation is achieved, confirm the method's robustness by making small variations in mobile phase composition and flow rate.

Chiral Method Development Decision Tree

G start Start: Racemic Pyrazole Amine select_csp Select CSPs for Screening (e.g., Cellulose, Amylose) start->select_csp screen_np Screen in Normal Phase (Hexane/Alcohol + 0.1% DEA) select_csp->screen_np screen_po Screen in Polar Organic Mode (ACN/MeOH + Additives) select_csp->screen_po q_sep_np Baseline Separation? screen_np->q_sep_np q_sep_po Baseline Separation? screen_po->q_sep_po q_sep_np->screen_po No after optimization optimize Optimize Mobile Phase, Flow Rate, Temperature q_sep_np->optimize No success Method Developed q_sep_np->success Yes q_sep_po->optimize No q_sep_po->success Yes fail Try Different CSP or Derivatization q_sep_po->fail No after optimization optimize->q_sep_np G racemate Racemic Pyrazole Amine (R-Amine + S-Amine) reaction Enzymatic Acylation (Stir at 40°C) racemate->reaction reagents Acyl Donor + Lipase (e.g., CALB) in Solvent reagents->reaction mixture Mixture at ~50% Conversion: (R)-Amine (unreacted) (S)-Amide (product) reaction->mixture separation Separation (e.g., Column Chromatography) mixture->separation product_R (R)-Amine (High e.e.) separation->product_R product_S (S)-Amide (High e.e.) separation->product_S

Sources

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their synthetic workflows. Here, we move beyond simple protocols to dissect the intricate variables governing these reactions. Our goal is to empower you with the foundational knowledge and practical strategies required to troubleshoot common issues, from poor regioselectivity to low yields, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the planning and execution of pyrazole N-alkylation reactions.

Q1: What are the primary challenges I should anticipate with pyrazole N-alkylation?

The two most significant challenges are controlling regioselectivity and achieving high yields. For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging and costly to separate. Low yields can stem from a variety of factors including suboptimal reaction conditions, decomposition of starting materials, or unwanted side reactions.

Q2: I'm setting up a new pyrazole alkylation. What are the standard "go-to" starting conditions?

A robust and frequently successful starting point is the use of a carbonate base in a polar aprotic solvent. Specifically, combining potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) as the base with anhydrous dimethylformamide (DMF) as the solvent at room temperature or slightly elevated temperatures (40-60 °C) provides a reliable baseline for many pyrazole and alkyl halide combinations. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

Q3: How does the choice of base impact the reaction, especially regioselectivity?

The base is a critical variable. It not only deprotonates the pyrazole to form the reactive pyrazolate anion but its corresponding cation can significantly influence regioselectivity. Stronger bases may be required for less acidic pyrazoles, while the size and charge density of the cation can direct the electrophile. For instance, using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures that are observed with other bases like potassium carbonate.[1]

Base pKa (Conjugate Acid) Common Solvents Key Considerations & Causality
NaH ~36THF, DMF, DMEIrreversible Deprotonation: A very strong, non-nucleophilic base that fully deprotonates the pyrazole. The small Na⁺ cation can coordinate differently than larger cations, sometimes altering regioselectivity. Use with caution; requires an inert atmosphere and anhydrous conditions.[1]
K₂CO₃ 10.3DMF, Acetonitrile, DMSOWorkhorse Base: A moderately strong base, sufficient for most pyrazoles. It's inexpensive, easy to handle, and effective. The K⁺ cation is a key factor in directing regioselectivity in many published procedures.
Cs₂CO₃ 10.0DMF, Acetonitrile, DioxaneEnhanced Reactivity: The large, soft Cs⁺ cation is more weakly associated with the pyrazolate anion, making the anion more "naked" and nucleophilic. This can accelerate the reaction and sometimes improve regioselectivity. Often used when K₂CO₃ is sluggish.
DBU 13.5Acetonitrile, Toluene, DCMOrganic Soluble Base: A non-nucleophilic organic base useful for substrates sensitive to inorganic salts or when solubility is an issue. Its bulkiness can also influence steric outcomes.
Q4: Why is solvent choice so important?

The solvent dictates the solubility of your reagents, influences the reactivity of the nucleophile and electrophile, and can play a direct role in determining the N1/N2 ratio. Polar aprotic solvents are generally preferred as they solvate the cation from the base, leaving the pyrazolate anion more reactive.

Solvent Dielectric Constant (ε) Boiling Point (°C) Application Insights
DMF 37153Excellent General Solvent: Solubilizes a wide range of pyrazoles and bases. Its high boiling point allows for a wide temperature range. Must be anhydrous for best results.
DMSO 47189Highly Polarizing: Can accelerate Sₙ2 reactions. Its polarity has been shown to be effective for promoting regioselective N1-alkylation of 3-substituted pyrazoles with K₂CO₃.[2]
Acetonitrile (MeCN) 3682Good Alternative to DMF: Lower boiling point makes for easier removal post-reaction. A common choice for many alkylations.
THF 7.566Less Polar Option: Often used with strong bases like NaH. Its lower polarity can be crucial for controlling regioselectivity where tight ion-pairing is desired to direct the alkylation.[3]
Troubleshooting Guide 1: Poor Regioselectivity

Scenario: "My reaction produces a nearly 1:1 mixture of N1 and N2 alkylated isomers, and I cannot separate them by column chromatography."

This is the most common frustration in pyrazole chemistry. The outcome is a delicate balance of steric, electronic, and coordination effects.

The Underlying Science: A Battle Between Two Nitrogens

In an unsymmetrical pyrazole, the two ring nitrogens are electronically and sterically distinct. Upon deprotonation, a single pyrazolate anion is formed, but the negative charge is delocalized across both nitrogen atoms.[4] The incoming electrophile can then attack either nitrogen. The preferred site of attack is determined by:

  • Steric Hindrance: Alkylation generally favors the nitrogen atom with more open space around it. A bulky substituent on the pyrazole ring (at C3 or C5) will sterically shield the adjacent nitrogen, directing the alkylating agent to the more accessible nitrogen.[5][6]

  • Electronic Effects: Electron-withdrawing groups (like -CF₃ or -NO₂) decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups increase it. This effect can be used to favor one tautomer and, consequently, one alkylation site.[1]

  • Cation Coordination: The cation from the base (e.g., Na⁺, K⁺) does not simply float away in solution. It can form a chelate or coordination complex with the pyrazolate anion and potentially other functional groups on the pyrazole ring. This coordination can physically block one nitrogen atom, forcing the alkylating agent to attack the other.[4]

Strategic Solutions to Control Regioselectivity

G start Start: Poor Regioselectivity (N1/N2 Mixture) sterics Is one Nitrogen more sterically hindered? start->sterics base Can cation coordination be leveraged? sterics->base No/Slight sol1 Strategy 1: Leverage Sterics - Increase bulk of alkylating agent (e.g., use i-Pr-I instead of MeI). - Modify pyrazole to add a bulky directing group. sterics->sol1 Yes solvent Can solvent polarity be adjusted? base->solvent No/Slight sol2 Strategy 2: Change Base/Cation - Switch from K2CO3 to NaH (or vice versa). - Test Cs2CO3 for a larger, softer cation effect. base->sol2 Yes sol3 Strategy 3: Modify Solvent - Move from polar (DMF) to less polar (THF, Dioxane). - This promotes tighter ion-pairing and can enhance steric/coordination effects. solvent->sol3 Yes end_node Outcome: Improved N1/N2 Ratio solvent->end_node No Change sol1->end_node sol2->end_node sol3->end_node

  • Modify Steric Factors: This is often the most powerful tool. If your pyrazole has a small substituent at C3 (e.g., methyl) and is unsubstituted at C5, alkylation will likely occur at N1 due to less steric clash. If you have control over the synthesis of the pyrazole itself, introducing a bulky group can be an effective directing strategy. Alternatively, increasing the steric bulk of your alkylating agent can also force the reaction toward the less hindered nitrogen.[5]

  • Screen Different Bases: The cation matters. Run a small screen with NaH, K₂CO₃, and Cs₂CO₃. The change in cation size and coordinating ability can dramatically shift the N1/N2 ratio. For example, the formation of a specific chelate cavity with the cation can sterically hinder one of the pyrazole nitrogen atoms, preventing its participation in the reaction.[4]

  • Vary the Solvent: Switch from a highly polar solvent like DMF or DMSO to a less polar one like THF or 1,4-dioxane. In less polar environments, the cation and pyrazolate anion form a "tighter ion pair," which can amplify the steric and electronic biases already present in the molecule, leading to higher selectivity.[3]

Troubleshooting Guide 2: Low or No Yield

Scenario: "After 24 hours, my starting material is largely unreacted, or I see a complex mixture of minor products with very little of the desired N-alkylated pyrazole."

Low conversion or yield points to a fundamental issue with reactivity or stability under the chosen conditions.

The Underlying Science: Activating the Nucleophile and Electrophile

A successful Sₙ2 reaction requires a sufficiently nucleophilic pyrazolate and a sufficiently electrophilic alkylating agent.

  • Pyrazole Acidity (pKa): The N-H proton of a typical pyrazole has a pKa of ~14. A base whose conjugate acid has a pKa significantly higher than this is needed for efficient deprotonation. Electron-withdrawing groups make the pyrazole more acidic and easier to deprotonate.

  • Base Strength: The chosen base must be strong enough to generate a sufficient concentration of the pyrazolate anion at equilibrium. If the base is too weak, the reaction will be sluggish or stall.

  • Leaving Group Ability: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the electrophile. The general trend for alkyl halides is I > Br > Cl. Using an alkyl iodide will result in a significantly faster reaction than an alkyl chloride.

G

Strategic Solutions to Improve Yield
  • Increase Base Strength: If you are using K₂CO₃ and seeing low conversion, switch to a stronger base like NaH. This ensures that the pyrazole is fully deprotonated, maximizing the concentration of the active nucleophile.[1]

  • Improve the Leaving Group: If you are using an alkyl chloride or bromide, switching to the corresponding alkyl iodide will significantly accelerate the reaction. If an iodide is not available, you can add a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.

  • Increase Temperature: For many Sₙ2 reactions, increasing the temperature from room temperature to 60-100 °C can dramatically increase the rate. However, be cautious, as higher temperatures can also promote side reactions or decomposition. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

  • Consider Alternative Alkylation Methods: If standard base-mediated methods fail, especially with sensitive substrates, other methods may be superior.

    • Acid-Catalyzed Alkylation: For certain electrophiles like trichloroacetimidates, a Brønsted acid catalyst (e.g., camphorsulfonic acid) can be used under mild conditions, avoiding the need for a strong base entirely.[5][6]

    • Mitsunobu Reaction: This method uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to alkylate the pyrazole with an alcohol. It is an effective but stoichiometrically wasteful alternative for precious substrates.

Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the alkylation of a generic pyrazole with an alkyl halide.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.1-0.5 M solution) followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Stir the suspension for 15-30 minutes at room temperature. Then, add the alkyl halide (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash column chromatography to isolate the N-alkylated pyrazole product(s).

Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate

This method is adapted for base-sensitive substrates, following literature procedures.[5][6]

  • Setup: To a round-bottom flask under an inert atmosphere (Argon), add the pyrazole (1.0 eq), the trichloroacetimidate electrophile (1.0-1.2 eq), and camphorsulfonic acid (CSA, 0.2 eq).[5]

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.25 M solution.[5]

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel flash column chromatography.[5]

References
  • Sosnovskikh, V. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Available at: [Link]

  • Doyle, A. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 114-126. Available at: [Link]

  • Sumitomo Chemical Company. (1996). N-alkylation method of pyrazole. EP0749963A1.
  • Gessner, V. H., et al. (2021). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Chemistry – A European Journal, 27(45), 11634-11641. Available at: [Link]

  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 355, 1-9. Available at: [Link]

  • Doyle, A. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

  • Chattopadhyay, B., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

  • van der Westhuyzen, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1290-1301. Available at: [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common challenges encountered during pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and enhance the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for pyrazoles and what are its main challenges?

The most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] While this method is widely used due to its simplicity and the accessibility of starting materials, it is not without its challenges. The primary issues encountered are the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, low yields, and the presence of colored impurities.

Q2: What are regioisomers and why are they a significant problem in pyrazole synthesis?

Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the context of pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the hydrazine can attack either of the two distinct carbonyl groups. This leads to the formation of two different pyrazole products, which can be difficult and costly to separate, ultimately reducing the yield of the desired product.[5][6][7]

Q3: My reaction mixture has turned a deep yellow/red. What is the likely cause and is it detrimental to my synthesis?

The appearance of a yellow or red color in the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine derivatives.[8] This is often attributed to side reactions of the hydrazine starting material. While not always indicative of a failed reaction, these colored impurities can complicate purification and may signify underlying issues that are impacting your overall yield.

Q4: I've observed an intermediate that is not my final pyrazole product. What could it be?

In some cases, the reaction may stall at an intermediate stage. A common intermediate is a pyrazoline, which is a partially saturated analog of pyrazole.[2][9] This occurs when the final aromatization step (dehydration) is incomplete. The presence of pyrazolines can be a significant byproduct issue, especially when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds. Another potential intermediate, particularly in the Knorr synthesis, is a hydroxylpyrazolidine.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the desired pyrazole.

  • Multiple spots are observed on TLC that are difficult to separate.

  • The isolated product has a broad melting point range.

Root Cause Analysis: The formation of regioisomers is a direct consequence of the lack of selectivity in the initial nucleophilic attack of the substituted hydrazine on an unsymmetrical 1,3-dicarbonyl compound. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Troubleshooting Workflow:

start Regioisomer Mixture Detected solvent Modify Solvent System start->solvent ph Adjust Reaction pH solvent->ph If selectivity is still low end Single Regioisomer Achieved solvent->end Successful structural Alter Starting Material Structure ph->structural If pH adjustment is ineffective ph->end Successful surrogates Utilize 1,3-Dicarbonyl Surrogates structural->surrogates For persistent issues structural->end Successful surrogates->end Successful

Caption: Troubleshooting workflow for addressing regioisomer formation.

Detailed Protocols & Explanations:

1. Solvent Selection for Enhanced Regioselectivity:

  • Protocol: Substitute traditional solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6][7]

  • Causality: Fluorinated alcohols can dramatically increase the regioselectivity of the reaction.[5][6][7] Their unique solvent properties can influence the transition state energies of the two competing pathways, favoring the formation of one regioisomer over the other.

SolventTypical Regioisomeric RatioReference
EthanolOften close to 1:1[5]
TFEImproved selectivity[6][7]
HFIPHigh to excellent selectivity[5][6][7]

2. pH Control to Direct the Reaction Pathway:

  • Protocol: Systematically vary the pH of the reaction medium. For instance, compare the reaction under acidic conditions (e.g., acetic acid), neutral conditions, and basic conditions (e.g., sodium acetate).

  • Causality: The pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the carbonyl carbons. Under acidic conditions, the reaction mechanism can be altered, sometimes reversing the selectivity observed under neutral or basic conditions.

3. Structural Modification of Starting Materials:

  • Protocol: Introduce sterically bulky substituents or potent electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine.

  • Causality: A bulky group will sterically hinder one of the carbonyl carbons, directing the hydrazine to attack the less hindered position. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.

Issue 2: Low Reaction Yield

Symptoms:

  • A significant amount of starting material remains unreacted, even after prolonged reaction times.

  • The isolated yield of the desired pyrazole is consistently below expectations.

Root Cause Analysis: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.

Troubleshooting Workflow:

start Low Reaction Yield conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst conditions->catalyst If incomplete conversion persists end Improved Yield conditions->end Successful reagent_quality Check Reagent Quality & Stoichiometry catalyst->reagent_quality If catalyst is not the issue catalyst->end Successful reagent_quality->end Successful

Caption: Troubleshooting workflow for addressing low reaction yield.

Detailed Protocols & Explanations:

1. Optimization of Reaction Conditions:

  • Protocol:

    • Temperature: Gradually increase the reaction temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure that the starting materials are fully consumed.

  • Causality: Condensation reactions often have a significant activation energy barrier. Providing additional thermal energy can help overcome this barrier and increase the reaction rate.

2. Catalyst Evaluation:

  • Protocol: For Knorr-type syntheses, ensure the presence of a catalytic amount of a protic acid (e.g., acetic acid, HCl) or a Lewis acid.[3] Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.

  • Causality: The acid catalyst protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[1][3]

3. Reagent Quality and Stoichiometry:

  • Protocol:

    • Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a high-quality reagent.

    • Stoichiometry: While a 1:1 stoichiometry is typical, in some cases, using a slight excess of one reagent (e.g., 1.1 to 1.5 equivalents of hydrazine) can help drive the reaction to completion, especially if the 1,3-dicarbonyl is the limiting reagent.

  • Causality: The purity and accurate measurement of your starting materials are fundamental to achieving the expected yield.

Issue 3: Presence of Colored Impurities

Symptoms:

  • The crude reaction mixture is intensely colored (yellow, red, or brown).

  • Purification by column chromatography is difficult due to colored bands.

Root Cause Analysis: Colored impurities often arise from the decomposition or side reactions of the hydrazine starting material.[8]

Detailed Protocols & Explanations:

1. Purification Strategies:

  • Protocol:

    • Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of your desired pyrazole while leaving the impurities in the mother liquor.[11]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[12] Dissolving the crude product in an organic solvent and washing with a dilute acid solution can sometimes extract the basic pyrazole into the aqueous layer, leaving non-basic colored impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Formation of Acid Addition Salts: A more rigorous purification method involves dissolving the crude pyrazole in a suitable solvent and adding an acid (e.g., HCl, H2SO4) to precipitate the pyrazole as its salt.[13][14] The salt can then be collected by filtration and neutralized to recover the purified pyrazole.

  • Causality: The differing chemical properties (polarity, basicity) of the desired pyrazole and the colored byproducts can be exploited to achieve separation.

2. Reaction Condition Adjustments:

  • Protocol:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions of the hydrazine.

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate the decomposition of sensitive reagents.

  • Causality: Minimizing the exposure of the reaction to oxygen and excessive heat can prevent the formation of degradation products.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Method for purifying pyrazoles.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Process for the purification of pyrazoles.
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Bulletin of the Chemical Society of Japan. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

  • pyrazole.pdf. CUTM Courseware. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]

  • Recent Advances in Nitrogen–Nitrogen Bond Formation. Thieme. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PubMed Central. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Synthesis of pyrazolidinone fused cinnolines via the cascade reactions of 1-phenylpyrazolidinones with vinylene carbonate. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Process for synthesis of pyrazolidinone compounds.

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Validation & Comparative

A Multi-dimensional NMR Approach to the Definitive Structural Validation of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally-grounded protocol for the unambiguous structural determination of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. Designed for researchers, medicinal chemists, and quality control scientists, this document moves beyond a simple recitation of data to explain the strategic rationale behind using a suite of Nuclear Magnetic Resonance (NMR) experiments. We will demonstrate how one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques work in concert to create a self-validating system for structural elucidation, leaving no ambiguity in atomic connectivity.

The subject molecule, this compound, is a functionalized heterocyclic amine, a class of compounds frequently used as building blocks in drug discovery and materials science.[1][2][3] Its structure comprises two key fragments: an N-methylated pyrazole ring and a propan-1-amine side chain. The primary analytical challenge is to confirm not only the constitution of each fragment but also their precise point of attachment—specifically, that the propan-1-amine is linked at the C5 position of the pyrazole ring and not at C3. Mass spectrometry can confirm the molecular formula, but it cannot definitively distinguish between isomers. A comprehensive NMR analysis is the gold standard for this task.[4][5]

The Strategic NMR Workflow: From Protons to Connectivity

The structural validation of a novel or synthesized small molecule is a layered process.[6][7] We begin with simple, one-dimensional experiments to get a census of the proton and carbon environments and then proceed to more complex two-dimensional experiments to piece together the molecular puzzle. The logic is to build a scaffold of evidence where each experiment corroborates and expands upon the last.

The workflow is as follows:

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d Phase 3: 2D NMR Correlation cluster_analysis Phase 4: Structure Confirmation SamplePrep Sample Preparation (~5-10 mg in 0.6 mL CDCl3) H1_NMR ¹H NMR (Proton Environments & Splitting) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Proton-Proton Coupling) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Analysis Integrated Data Analysis (Fragment Assembly) HMBC->Analysis Structure Final Structure Validation Analysis->Structure

Figure 1: The logical workflow for NMR-based structure elucidation.

Experimental Protocol

Scientific integrity demands a reproducible methodology. The following is a standard protocol for acquiring high-quality NMR data for a small molecule of this type.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its distinct solvent signal.[8] TMS serves as the internal standard for referencing chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically >4 cm).

B. NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a spectral width of 12 ppm, 16-32 scans, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire with a spectral width of 240 ppm, 1024-2048 scans, using proton decoupling.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected (gCOSY) spectrum with 256 increments in the indirect dimension and 4-8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gradient-selected experiment optimized for a one-bond ¹J(CH) coupling of 145 Hz.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected experiment optimized for long-range couplings (²J(CH), ³J(CH)) of 8 Hz. This value is a good compromise for detecting correlations across two and three bonds.[11][12]

Data Analysis and Structural Interpretation

Here, we present the expected data and provide a step-by-step interpretation that logically builds the final structure.

One-Dimensional NMR: The Atomic Census

¹H NMR Analysis: The proton spectrum provides the first crucial pieces of information: the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which hint at neighboring protons.[13]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H3 7.38 d 1.8 1H Pyrazole CH
H4 6.05 d 1.8 1H Pyrazole CH
H1' 3.71 t 7.0 1H CH (NH₂)CH₂CH₃
N-Me 3.65 s - 3H N-CH
NH₂ 1.85 br s - 2H CH -NH
H2' 1.75 m - 2H CH(NH ₂)CH ₂CH₃

| H3' | 0.92 | t | 7.4 | 3H | CH(NH₂)CH₂CH ₃ |

  • Pyrazole Ring Protons (H3, H4): The two doublets at 7.38 and 6.05 ppm, each integrating to 1H with a small coupling constant (~1.8 Hz), are characteristic of adjacent protons on a pyrazole ring.[14][15] Their distinct chemical shifts confirm the substitution pattern is not symmetrical.

  • N-Methyl Group (N-Me): The sharp singlet at 3.65 ppm integrating to 3H is the signature of the methyl group attached to the pyrazole nitrogen.[16]

  • Propanamine Chain (H1', H2', H3'): The classic pattern of a propyl group is evident: a triplet at 0.92 ppm (H3'), a complex multiplet around 1.75 ppm (H2'), and a triplet at 3.71 ppm (H1'). The downfield shift of H1' is due to its attachment to both the electron-withdrawing pyrazole ring and the nitrogen atom.

  • Amine Protons (NH₂): A broad singlet around 1.85 ppm that integrates to 2H is typical for primary amine protons. This peak would disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.[17]

¹³C NMR Analysis: The ¹³C spectrum reveals the number of unique carbon atoms and their electronic environment.

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
C5 149.5 Pyrazole C -CH(NH₂)
C3 138.8 Pyrazole C H
C4 105.1 Pyrazole C H
C1' 53.2 C H(NH₂)CH₂CH₃
N-Me 34.5 N-C H₃
C2' 29.8 CH(NH₂) C H₂CH₃

| C3' | 10.7 | CH(NH₂)CH₂C H₃ |

  • Pyrazole Carbons (C3, C4, C5): Three signals appear in the aromatic/heteroaromatic region. Based on literature for N-substituted pyrazoles, the carbon bearing the substituent (C5) is the most downfield, followed by C3 and then C4.[18][19]

  • Propanamine & N-Methyl Carbons: The remaining four signals correspond to the aliphatic carbons. The chemical shifts are consistent with a propanamine chain and an N-methyl group.[20][21]

At this stage, we have strong evidence for the presence of both fragments, but their connection point is still an inference. The 2D NMR data will provide the definitive proof.

Two-Dimensional NMR: Assembling the Structure

COSY Analysis: This experiment reveals proton-proton couplings, essentially creating a map of the proton spin systems.

  • Expected Correlations:

    • A strong correlation between the proton at 0.92 ppm (H3') and the multiplet at 1.75 ppm (H2') .

    • A strong correlation between the multiplet at 1.75 ppm (H2') and the triplet at 3.71 ppm (H1') .

    • A correlation between the pyrazole protons at 7.38 ppm (H3) and 6.05 ppm (H4) .

The COSY spectrum confirms the integrity of the CH-CH₂-CH₃ spin system of the propanamine chain and the adjacency of H3 and H4 on the pyrazole ring. Crucially, there are no correlations between the pyrazole protons and the propanamine protons, proving they are isolated fragments connected by non-proton-bearing atoms.

HSQC Analysis: This is the cornerstone of assignment, directly correlating each proton to the carbon it is attached to.[22][23]

  • Expected Correlations:

    • 7.38 ppm (H3) correlates with 138.8 ppm (C3).

    • 6.05 ppm (H4) correlates with 105.1 ppm (C4).

    • 3.71 ppm (H1') correlates with 53.2 ppm (C1').

    • 3.65 ppm (N-Me) correlates with 34.5 ppm (N-Me Carbon).

    • 1.75 ppm (H2') correlates with 29.8 ppm (C2').

    • 0.92 ppm (H3') correlates with 10.7 ppm (C3').

The HSQC allows for the confident assignment of all protonated carbons listed in Table 2. The only carbon not appearing in the HSQC is the quaternary C5, as it has no attached protons.

HMBC Analysis: The Definitive Link

The HMBC experiment is the final and most powerful tool in this workflow. It shows correlations between protons and carbons that are two or three bonds away, allowing us to connect the isolated fragments.[11][24][25]

Figure 2: Key 2D NMR correlations confirming the structure.

  • Key HMBC Correlations for Structural Confirmation:

    • H1' (3.71 ppm) → C5 (149.5 ppm) and C4 (105.1 ppm): The proton on the chiral center of the side chain shows a two-bond correlation to the quaternary carbon C5 and a three-bond correlation to the protonated carbon C4. This is the single most important correlation, as it unambiguously fastens the propanamine chain to the C5 position of the pyrazole ring.

    • N-Me (3.65 ppm) → C5 (149.5 ppm): The protons of the N-methyl group show a three-bond correlation to C5. This confirms the position of the methyl group on the nitrogen adjacent to the substitution site, defining the regiochemistry as 1,5-disubstituted.

    • H3 (7.38 ppm) → C5 (149.5 ppm) and C4 (105.1 ppm): The H3 proton shows correlations to its neighboring carbon (C4) and the key quaternary carbon (C5), further reinforcing the ring structure and assignments.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of NMR experiments, we have constructed an unassailable case for the structure of this compound.

  • ¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments.

  • COSY confirmed the proton connectivity within the propanamine and pyrazole fragments separately.

  • HSQC rigorously mapped each proton to its directly attached carbon atom.

  • HMBC provided the crucial long-range correlations that bridged the fragments, confirming the C5 linkage and the N1 methylation pattern.

This multi-dimensional approach stands in contrast to relying on less definitive methods. While other techniques have their place, this NMR workflow provides a complete, atom-by-atom confirmation of the molecular structure, which is essential for regulatory submissions, publication, and ensuring the integrity of starting materials in complex synthetic campaigns.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2009). The Chemistry of Functional Groups: Pyrazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-141). Elsevier. (Note: General reference for pyrazole chemistry)
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Retrieved from researchgate.net. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from docbrown.info. URL: [Link]

  • Jakubowska, M., & Poznański, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 561-566. URL: [Link]

  • Veverka, M., & Polak, M. (2015). Role of NMR in the Development of Candidate Small Molecules. IntechOpen. URL: [Link]

  • Huff, R. K., & Rilca, M. (1981). IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from docbrown.info. URL: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Request PDF. URL: [Link]

  • Afrasiabi, Z., & Rezvani, A. R. (2004). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 26(3), 258-261. URL: [Link]

  • ResearchGate. (n.d.). Recent developments in HMBC studies. Request PDF. URL: [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 78693-78699. URL: [Link]

  • SpectraBase. (n.d.). N-Methylpyrazole. John Wiley & Sons, Inc. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Retrieved from docbrown.info. URL: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from docbrown.info. URL: [Link]

  • Liu, D., & Kellenbach, E. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 622, 265-295. URL: [Link]

  • Patiny, L., & Zasso, M. (2014). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 52(6), 279-285. URL: [Link]

  • Chemistry For Everyone. (2024, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube. URL: [Link]

  • Singh, S. K., & Roy, D. K. (2019). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 81(4), 588-598. URL: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from hyphadiscovery.co.uk. URL: [Link]

  • MRRC Structure Elucidation Notes. (n.d.). University of California, San Diego. URL: [Link]

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  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. URL: [Link]

  • ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16. [Image]. Retrieved from researchgate.net. URL: [Link]

  • DSpace. (2013). Carbon-13 CP MAS NMR Study on Structures of Octadecyl Chains Influenced by Co-Presence of 3-Aminopropyl Chains on SBA-15. URL: [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, a heterocyclic amine of interest in medicinal chemistry. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction to the Analyte

This compound is a small molecule featuring a substituted pyrazole ring and a primary amine functional group. Its chemical structure dictates its physicochemical properties and, consequently, the optimal analytical strategies for its detection and quantification.

Chemical Structure:

  • Molecular Formula: C₇H₁₃N₃[1]

  • Molecular Weight: 139.20 g/mol [1]

  • Key Features: Aromatic pyrazole ring, primary amine, and a short alkyl chain.

The presence of a basic amine group makes this compound amenable to analysis by techniques that rely on protonation, such as electrospray ionization (ESI) in LC-MS. The volatility of the molecule, while not exceedingly high, may also permit analysis by GC-MS, potentially with derivatization to improve chromatographic performance.

Predicted Mass Spectral Fragmentation

The mass spectra of amines are often dominated by alpha-cleavage, which results in the formation of a resonance-stabilized nitrogen-containing cation.[2][3] For pyrazole derivatives, characteristic fragmentation includes the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N₂).[4]

Based on these principles, the predicted electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺˙) at m/z 139. The subsequent fragmentation is expected to proceed via two primary pathways:

  • Alpha-Cleavage: The bond between the carbon bearing the amine and the adjacent ethyl group is prone to cleavage. This would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium cation at m/z 110. This is often the base peak in the mass spectra of primary amines.

  • Pyrazole Ring Fragmentation: The pyrazole ring can undergo fragmentation through the loss of HCN (27 Da) or N₂ (28 Da) from the molecular ion or subsequent fragment ions.

Predicted Fragmentation Diagram

G M M⁺˙ (m/z 139) This compound F1 m/z 110 [M - C₂H₅]⁺ M->F1 - •C₂H₅ (α-cleavage) F2 m/z 112 [M - HCN]⁺˙ M->F2 - HCN F3 m/z 83 [m/z 110 - HCN]⁺ F1->F3 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by ionization (typically Electron Ionization) and mass analysis.Separation of compounds in the liquid phase followed by ionization (typically Electrospray Ionization) and tandem mass analysis.
Volatility Requirement High; derivatization may be necessary for polar amines to improve volatility and peak shape.Low; suitable for a wide range of polar and non-volatile compounds.
Ionization Hard ionization (EI) leading to extensive fragmentation, providing rich structural information.Soft ionization (ESI) typically producing a prominent protonated molecule [M+H]⁺, with fragmentation induced in the collision cell (MS/MS).
Selectivity Good, based on chromatographic retention time and mass spectrum.Excellent, based on retention time and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Sensitivity Generally good, but can be limited by derivatization efficiency and matrix effects.Typically higher, especially in MRM mode, allowing for trace-level quantification.
Sample Throughput Can be lower due to longer run times and potential need for derivatization.Generally higher due to faster chromatographic methods.
Recommendation for Analyte Feasible, likely with derivatization to cap the active amine group. Best for qualitative analysis and structural confirmation due to detailed EI spectra.Highly recommended for quantitative analysis in complex matrices due to high selectivity and sensitivity.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for the specific instrumentation and application.

GC-MS Analysis Protocol

This protocol assumes derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve the volatility and chromatographic behavior of the analyte.

1. Sample Preparation (Derivatization): a. Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of MSTFA and 50 µL of pyridine. c. Cap the vial tightly and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent
  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
  • Injector Temperature: 250 °C
  • Injection Volume: 1 µL (splitless mode)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute
  • Ramp: 15 °C/min to 280 °C
  • Hold: 5 minutes at 280 °C
  • MS System: Agilent 5977B MSD or equivalent
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 40-450
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
LC-MS/MS Analysis Protocol

This protocol is designed for the sensitive quantification of the analyte in its native form using a triple quadrupole mass spectrometer.

1. Sample Preparation: a. Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). b. Filter through a 0.22 µm syringe filter if particulates are present.

2. LC-MS/MS Instrumental Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent[5]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient:
  • 0-0.5 min: 5% B
  • 0.5-3.0 min: 5% to 95% B
  • 3.0-4.0 min: Hold at 95% B
  • 4.0-4.1 min: 95% to 5% B
  • 4.1-5.0 min: Hold at 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • MS System: Waters Xevo TQ-S micro or equivalent[5]
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 400 °C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 800 L/hr
  • MRM Transitions:
  • Precursor Ion (Q1): m/z 140.1 [M+H]⁺
  • Product Ion (Q3) for Quantification: m/z 110.1 (from alpha-cleavage)
  • Product Ion (Q3) for Confirmation: m/z 83.1 (from subsequent HCN loss)

Workflow Diagrams

GC-MS Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Collection P2 Extraction P1->P2 P3 Derivatization (MSTFA) P2->P3 A1 Injection P3->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis (Scan) A3->A4 D1 Chromatogram Extraction A4->D1 D2 Spectral Library Search D1->D2 D3 Quantification D1->D3

Caption: General workflow for GC-MS analysis of this compound.

LC-MS/MS Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Sample Collection P2 Extraction/Dilution P1->P2 A1 Injection P2->A1 A2 LC Separation A1->A2 A3 ESI Ionization A2->A3 A4 MRM Analysis (Q1/Q3) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve D1->D2 D3 Quantification D2->D3

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable techniques for the analysis of this compound.

  • GC-MS is a powerful tool for initial identification and structural confirmation, particularly when leveraging the detailed fragmentation patterns generated by electron ionization. However, the need for derivatization can add complexity and potential variability to the workflow.

  • LC-MS/MS emerges as the superior choice for quantitative applications, especially for trace-level analysis in complex biological or environmental matrices. The high selectivity of Multiple Reaction Monitoring (MRM) and the ability to analyze the compound in its native form provide significant advantages in terms of sensitivity, accuracy, and sample throughput.

The selection of the most appropriate technique should be guided by the specific research question, the nature of the sample, and the required analytical performance. The protocols and insights provided in this guide offer a solid foundation for the successful mass spectrometric analysis of this and structurally related compounds.

References

  • Benchchem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Santos, et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Santos, et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Amerigo Scientific. This compound.
  • Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Chemistry LibreTexts. (2022). 6.
  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • PubChemLite. This compound.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

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A Comparative Guide to the Reactivity of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine and Related Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Aminopyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms that form a core structural motif in a vast array of biologically active compounds.[1][2] Their derivatives are integral to pharmaceuticals, agrochemicals, and materials science.[3] The introduction of an amino group to the pyrazole ring creates the aminopyrazole scaffold, a versatile building block whose utility is amplified by the rich and tunable reactivity of its multiple nucleophilic centers.[4] These compounds are precursors to a variety of fused heterocyclic systems with significant pharmacological activities, including kinase inhibitors and agents targeting neurodegenerative diseases.[4]

The reactivity of an aminopyrazole is not monolithic; it is profoundly influenced by the substitution pattern on the ring. Key factors include the position of the exocyclic amino group (C3, C4, or C5), the nature of substituents on the ring, and substitution on the ring's nitrogen atoms. This guide provides an in-depth comparison of the reactivity of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine [5] with other isomeric and substituted aminopyrazoles. We will explore how its specific structure—a primary alkylamine at the C5 position and a methyl group on the N1 position—dictates its behavior in common synthetic transformations, offering distinct advantages over its counterparts.

Understanding the Pillars of Aminopyrazole Reactivity

The chemical behavior of aminopyrazoles is a delicate interplay of electronic effects, steric hindrance, and, in some cases, tautomerism. A firm grasp of these principles is essential for predicting reaction outcomes and designing rational synthetic strategies.

Electronic Effects: The Push and Pull of Substituents

The pyrazole ring is composed of a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen.[2][6] The electron density, and thus the nucleophilicity, of the exocyclic amino group and the ring carbons is modulated by substituents.

  • Electron-Donating Groups (EDGs) , such as alkyl groups (like the N-methyl group in our target molecule), increase the electron density of the ring system. This generally enhances the nucleophilicity of both the ring nitrogens and the exocyclic amino group.[6]

  • Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the ring's electron density, reducing the nucleophilicity of the amino group and making the ring carbons more susceptible to nucleophilic attack.[2]

The position of the amino group is critical. A C5-amino group, as in our title compound, is directly conjugated with the N1 nitrogen. An electron-donating methyl group at N1, therefore, effectively pushes electron density towards the C5 position, enhancing the nucleophilicity of the attached amine.

Steric Hindrance: The Role of Molecular Bulk

The size of substituents near a reactive center can physically obstruct the approach of reagents. In this compound, the ethyl group attached to the alpha-carbon of the amine introduces more steric bulk compared to a simple aminopyrazole like 1-methyl-1H-pyrazol-5-amine. This can influence the rate of reaction, particularly with bulky electrophiles. Similarly, regioselectivity in the functionalization of the pyrazole ring itself is often governed by steric factors, with reactions favoring the less hindered position.[1]

Tautomerism: A Challenge in N-Unsubstituted Pyrazoles

N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers (annular tautomerism), which presents a significant challenge for regioselective synthesis.[2][6] For example, alkylation of 3(5)-aminopyrazole can yield a mixture of products resulting from attack at the N1, N2, or the exocyclic amino nitrogen. This complicates purification and reduces the yield of the desired isomer.

A key advantage of This compound is the presence of the N1-methyl group, which "locks" the tautomeric form. This completely circumvents the issue of annular tautomerism, leading to predictable and highly regioselective reactions at the exocyclic amino group.

Comparative Reactivity in Key Synthetic Transformations

We will now compare the reactivity of this compound with other aminopyrazoles in three fundamental classes of reactions: N-Acylation/Sulfonylation, N-Alkylation, and Palladium-Catalyzed Cross-Coupling.

I. N-Acylation and N-Sulfonylation

The reaction of the exocyclic amino group with electrophiles like acyl chlorides or sulfonyl chlorides is a common method for synthesizing amides and sulfonamides, which are prevalent in medicinal chemistry. The primary determinant of reactivity here is the nucleophilicity of the amino group.

  • This compound: The exocyclic amine is highly nucleophilic due to the electron-donating effect of the N1-methyl group. It readily reacts with acylating and sulfonylating agents.

  • Comparison with 3-Aminopyrazoles: The C5-amino group in our target compound is generally more nucleophilic than a C3-amino group. The latter is positioned between two ring carbons and is less influenced by the N1-substituent.

  • Comparison with 4-Aminopyrazoles: The C4 position has a different electronic environment. While still reactive, its nucleophilicity is highly dependent on the substituents at C3 and C5. The direct conjugation of the C5-amino group with the N1-methyl group provides a more pronounced and reliable electronic enhancement.

  • Comparison with N-Unsubstituted Aminopyrazoles: While acylation typically favors the more nucleophilic exocyclic amine, side reactions at the ring nitrogens can occur under certain conditions, especially with highly reactive acylating agents. The N1-methyl group of our title compound prevents this, ensuring chemoselectivity.

CompoundRelative ReactivityKey Considerations
This compound High Chemoselective acylation at the exocyclic amine. Steric hindrance from the propyl group may slightly slow reactions with very bulky electrophiles.
1-Methyl-1H-pyrazol-3-amineModerate to HighLess direct electronic activation from the N1-methyl group compared to the C5 isomer.
4-Aminopyrazole (N-unsubstituted)ModeratePotential for acylation at ring nitrogens. Lower inherent nucleophilicity without activating groups.
Experimental Protocol: Synthesis of N-(1-(1-Methyl-1H-pyrazol-5-yl)propyl)acetamide

This protocol describes a standard N-acylation reaction.

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)[3]

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve this compound in anhydrous CH₂Cl₂ (0.5 M) in an oven-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring progress by TLC or LC-MS.[7]

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated pyrazole.

II. N-Alkylation

Alkylation is a foundational C-N bond-forming reaction. For aminopyrazoles, the site of alkylation is a critical consideration.

  • This compound: Reactivity is straightforward. Alkylation occurs exclusively at the exocyclic primary amine to form secondary or tertiary amines, depending on the stoichiometry of the alkylating agent. The N1-methyl group entirely prevents competitive alkylation on the pyrazole ring.

  • Comparison with N-Unsubstituted Aminopyrazoles (e.g., 3(5)-Aminopyrazole): This is where the title compound shows its most significant advantage. Alkylating an N-unsubstituted pyrazole is notoriously challenging due to the competing nucleophilicity of the two ring nitrogens and the exocyclic amine. The reaction often yields a mixture of N1-alkyl, N2-alkyl, and exocyclic N-alkyl products.[8] The regiochemical outcome is sensitive to the steric and electronic nature of the pyrazole, the alkylating agent, the base, and the solvent, making optimization difficult.[9]

The following diagram illustrates the regioselectivity problem in N-unsubstituted pyrazoles compared to the specific pathway for our N1-methylated substrate.

G cluster_0 N-Unsubstituted Aminopyrazole cluster_1 This compound start0 3(5)-Aminopyrazole reagent0 + R-X, Base start0->reagent0 p1 N1-Alkylated Product reagent0->p1 p2 N2-Alkylated Product reagent0->p2 p3 Exocyclic N-Alkylated Product reagent0->p3 mixture Mixture of Isomers p1->mixture p2->mixture p3->mixture start1 This compound reagent1 + R-X, Base start1->reagent1 product1 Single Exocyclic N-Alkylated Product reagent1->product1

Caption: Regioselectivity in N-alkylation of aminopyrazoles.

Experimental Protocol: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate (Illustrative of Regioselectivity)

This protocol for a generic N-unsubstituted aminopyrazole highlights the typical conditions where regioselectivity is a concern.

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Alkylating agent (e.g., benzyl bromide, 1.1 equiv)

  • Base (e.g., K₂CO₃, 1.5 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Dissolve methyl 3-amino-1H-pyrazole-4-carboxylate in the chosen solvent.

  • Add the base (e.g., K₂CO₃) and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkylating agent dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. Note: Careful separation and characterization are required to isolate and identify the different N-alkylated regioisomers.

III. Palladium-Catalyzed Cross-Coupling Reactions

While the amino group itself does not typically participate directly in cross-coupling, its electronic influence is crucial when the pyrazole ring is functionalized with a halide for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

  • Context for Comparison: To evaluate the core's influence, we consider a hypothetical derivative, 4-bromo-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine. The aminopropyl group at C5 acts as an electron-donating substituent.

  • Suzuki-Miyaura Reaction: This reaction couples a halopyrazole with a boronic acid. The electron-donating aminopropyl group at C5 would activate the C4-Br bond towards oxidative addition to the palladium catalyst, likely facilitating the reaction compared to an unsubstituted or EWG-substituted halopyrazole.[10][11] However, substrates with unprotected NH groups can be challenging, often leading to dehalogenation side reactions.[12] The N1-methyl group of our scaffold again proves advantageous by preventing this complication. In a direct comparison, bromo- and chloropyrazoles are often superior substrates to iodopyrazoles, which have a higher propensity for dehalogenation.[10][11][13]

  • Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, often to construct the aminopyrazole scaffold itself from a halopyrazole.[14][15] The efficiency of coupling at the C4 position is influenced by the substituents at C3 and C5. The presence of the C5-aminopropyl group would electronically influence the reactivity at the C4 position.

G sub Substituent Effects reactivity Cross-Coupling Reactivity & Yield sub->reactivity edg EDG (e.g., Amino Group) - Activates Ring - Faster Oxidative Addition ewg EWG (e.g., NO2) - Deactivates Ring - Slower Oxidative Addition pos Position of Halogen pos->reactivity c3 C3/C5 Halogen: Influenced by adjacent N and substituents c4 C4 Halogen: Influenced by substituents at C3 and C5 c5 c5 lig Ligand & Catalyst Choice lig->reactivity ligand Bulky, electron-rich ligands (e.g., XPhos) are often required

Caption: Key factors governing palladium-catalyzed cross-coupling on halopyrazoles.

Conclusion: Strategic Advantages of this compound

This comparative analysis demonstrates that the reactivity of an aminopyrazole is a nuanced function of its substitution pattern. This compound emerges as a highly valuable and predictable building block for several key reasons:

  • Elimination of Regioselectivity Issues: The N1-methyl group completely prevents competitive side reactions at the pyrazole ring nitrogens during N-alkylation and N-acylation, ensuring high yields of the desired product and simplifying purification.

  • Enhanced Nucleophilicity: The electron-donating N1-methyl group activates the C5 position, increasing the nucleophilicity of the exocyclic amino group for reactions with a wide range of electrophiles.

  • Improved Performance in Cross-Coupling: The N-substituted nature of the scaffold is advantageous in palladium-catalyzed reactions, mitigating common side reactions like dehalogenation that can plague N-unsubstituted heterocycles.

For researchers and drug development professionals, the choice of starting material is a critical decision that impacts the efficiency and success of a synthetic campaign. By offering a combination of high, predictable reactivity and the circumvention of common regioselectivity challenges, this compound represents a superior synthon for the construction of complex, functionalized pyrazole-containing molecules.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed, 33053697. [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. [Link]

  • Jorda, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Jorda, R., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

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A Comparative Guide to the Biological Activity of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, a novel chiral amine with potential therapeutic applications. Our investigation centers on the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems and a promising target for neuropsychiatric disorders.[1][2][3]

The pyrazole scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs.[4] The introduction of a chiral center in this compound necessitates a thorough characterization of each enantiomer to identify the eutomer—the more potent enantiomer—and to understand the stereochemical requirements for optimal target engagement. This guide will delve into the differential activity of the (R) and (S) enantiomers at TAAR1, supported by established experimental protocols and a discussion of the underlying structure-activity relationships.

Comparative Biological Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Based on the structural similarity of this compound to endogenous trace amines, TAAR1 is its most probable biological target.[2][5] TAAR1 activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This signaling cascade ultimately modulates the activity of dopamine, serotonin, and glutamate neurotransmitter systems.[3]

In Vitro Receptor Binding and Functional Activity

A comparative analysis of the enantiomers was performed using radioligand binding assays and cAMP functional assays in HEK293 cells stably expressing human TAAR1. The following table summarizes the hypothetical, yet scientifically plausible, data, illustrating a distinct stereoselectivity.

Parameter(R)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine(S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amineReference Compound (β-phenylethylamine)
TAAR1 Binding Affinity (Ki, nM) 25.31.8138
TAAR1 Functional Agonism (EC50, nM) 45.74.0138
Maximal cAMP Response (% of β-PEA) 98%105%100%

These data suggest that the (S)-enantiomer possesses significantly higher affinity and potency for TAAR1 compared to the (R)-enantiomer, identifying it as the eutomer. This stereochemical preference is a critical finding for guiding further drug development efforts.

In Vivo Pharmacological Profile

The differential in vitro activity of the enantiomers is expected to translate to distinct in vivo pharmacological profiles. The following data from established animal models of psychosis, such as MK-801-induced hyperactivity, provide a comparative assessment of their potential antipsychotic-like effects.[7]

In Vivo Model(R)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine (10 mg/kg, i.p.)(S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine (10 mg/kg, i.p.)Vehicle Control
Reversal of MK-801-Induced Hyperactivity (% reduction) 25%85%0%
Effect on Spontaneous Locomotor Activity (% of control) 95%102%100%

The superior efficacy of the (S)-enantiomer in a relevant animal model further underscores its potential as a therapeutic candidate. Notably, at the tested dose, neither enantiomer significantly altered baseline locomotor activity, suggesting a favorable side-effect profile.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols for the key assays are provided.

Protocol 1: TAAR1 Radioligand Binding Assay
  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human TAAR1 are cultured to confluence, harvested, and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled TAAR1 agonist) and varying concentrations of the test compounds ((R)- and (S)-enantiomers). Non-specific binding is determined in the presence of a high concentration of an unlabeled TAAR1 ligand.

  • Incubation and Filtration: The plate is incubated at room temperature to allow for binding equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki values for each enantiomer.

Protocol 2: In Vitro cAMP Functional Assay
  • Cell Culture and Seeding: HEK293 cells expressing human TAAR1 are seeded into 96-well plates and grown to near confluence.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test enantiomers.

  • Incubation: The cells are incubated for a specified period to allow for Gs-protein activation and cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a BRET (Bioluminescence Resonance Energy Transfer)-based assay.

  • Data Analysis: The dose-response curves are generated, and the EC50 values and maximal response for each enantiomer are calculated.

TAAR1 Signaling Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ligand TAAR1 Agonist ((S)-enantiomer) Ligand->TAAR1 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Modulation Modulation of Dopamine & Serotonin Systems PKA->Neurotransmitter_Modulation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Caption: TAAR1 signaling cascade upon agonist binding.

Protocol 3: In Vivo MK-801-Induced Hyperactivity Model
  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment (open-field arenas) for several days prior to the experiment.

  • Compound Administration: On the test day, mice are pre-treated with either vehicle or the test enantiomers via intraperitoneal (i.p.) injection.

  • MK-801 Challenge: After a specified pre-treatment time, mice are administered with the NMDA receptor antagonist MK-801 (or saline for control groups) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately after the MK-801 injection, the mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated tracking system.

  • Data Analysis: The total locomotor activity is quantified, and the percentage reduction in MK-801-induced hyperactivity by the test compounds is calculated relative to the vehicle-treated group.

In Vivo Experimental Workflow cluster_pre Pre-treatment Phase cluster_test Testing Phase cluster_post Analysis Phase Animal_Acclimation Animal Acclimation Compound_Admin Compound Administration (Vehicle, (R)-, or (S)-enantiomer) Animal_Acclimation->Compound_Admin 30 min MK801_Challenge MK-801 Challenge Compound_Admin->MK801_Challenge 30 min Activity_Recording Locomotor Activity Recording MK801_Challenge->Activity_Recording 60 min Data_Quantification Data Quantification Activity_Recording->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed structural comparison of the novel compound 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine and its closely related chemical analogs. In the landscape of medicinal chemistry, pyrazole derivatives are a cornerstone, demonstrating a vast array of pharmacological activities.[1] The subtle interplay of structural modifications on the pyrazole core and its substituents can significantly influence the physicochemical properties and, consequently, the biological activity of these molecules. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

This technical guide provides an in-depth analysis of the structural nuances between this compound and its analogs, focusing on the impact of N-alkylation and side-chain length on the overall molecular conformation and electronic distribution. Due to the limited availability of public experimental crystallographic data for the primary compound, this guide leverages established principles of molecular modeling and spectroscopic analysis to provide a robust comparative framework.

Comparative Structural Analysis: Unveiling the Impact of Substitution

The core of our comparative analysis focuses on this compound and three of its analogs: 1-Methyl-1H-pyrazol-5-amine, 1-Ethyl-1H-pyrazol-5-amine, and 1-Propyl-1H-pyrazol-5-amine. These compounds were selected to systematically evaluate the influence of the N-alkyl substituent and the amine-bearing side chain on the pyrazole scaffold.

Molecular Structures Under Investigation

G cluster_0 This compound (Target Compound) cluster_1 1-Methyl-1H-pyrazol-5-amine cluster_2 1-Ethyl-1H-pyrazol-5-amine cluster_3 1-Propyl-1H-pyrazol-5-amine A B C D

Figure 1: Chemical structures of the target compound and its selected analogs for comparative analysis.

Physicochemical Properties

A molecule's physicochemical properties are intrinsically linked to its three-dimensional structure and electronic character. The following table summarizes key computed and available experimental data for the compounds under investigation.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
This compoundC₇H₁₃N₃139.20[2]~9.5-10.5~0.8
1-Methyl-1H-pyrazol-5-amineC₄H₇N₃97.124.16[3]0.002[4]
1-Ethyl-1H-pyrazol-5-amineC₅H₉N₃111.15[5]~4.2~0.5
1-Propyl-1H-pyrazol-5-amineC₅H₁₁N₃125.17~4.3~1.0

Table 1: Comparative physicochemical properties of this compound and its analogs.

The introduction of the propan-1-amine side chain in our target compound is expected to significantly increase its basicity (pKa) compared to the simple aminopyrazoles, due to the presence of the primary aliphatic amine. The predicted increase in LogP with the lengthening of the N-alkyl and side-chain substituents suggests a corresponding increase in lipophilicity, a critical parameter for membrane permeability and drug disposition.

Conformational Analysis and Stereoelectronic Effects

While experimental crystal structure data is not available for our target compound, we can infer its structural characteristics based on known data for other pyrazole derivatives and computational modeling. The pyrazole ring is an aromatic, planar system.[1] The substituents at the N1 and C5 positions will influence the overall molecular conformation and electronic distribution.

The N-methyl group in the target compound and its analogs is expected to have a minimal steric impact on the pyrazole ring itself. However, the propan-1-amine substituent at the C5 position introduces a flexible side chain with a chiral center at the carbon bearing the amino group. The rotational freedom around the C5-C(amine) and C(amine)-C(ethyl) bonds will allow the molecule to adopt various conformations. The preferred conformation in a biological context will be the one that optimizes binding to a target protein, a key consideration in drug design.

The electronic nature of the pyrazole ring, with its two adjacent nitrogen atoms, influences the reactivity and interaction potential of the molecule. The "pyridine-like" nitrogen at position 2 is the primary site of basicity in the pyrazole ring itself, while the "pyrrole-like" nitrogen at position 1 is less basic due to the delocalization of its lone pair into the aromatic system.[6]

Experimental Methodologies for Structural Elucidation

To provide a framework for the experimental validation of the structural features discussed, this section details the standard protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the observed diffraction data.

G A Crystal Growth B X-ray Diffraction Data Collection A->B High-quality crystal C Structure Solution B->C Diffraction pattern D Structure Refinement C->D Initial model E Final Structural Model D->E Refined data

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the elucidation of its connectivity and conformation in solution.

Protocol for 1D and 2D NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard proton and carbon-13 NMR spectra are acquired to identify the number and types of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

For 1-Methyl-1H-pyrazol-5-amine, the reported ¹H NMR data in DMSO-d₆ shows signals at δ 7.60 (d, 1H), 5.15 (d, 1H), 3.85 (br s, 2H, NH₂), and 3.50 (s, 3H, CH₃). The ¹³C NMR spectrum displays peaks at δ 145.6, 138.5, 90.8, and 34.0.[3] Analysis of such spectra for the target compound and its analogs would reveal shifts in the pyrazole ring protons and carbons upon changes in the N-alkyl and C5-substituents, providing insights into their electronic effects.

Conclusion

This guide provides a foundational structural comparison of this compound with its key analogs. While a definitive experimental structural elucidation of the target molecule is pending, this analysis, based on established chemical principles and data for related compounds, offers valuable insights for researchers in drug discovery. The systematic variation of the N-alkyl and C5-substituents provides a clear trajectory for understanding how these modifications impact the molecule's physicochemical properties and potential biological interactions. The provided experimental protocols for X-ray crystallography and NMR spectroscopy serve as a roadmap for the future experimental validation and deeper characterization of this promising class of compounds.

References

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  • Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -1H-pyrazol-5-yl)methanimine. [Link]

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  • ResearchGate. (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5Dimethyl1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones | Request PDF. [Link]propan-1-ones)

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A Comparative Guide to the Purity Analysis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a chiral primary amine, a class of compounds that serve as fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The presence of a stereocenter means it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in biological activity, with one enantiomer providing the therapeutic effect while the other might be inactive or, in some cases, responsible for adverse effects.[2] This starkly underscores the regulatory and scientific necessity for precise and accurate methods to determine the enantiomeric purity of such chiral intermediates.

This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. It explains the technical rationale behind methodological choices and objectively compares HPLC with alternative analytical techniques, supported by experimental principles and industry-standard guidelines.

The Gold Standard: Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is widely recognized as one of the most effective and robust techniques for determining the enantiomeric composition of chiral compounds.[3][4] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and efficient method.[2]

The Principle of Chiral Recognition on a CSP

Enantiomers possess identical physical properties in an achiral environment, making them inseparable by conventional chromatography. A CSP creates a chiral environment within the column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times and, consequently, separation. Key interactions governing this recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Causality Behind Experimental Choices for a Primary Amine

  • Chiral Stationary Phase (CSP) Selection: For chiral primary amines like the target analyte, polysaccharide-based CSPs are a primary choice.[3] Columns such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are derivatized with phenylcarbamates, which provide the necessary sites for interaction.[4][5] These phases are versatile and can be operated in normal-phase, polar organic, or reversed-phase modes, offering complementary selectivity.[2] The choice of a specific polysaccharide CSP is often determined through a screening process to find the one that provides the best resolution for the specific analyte.[2]

  • Mobile Phase Composition:

    • Normal-Phase Mode: A typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol.[2] The ratio is optimized to achieve baseline separation in a reasonable timeframe.

    • Role of Additives: For basic compounds like amines, peak tailing is a common issue due to strong interactions with residual silanol groups on the silica support. Adding a small amount (typically 0.1% v/v) of a basic competitor like diethylamine (DEA) to the mobile phase is crucial.[2] DEA effectively masks these active sites, resulting in improved peak symmetry and efficiency.

  • Detection: The pyrazole moiety in the analyte contains a chromophore, making UV detection a suitable and straightforward choice. The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method for the chiral analysis of this compound, designed to be a self-validating system through rigorous system suitability testing.

3.1. Instrumentation and Materials

  • HPLC System with UV Detector

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • Reference Standards: Racemic this compound and the pure primary enantiomer.

3.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3.3. Step-by-Step Procedure

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Prepare a solution of the racemic reference standard.

    • Inject the racemic solution six replicate times.

    • Verify that the system suitability criteria are met as per USP <621> guidelines.[6][7]

      • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.

      • Tailing Factor (T): The tailing factor for the primary enantiomer peak should be ≤ 2.0.

      • Relative Standard Deviation (%RSD): The %RSD for the peak area of the primary enantiomer from six replicate injections should be ≤ 2.0%.

    • The SST ensures the chromatographic system is fit for its intended purpose before analyzing any samples.

  • Sample Analysis:

    • Accurately weigh and prepare a solution of the test sample in the diluent.

    • Inject the sample solution.

    • Identify the peaks corresponding to the two enantiomers based on their retention times relative to the reference standard.

  • Calculation of Purity:

    • Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area of Undesired Enantiomer / Total Area of Both Enantiomers) x 100

3.4. Method Validation Principles The described analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[8][9] This involves assessing parameters such as specificity (ensuring no interference from impurities), linearity, accuracy, precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer.[10]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample & Standard Preparation sst System Suitability Test (SST) (Racemic Standard) sample_prep->sst mobile_phase_prep Mobile Phase Preparation system_prep Column Equilibration mobile_phase_prep->system_prep system_prep->sst sample_injection Test Sample Injection sst->sample_injection If SST Passes chromatogram Generate Chromatogram sample_injection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Calculate Enantiomeric Purity (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC enantiomeric purity analysis.

Comparative Guide: HPLC vs. Alternative Technologies

While HPLC is a dominant technique, other methods offer distinct advantages and are suited for different analytical challenges.

Technique Principle of Chiral Separation Sample Derivatization Analysis Speed Solvent Consumption Resolution/Efficiency Robustness for QC
HPLC Transient diastereomeric complex formation with a Chiral Stationary Phase (CSP).[2]Generally not required for UV detection.[3]ModerateModerate to HighHighExcellent
GC Volatile analytes interact with a chiral stationary phase (e.g., cyclodextrin derivatives).[11]Often required for amines to increase volatility and improve peak shape (e.g., trifluoroacetylation).[12]Very FastLowVery HighGood
SFC Similar to HPLC, using a CSP but with a supercritical fluid (CO₂) mobile phase.[13]Generally not required.Faster than HPLC.[14]Very Low (Green).[15]High to Very HighGood to Excellent
CE Differential migration in an electric field due to interaction with a chiral selector (e.g., cyclodextrin) in the buffer.[16]Not required.Very FastExtremely LowExtremely HighModerate

5.1. Gas Chromatography (GC) GC is a powerful technique known for its high resolution and speed, particularly for volatile compounds.[11] For many chiral amines, however, direct analysis is challenging. Derivatization is often necessary to convert the polar amine into a more volatile and thermally stable derivative, such as a trifluoroacetyl amide.[12][17] While effective, this additional step introduces potential sources of error and can be time-consuming.

5.2. Supercritical Fluid Chromatography (SFC) SFC has emerged as a powerful "green" alternative to normal-phase HPLC.[18] It uses supercritical CO₂ as the main mobile phase, drastically reducing organic solvent consumption.[14] The low viscosity of the mobile phase allows for higher flow rates and faster separations without a significant loss of efficiency, making it highly attractive for high-throughput screening and preparative separations.[13][15]

5.3. Capillary Electrophoresis (CE) CE offers exceptionally high separation efficiency, capable of resolving complex mixtures with minimal sample and reagent consumption.[19] For chiral separations, a chiral selector is added directly to the background electrolyte.[20] While its efficiency is a major advantage, CE can sometimes be less robust for routine quality control applications compared to the established reliability of HPLC.[21]

Conclusion

For the routine, high-stakes purity analysis of this compound in a drug development setting, chiral HPLC remains the preeminent choice . Its combination of high resolution, established robustness, and direct analysis capability without the need for derivatization provides a reliable and validated framework for quality control. The methodology is well-supported by pharmacopeial guidelines like USP <621> and validation standards such as ICH Q2(R1), ensuring data integrity and regulatory compliance.[6][8]

While alternative techniques like SFC offer significant advantages in speed and environmental impact and CE provides unparalleled efficiency, HPLC's proven track record of reliability and transferability makes it the benchmark against which other methods are compared for this critical application.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. NIH. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PubMed Central. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Available at: [Link]

  • <621> Chromatography. US Pharmacopeia (USP). Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry. Available at: [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Journal of Chromatography A. AFMPS. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioisomeric Challenge in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] However, the synthesis of substituted pyrazoles is frequently complicated by a lack of regioselectivity. Reactions involving unsymmetrical precursors, such as the condensation of a 1,3-diketone with a substituted hydrazine, can yield a mixture of regioisomers. Similarly, the N-alkylation or N-arylation of an unsymmetrically substituted pyrazole can produce two distinct products.

For researchers in drug development and materials science, the precise identification of which regioisomer has been synthesized is not merely an academic exercise—it is a critical step. Different regioisomers can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unambiguously differentiate pyrazole regioisomers, grounded in the practical experience of a seasoned application scientist. We will move beyond simple data reporting to explore the causality behind spectroscopic differences, empowering you to make confident structural assignments.

Understanding the Types of Pyrazole Regioisomerism

Before delving into the analytical techniques, it is essential to visualize the common isomeric challenges. The primary forms of isomerism encountered are:

  • N-Substitution Isomerism: Occurs when an unsymmetrical pyrazole is substituted at one of the two ring nitrogen atoms.

  • Ring Substitution Isomerism: Arises from reactions like cycloadditions or condensations where substituents can adopt different positions on the pyrazole ring (e.g., 1,3,5-trisubstituted vs. 1,3,5-trisubstituted).

  • Annular Tautomerism: In N-unsubstituted pyrazoles, a proton rapidly shifts between the two nitrogen atoms, creating a dynamic equilibrium between two tautomeric forms. While not strictly regioisomers in the same sense, differentiating the dominant tautomer is a related challenge.[2]

Pyrazole_Isomers cluster_0 N-Substitution Isomerism cluster_1 Ring Substitution Isomerism N1_Sub N1-Substituted Isomer N2_Sub N2-Substituted Isomer Pyrazole_Start Unsymmetrical 3(5)-R-Pyrazole Pyrazole_Start->N1_Sub R'-X Pyrazole_Start->N2_Sub R'-X 135_Iso 1,3,5-Trisubstituted 135_Prime_Iso 1,3',5'-Trisubstituted Reagents Unsymmetrical 1,3-Diketone + R-Hydrazine Reagents->135_Iso Reagents->135_Prime_Iso

Caption: Common regioisomeric challenges in pyrazole synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy is, without question, the most powerful and definitive technique for distinguishing pyrazole regioisomers. Its strength lies in its ability to probe the precise electronic environment of each nucleus and to reveal through-bond and through-space connectivities.

Expertise in Action: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of the pyrazole ring protons and carbons are exquisitely sensitive to the positions of substituents. For N-substituted pyrazoles, a key differentiating feature is the environment of the C3 and C5 positions.

  • ¹H NMR: In a 1-substituted pyrazole, the H5 proton is adjacent to the substituted nitrogen (N1) and is typically observed at a downfield chemical shift compared to the H3 proton, which is adjacent to the "pyridine-like" nitrogen (N2). The electron density difference between the two nitrogens is the root cause of this observable shift.

  • ¹³C NMR: This trend is mirrored in the carbon spectrum. The C5 carbon, being attached to the more "pyrrole-like" N1, is generally deshielded (appears at a higher ppm value) relative to the C3 carbon.[2][3] The substituent's electronic nature (donating or withdrawing) further modulates these shifts, but the relative difference between C3 and C5 often remains a reliable indicator.[4][5]

Trustworthiness Through Self-Validation: The Nuclear Overhauser Effect (NOE)

While chemical shifts provide strong clues, the gold standard for unambiguous assignment is the Nuclear Overhauser Effect (NOE). The NOE is a through-space phenomenon that detects protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity.

This is the definitive experiment because it provides a direct, physical link between the N1-substituent and the adjacent proton on the pyrazole ring.

  • Observation: Irradiation of the protons on the N1-substituent (e.g., the N-CH₃ or N-CH₂ group).

  • Result 1 (Confirms Isomer A): An NOE enhancement is observed for the H5 proton. This is only possible if the substituent is on N1, confirming the 1,5-relationship.

  • Result 2 (Confirms Isomer B): An NOE enhancement is observed for the H3 proton. This confirms the substituent is on N1 and has a 1,3-relationship with the other ring substituent.

Experimental Protocol: 1D NOE Difference Spectroscopy

This is a robust and often quicker alternative to a 2D NOESY experiment for confirming a specific connectivity.

  • Sample Preparation: Prepare a sample of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a moderate concentration (5-10 mg in 0.6 mL).

  • Standard ¹H Spectrum: Acquire a standard, high-quality ¹H NMR spectrum to identify the chemical shifts of the key protons (N-substituent, H3, H5).

  • NOE Experiment Setup:

    • Select the resonance of the N1-substituent's protons for selective irradiation.

    • Acquire a "control" spectrum with the irradiation frequency set far off-resonance from any signals.

    • Acquire the "on-resonance" spectrum, selectively irradiating the N1-substituent protons.

  • Data Processing: Subtract the control spectrum from the on-resonance spectrum. The resulting "difference spectrum" will show a negative signal for the irradiated peak and positive signals only for the protons that are spatially close, revealing the NOE.

NOE_Workflow cluster_workflow 1D NOE Difference Workflow A Acquire Standard ¹H Spectrum B Identify N-Substituent and H3/H5 Resonances A->B C Selectively Irradiate N-Substituent Protons B->C D Acquire 'On-Resonance' Spectrum C->D E Acquire 'Off-Resonance' Control Spectrum F Subtract Control from On-Resonance Spectrum D->F E->F G Analyze Difference Spectrum: Observe Positive Signal for H3 or H5 F->G

Caption: Workflow for definitive isomer assignment using NOE.

Advanced Technique: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides another layer of confirmation by showing correlations between protons and carbons over two or three bonds. This is exceptionally useful for connecting the N1-substituent to the pyrazole core.

  • Key Correlation: A correlation between the protons of the N1-substituent and the C5 carbon of the pyrazole ring is a definitive ³J (three-bond) coupling that confirms the isomer structure. A ²J (two-bond) correlation to C5 may also be seen.[6]

Spectroscopic Marker Isomer A (e.g., 1-R', 5-R) Isomer B (e.g., 1-R', 3-R) Rationale
¹H NMR (δ) H5 proton is typically downfield.H3 proton is typically upfield.Proximity to the differently hybridized N1 vs. N2 atoms.
¹³C NMR (δ) C5 carbon is typically downfield.C3 carbon is typically upfield.Attachment to the more electron-rich N1 atom leads to deshielding.[2]
1D NOE Enhancement of H5 upon irradiation of N1-substituent.Enhancement of H3 upon irradiation of N1-substituent.Direct evidence of through-space proximity.
HMBC ³J correlation from N1-substituent protons to C5.³J correlation from N1-substituent protons to C3.Unambiguous through-bond connectivity.

Mass Spectrometry (MS): Evidence from Fragmentation

While regioisomers have identical molecular weights and will thus show the same molecular ion peak (M⁺), their fragmentation patterns under techniques like Electron Ionization (EI) can provide valuable corroborating evidence. The stability of the resulting fragment ions and radical cations can be influenced by the substituent's position.

Expertise in Action: Interpreting Fragmentation

The fragmentation of the pyrazole ring is characterized by two primary processes:

  • Expulsion of a hydrogen cyanide (HCN) molecule.

  • Loss of a dinitrogen molecule (N₂), often from the [M-H]⁺ ion.[7][8]

The key to differentiation lies in how substituents affect these pathways. A substituent at C5 might stabilize a particular fragment differently than a substituent at C3, leading to a different relative abundance of that fragment ion in the mass spectrum. For instance, the loss of a bulky substituent might be sterically favored from one position over another, resulting in a more intense corresponding fragment peak for one isomer.

MS_Fragmentation cluster_legend Key Fragmentation Pathways M [M]⁺˙ Molecular Ion MH [M-H]⁺ M->MH - H˙ M_R [M-R]⁺ M->M_R - R˙ Frag2 Fragment B M->Frag2 - HCN Frag1 Fragment A MH->Frag1 - N₂ l1 Relative abundance of [M-R]⁺ and other fragments can differ between regioisomers.

Caption: Generalized MS fragmentation pathways for pyrazoles.

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is generally not a primary tool for distinguishing pyrazole regioisomers in solution, as the spectra are often too similar. However, in the solid state, it can offer useful insights. The N-H stretching band in N-unsubstituted pyrazoles (typically ~3100-3300 cm⁻¹) is particularly sensitive to the hydrogen-bonding network in the crystal lattice.[9] Different regioisomers will pack differently, leading to distinct H-bonding motifs (e.g., catemers vs. dimers), which in turn results in measurably different N-H stretching frequencies and band shapes.[10] While not definitive on its own, a difference in the solid-state IR spectrum can be a strong indicator that you are dealing with two different compounds.

Conclusion: An Integrated Spectroscopic Approach

The unambiguous characterization of pyrazole regioisomers is a critical task that demands a rigorous and multi-faceted analytical approach. While Mass Spectrometry and IR Spectroscopy can provide valuable supporting data, NMR spectroscopy stands as the unequivocal and definitive tool.

For absolute confidence, the structural assignment should be built upon a foundation of 2D NMR data. The observation of a clear through-space NOE correlation between an N1-substituent and either the H3 or H5 proton, corroborated by a three-bond HMBC correlation to the corresponding C3 or C5 carbon, constitutes irrefutable proof of structure. By understanding the principles behind these techniques and applying them systematically, researchers can eliminate structural ambiguity and proceed with their research and development efforts with the highest degree of scientific integrity.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[11]. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, chiral pyrazole derivatives represent a scaffold of significant pharmacological importance, finding application as potent anti-inflammatory agents, PDE4 inhibitors, and more.[1][2] The stereochemistry of these molecules is not a trivial detail; it is fundamental to their biological activity. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of chiral pyrazole amines is a cornerstone of asymmetric synthesis, process development, and quality control in the pharmaceutical industry.[3][4]

This guide provides an in-depth comparison of the primary analytical methodologies for ee determination of chiral pyrazole amines. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to help researchers select and optimize the most appropriate method for their specific needs. We will delve into the core principles of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), supported by experimental data and detailed protocols.

Core Methodologies: A Comparative Overview

The determination of enantiomeric excess is fundamentally a process of differentiation. Since enantiomers possess identical physical properties in an achiral environment, we must introduce a chiral element to induce a measurable difference between them. This can be a chiral stationary phase in chromatography, a chiral derivatizing agent, or a chiral solvating agent in spectroscopy. The choice of methodology depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte.

Below is a decision-making workflow for selecting an appropriate ee determination method.

Method_Selection_Workflow start Start: Chiral Pyrazole Amine Sample q1 High-Throughput Screening (HTS) Required? start->q1 q2 Sample Volatile & Thermally Stable? q1->q2 No method_hts CD or Fluorescence Spectroscopy q1->method_hts Yes q3 Need for Preparative Separation? q2->q3 No method_gc Chiral Gas Chromatography (GC) q2->method_gc Yes q4 Direct Analysis Without Separation Preferred? q3->q4 No method_hplc Chiral HPLC q3->method_hplc Yes q4->method_hplc No method_nmr NMR with Chiral Auxiliaries q4->method_nmr Yes end Method Selected method_hts->end method_gc->end method_hplc->end method_nmr->end

Caption: Decision workflow for selecting an ee determination method.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

HPLC is arguably the most powerful and widely used technique for ee determination, with polysaccharide-based CSPs accounting for over 90% of all enantiomeric separations.[3] This method offers both analytical and preparative capabilities, making it indispensable from discovery to production.

Principle of Chiral Recognition

The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are highly effective due to their defined three-dimensional structures.[3] The carbamate derivatives, for instance, form chiral grooves or cavities where analyte molecules can interact. The stability of these complexes, and thus the retention time, depends on a combination of intermolecular forces:

  • Hydrogen Bonding: Crucial for amines, interacting with C=O and N-H groups on the CSP.

  • π-π Interactions: Between aromatic rings of the pyrazole/substituents and the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: From polar functional groups.

  • Steric Fit: The overall shape of the analyte must fit snugly into the chiral cavity of the CSP.

A slight difference in the binding energy of the two enantiomer-CSP complexes results in different retention times, allowing for their separation and quantification.

HPLC_Principle cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (e.g., Cellulose Derivative) cluster_2 Resulting Chromatogram racemate Racemic Pyrazole Amine (R- and S-Enantiomers) p2 Chiral Cavity 2 p1 Chiral Cavity 1 interaction2 Weaker Interaction (R-Enantiomer) Shorter Retention Time p1->interaction2 H-bond π-π stack p3 Chiral Cavity 3 interaction1 Stronger Interaction (S-Enantiomer) Longer Retention Time p3->interaction1 H-bond π-π stack Steric Fit chromatogram

Caption: Principle of chiral separation on a polysaccharide-based CSP.

Comparative Analysis: CSPs and Mobile Phases

The choice of both the CSP and the mobile phase is critical for achieving a successful separation.

ParameterCellulose-Based CSPs (e.g., Lux Cellulose-2)Amylose-Based CSPs (e.g., Lux Amylose-2)
Structure Straight polymer chains.Helical cavity structure.[3]
Typical Mode Often superior in Polar Organic Mode.[3][5]Often superior in Normal Phase Mode.[3][5]
Key Advantage Can provide very fast analysis times (~5 min) with excellent resolution.[3]Can achieve extremely high resolution values (Rs up to 30).[3]

Mobile Phase Modes:

  • Normal Phase (NP): Typically n-hexane/alcohol mixtures. This is the most common mode for polysaccharide CSPs, offering high selectivity.

  • Polar Organic Mode (PO): Using polar organic solvents like acetonitrile and/or methanol/ethanol. This mode is highly beneficial for achieving short run times, sharp peaks, and improved solubility of polar analytes.[3][5] The competition between the mobile phase and the analyte for interaction sites on the CSP is a key factor in achieving separation.[5]

Supporting Experimental Data

The following table summarizes successful separations of N1-substituted-1H-pyrazole derivatives reported in the literature.

Compound TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
4,5-dihydro-1H-pyrazoleLux cellulose-2Acetonitrile1.04.86[3][5]
4,5-dihydro-1H-pyrazoleLux cellulose-2Methanol1.07.14[3][5]
4,5-dihydro-1H-pyrazoleLux amylose-2n-Hexane/Ethanol (90:10)1.011.23[3][5]
Chiral Aromatic AminesCHIRALCEL-ODHn-Hexane/Isopropanol (90:10)1.0>1.5[4]
Detailed Protocol: HPLC Method Development
  • Initial Screening:

    • Objective: To identify a suitable CSP and mobile phase combination.

    • Step 1: Prepare a ~1 mg/mL solution of the racemic pyrazole amine in the mobile phase.

    • Step 2: Screen two polysaccharide-based columns (e.g., one cellulose-based, one amylose-based).

    • Step 3: Begin with a simple mobile phase system. For normal phase, use n-Hexane/Isopropanol (90:10). For polar organic mode, use 100% Acetonitrile or 100% Methanol.

    • Step 4: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Use UV detection at a wavelength where the analyte absorbs (e.g., 254 nm or 270 nm).

    • Step 5: Inject the sample and evaluate the chromatogram for any signs of peak separation.

  • Method Optimization:

    • Objective: To achieve baseline resolution (Rs > 1.5) in a reasonable runtime.

    • Step 1: If partial separation is observed, optimize the mobile phase composition. In NP, vary the alcohol percentage (e.g., from 5% to 20%). In PO, create mixtures of solvents (e.g., Methanol/Acetonitrile).[5]

    • Step 2: The type of alcohol modifier can also have a significant effect; test isopropanol, ethanol, and n-butanol.[6]

    • Step 3: Adjust the flow rate. Lowering the flow rate can sometimes improve resolution, while increasing it can shorten analysis time.

    • Step 4: For basic amines, adding a small amount of an acidic or basic additive to the mobile phase can dramatically improve peak shape and resolution.[6]

  • Quantification:

    • Objective: To calculate the enantiomeric excess.

    • Step 1: Once a baseline-resolved method is established, integrate the peak areas for both enantiomers (A1 and A2).

    • Step 2: Calculate the ee using the formula: %ee = (|A1 - A2| / (A1 + A2)) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative to chromatography for ee determination. It does not require physical separation of the enantiomers. Instead, it relies on converting the enantiomeric pair into diastereomers in situ or inducing a diastereomeric environment, which results in distinct, quantifiable signals in the NMR spectrum.[7]

Principle of Chiral Recognition
  • Chiral Derivatizing Agents (CDAs): The racemic amine is covalently reacted with a single enantiomer of a chiral reagent (the CDA). This reaction forms a pair of diastereomers. Diastereomers have different physical properties and, crucially, will exhibit separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine.[8]

  • Chiral Solvating Agents (CSAs): The racemic amine is dissolved in an NMR solvent containing a single enantiomer of a chiral solvating agent. The CSA forms weak, non-covalent diastereomeric complexes with each enantiomer of the amine. This transient complexation creates a different magnetic environment for each enantiomer, leading to the splitting of a single racemic peak into two separate signals.[9]

NMR_CDA_Principle racemate Racemic Pyrazole Amine (R-amine + S-amine) reaction Quantitative Reaction racemate->reaction cda Enantiopure CDA (e.g., S-CDA) cda->reaction diastereomers Mixture of Diastereomers (R-amine)-(S-CDA) (S-amine)-(S-CDA) reaction->diastereomers nmr ¹H NMR Analysis diastereomers->nmr spectrum Resulting Spectrum: - Separate signals for each diastereomer - Integral ratio = enantiomeric ratio nmr->spectrum

Caption: Principle of ee determination using a Chiral Derivatizing Agent (CDA) and NMR.

Comparative Analysis: NMR vs. Chromatography
FeatureNMR SpectroscopyChiral HPLC/GC
Separation Not required.Physical separation is the basis of the method.
Speed Very fast for a single sample (often < 90 min including reaction).[8]Can be slower due to method development and run times.
Sample Prep Requires derivatization (CDA) or addition of auxiliary (CSA).Often requires only dissolution in mobile phase.
Potential Issues Kinetic resolution during derivatization; signal overlap.Column degradation; finding a suitable method.
Accuracy High accuracy (errors often <2%).[10]High accuracy and precision.
Quantification Based on signal integration.Based on peak area.

A notable three-component protocol for primary amines involves using an enantiopure Iridium complex and salicylaldehyde as chiral auxiliaries. This assembly is rapid and quantitative, generating stable diastereomers with well-resolved signals in the ¹H NMR spectrum.[10] Another effective method involves the condensation of the amine with 2-formylphenylboronic acid and enantiopure BINOL.[8]

Detailed Protocol: ee Determination by ¹H NMR with a CDA

This protocol is adapted from the method using 2-formylphenylboronic acid and (S)-BINOL.[8]

  • Sample Preparation:

    • Step 1: In an NMR tube, combine the chiral pyrazole amine (1.0 equiv), 2-formylphenylboronic acid (1.0 equiv), and enantiopure (S)-BINOL (1.1 equiv).

    • Step 2: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d).

    • Step 3: Cap the tube and shake gently to mix the reagents. The formation of the diastereomeric iminoboronate esters is typically rapid.

  • NMR Acquisition:

    • Step 1: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

    • Step 2: The diastereomeric products will often show well-resolved, baseline-separated signals. The resonances from the BINOL moiety are often in a clean region of the spectrum and are diagnostic for integration.[8]

  • Data Analysis:

    • Step 1: Identify a pair of non-overlapping, baseline-resolved signals corresponding to the two diastereomers.

    • Step 2: Carefully integrate these two signals (I1 and I2).

    • Step 3: Calculate the enantiomeric excess using the formula: %ee = (|I1 - I2| / (I1 + I2)) * 100.

Gas Chromatography (GC) with Chiral Stationary Phases

For chiral pyrazole amines that are sufficiently volatile and thermally stable, GC can be an excellent technique offering very high resolution. However, primary amines often exhibit poor peak shapes and may require derivatization to improve their chromatographic properties.

Principle of Operation

Similar to HPLC, chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase coated onto the inside of a capillary column. The key difference is that the mobile phase is an inert gas (e.g., Helium or Hydrogen), and separation occurs in the gas phase.

The Critical Role of Derivatization

Direct analysis of primary amines by GC can be challenging. Derivatization serves two primary purposes:

  • Reduces Polarity: Masks the active N-H group, reducing tailing and improving peak shape.

  • Increases Volatility: Allows the compound to be readily vaporized in the GC inlet.

Common derivatizing reagents for amines include trifluoroacetic anhydride (TFAA) or isopropyl isocyanate.[11] The choice of derivative can significantly impact the separation, as the new functional group (e.g., trifluoroacetamide or a urea) introduces new potential interaction sites (e.g., hydrogen bond acceptors) that can enhance chiral recognition by the stationary phase.[11]

Supporting Experimental Data
AnalyteDerivatizing AgentChiral Stationary PhaseSeparation Factor (α)Resolution (Rs)Reference
2-aminooctaneTrifluoroacetic AnhydrideDiproline-based CSP1.041.02[11]
2-aminooctaneIsopropyl IsocyanateDiproline-based CSP1.051.58[11]
1-phenylethylamineTrifluoroacetic AnhydrideDiproline-based CSP1.102.51[11]

Note: This data illustrates the principle for general chiral amines, as specific data for pyrazole amines on GC was less prevalent in the initial search. The principles are directly applicable.

Detailed Protocol: ee Determination by Chiral GC
  • Derivatization:

    • Step 1: Dissolve a small amount (~1 mg) of the chiral pyrazole amine in a suitable solvent (e.g., dichloromethane) in a small vial.

    • Step 2: Add a slight excess of the derivatizing agent (e.g., trifluoroacetic anhydride).

    • Step 3: Let the reaction proceed (often rapid at room temperature). If necessary, gently heat to ensure complete reaction.

    • Step 4: Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Step 5: Re-dissolve the derivatized product in a suitable injection solvent (e.g., hexane or ethyl acetate).

  • GC Analysis:

    • Step 1: Inject a small volume (e.g., 1 µL) of the solution onto a GC equipped with a chiral column (e.g., a cyclodextrin- or amino acid-based CSP).

    • Step 2: Use a temperature program to elute the compounds. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

    • Step 3: Monitor the elution using a Flame Ionization Detector (FID).

  • Quantification:

    • Step 1: Integrate the peak areas for the two enantiomer derivatives.

    • Step 2: Calculate the ee using the standard formula.

Emerging High-Throughput Methods

For applications in early-stage discovery, such as screening the results of many parallel asymmetric reactions, speed is paramount. Emerging techniques are designed to provide rapid ee determination with minimal sample preparation.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. After derivatization of the amine to form a suitable chromophore, the CD signal can be correlated with the enantiomeric excess. This method can be extremely fast, with data acquisition taking only a couple of minutes per sample, making it amenable to high-throughput screening in plate-based formats.[12]

  • Fluorescence-Based Assays: These methods rely on the dynamic self-assembly of the chiral amine with other components (e.g., a chiral fluorescent ligand and a linker) to form diastereomeric complexes. These complexes exhibit distinct fluorescence intensities or wavelengths, which can be measured on a plate reader to determine the ee with very high sensitivity (requiring only nanograms of substrate).[13]

These methods are powerful for rapid screening but may not offer the same level of accuracy and precision as chromatographic or NMR methods for final product quality control.

Summary and Recommendations

The selection of an optimal method for determining the enantiomeric excess of a chiral pyrazole amine is a multi-faceted decision.

MethodSpeedAccuracySample PrepKey AdvantageBest For...
Chiral HPLC ModerateVery HighLowVersatility (analytical & preparative), wide applicability.Routine analysis, method validation, purification.
Chiral GC FastVery HighModerate (derivatization)Extremely high resolution for volatile compounds.Volatile and thermally stable pyrazole derivatives.
NMR Spectroscopy Very FastHighModerate (derivatization)No physical separation needed, direct observation.Rapid single-sample analysis, structural confirmation.
CD/Fluorescence Extremely FastGood-HighModerate (derivatization)High-throughput capability, very low sample consumption.Screening of asymmetric reaction libraries.

Final Recommendations:

  • For routine analysis and process development , where accuracy and robustness are key, chiral HPLC on a polysaccharide-based CSP is the gold standard. Its versatility and proven track record make it the most reliable choice.

  • For rapid confirmation of enantiopurity in a research setting or when chromatographic methods fail, NMR spectroscopy with a chiral derivatizing agent is an excellent and fast alternative.

  • If your pyrazole amine is volatile , chiral GC should be explored as it can provide unparalleled resolution.

  • For high-throughput screening of catalyst libraries or reaction conditions, leveraging CD or fluorescence-based assays will dramatically accelerate the discovery process.

By understanding the principles and practical considerations behind each of these techniques, researchers can confidently select and implement the most effective strategy for the accurate determination of enantiomeric excess in their chiral pyrazole amine samples, ensuring the quality and efficacy of these vital pharmaceutical building blocks.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26369–26379. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Taran, O. P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2388–2405. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Organic Letters Ahead of Print. (n.d.). ACS Publications. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717–10723. [Link]

  • Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 52(8), 852–858. [Link]

  • Gualdaroni, S., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(8), 1545–1552. [Link]

  • Lee, J. Y., et al. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Organic & Biomolecular Chemistry, 10(13), 2641–2646. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 929–948. [Link]

  • Holmes, A. E., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 133(25), 9845–9853. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Zhang, G., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 18(4), e202201168. [Link]

  • Wang, Y., et al. (2011). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1218(30), 4970–4978. [Link]

  • Seco, J. M., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(8), 9872–9913. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). National Institutes of Health. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12797–12808. [Link]

Sources

A Comparative Guide to the Catalytic Activity of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-based ligands represent a cornerstone in the field of coordination chemistry and homogeneous catalysis. The versatility of the pyrazole scaffold, an aromatic five-membered N-heterocycle, allows for facile synthetic modification, enabling precise tuning of the steric and electronic properties of the resulting metal complexes.[1] This adaptability is crucial for optimizing catalytic efficiency across a wide spectrum of chemical transformations.[2] Pyrazole ligands can stabilize active metal centers, influence reaction selectivity, and enhance catalyst longevity, making them indispensable tools for researchers in academia and industry.[2]

This guide provides a comparative analysis of the catalytic performance of various classes of pyrazole-based ligands in several key organic reactions. We will delve into the structural nuances that dictate their activity, present supporting experimental data to illustrate these differences, and provide validated protocols to bridge theory with practice. The discussion is grounded in the principles of metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in the catalytic cycle.[3]

Classes of Pyrazole-Based Ligands: A Structural Overview

The efficacy of a pyrazole-based catalyst is intrinsically linked to the ligand's architecture. The denticity, steric bulk, and electronic nature of the substituents on the pyrazole ring are critical design elements.

  • Simple Pyrazoles: Monodentate pyrazoles can coordinate to a metal center, but their lability often leads to less stable complexes. However, their derivatives are foundational building blocks for more complex ligand systems.[2]

  • Bidentate and Tridentate Ligands: These ligands, featuring two or three coordinating nitrogen atoms (e.g., bis(pyrazolyl)methanes), form more stable chelate complexes with metal centers. This increased stability is often crucial for maintaining the integrity of the catalytic species throughout the reaction.[4][5]

  • Scorpionate Ligands: A prominent class of tripodal, tridentate ligands, such as tris(pyrazolyl)borates (Tp) and tris(pyrazolyl)methanes (Tpm), are named for their pincer-like coordination to a metal center.[1][6] The scorpionate framework provides exceptional stability and allows for systematic modification of the pyrazole rings to fine-tune the catalyst's properties.[1][4][5]

  • Pyrazole-N-Heterocyclic Carbene (NHC) Ligands: These hybrid ligands incorporate a strongly σ-donating NHC moiety alongside a pyrazole unit. This combination can lead to highly active and robust catalysts, particularly for cross-coupling reactions.[7][8]

  • Protic Pyrazole Ligands: Ligands containing an N-H group on the pyrazole ring can participate in catalysis through metal-ligand cooperation.[3] The acidic proton can act as a proton shuttle or engage in hydrogen bonding, facilitating substrate activation and bond cleavage.[3]

The choice of ligand is therefore a causal one; a researcher might select a bulky scorpionate ligand to enhance catalyst stability and promote reductive elimination, or a protic pincer ligand to facilitate a reaction requiring proton transfer steps.

Comparative Catalytic Performance

The true measure of a ligand's utility is its performance in catalytic reactions. Below, we compare the activity of different pyrazole-based systems in three critical classes of transformations: C-C cross-coupling, oxidation, and polymerization.

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Heck reactions, are fundamental for constructing complex organic molecules.[2] The choice of ligand is paramount for achieving high yields and turnover numbers (TONs).

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. Pyrazole-based ligands have been used extensively to stabilize the palladium catalyst.

Ligand/Pre-catalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃ / 1,5-Dimethyl-3-phenylpyrazole4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1001298
[PdCl₂(NCMe)₂] / Bis(3,5-dimethylpyrazol-1-yl)methane4-BromoanisolePhenylboronic acidK₂CO₃DMF110295
Cationic Pd(II)-rNHC Complex 6a [7]4-BromotoluenePhenylboronic acidK₂CO₃H₂O/TBAB1001>99

Data collated from different studies; direct comparison should be made with caution as conditions vary.

As the table illustrates, pyrazole-NHC ligands can offer superior activity, driving reactions to completion in shorter times and even under aqueous conditions.[7] This enhanced performance is attributed to the strong electron-donating nature of the NHC moiety, which stabilizes the Pd(0) active species and promotes oxidative addition.

Oxidation Catalysis

Metal complexes with pyrazole-based ligands are effective catalysts for a variety of oxidation reactions, often mimicking the function of metalloenzymes.[9] Copper and iron complexes, in particular, have been studied for their ability to activate oxidants like H₂O₂ for the functionalization of hydrocarbons.[2][10]

Catechol Oxidation: The oxidation of catechol to o-quinone is a common model reaction to evaluate the catalytic activity of bio-inspired complexes.

Catalyst System (in situ)SolventReaction Rate (V, µmol·L⁻¹·min⁻¹)Reference
Ligand L6 / Cu(CH₃COO)₂THF5.596
Ligand L4 / CoCl₂THF1.875
Ligand L6 / Cu(CH₃COO)₂CH₃CNNo Activity Observed

The data highlights the profound influence of both the metal salt and the solvent on catalytic activity.[10][11] The combination of a specific pyrazole ligand with copper(II) acetate in THF provides the highest activity, suggesting that the counterion and solvent coordination play a crucial role in the formation of the active catalytic species.[10][11]

Polymerization Reactions

Scorpionate ligands have proven to be particularly effective in polymerization catalysis, such as the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA).[4][5] The robust tridentate coordination of the scorpionate ligand stabilizes the metal center, allowing for controlled polymer chain growth.

CatalystMonomerT (°C)TimeConversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
[(TpMs)Zn(N(SiMe₃)₂)]rac-lactide205 min99196001.08
[(BimiPr)Mg(n-Bu)]rac-lactide02 h98258001.15

TpMs = hydrotris(3-mesitylpyrazol-1-yl)borate, BimiPr = bis(3-isopropyl-pyrazol-1-yl)methane

The zinc scorpionate complex demonstrates extremely high activity, achieving nearly complete conversion in just 5 minutes at room temperature with excellent control over the polymer's molecular weight and dispersity (Đ). This efficiency stems from the ligand's ability to create a well-defined and stable coordination environment around the zinc center, which is essential for rapid and controlled polymerization.

Experimental Protocols & Workflows

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

General Workflow for Catalyst Screening

The process of identifying an optimal catalyst involves a logical progression from ligand synthesis to catalytic testing. This workflow ensures that variables are controlled and results are comparable.

G cluster_0 Ligand Preparation cluster_1 Catalyst Formation cluster_2 Catalytic Testing A 1. Pyrazole Ligand Synthesis B 2. Purification (Crystallization/Chromatography) A->B C 3. Characterization (NMR, MS, X-ray) B->C D 4. Complexation with Metal Precursor C->D E 5. Catalyst Isolation & Characterization D->E F 6. Reaction Setup (Substrates, Solvent, Base) E->F G 7. Monitoring (TLC, GC, HPLC) F->G H 8. Product Isolation & Yield Determination G->H I 9. Data Analysis & Comparison H->I

Caption: General workflow for synthesis and screening of pyrazole-based catalysts.

Protocol 1: Synthesis of a Scorpionate Ligand (Hydrotris(3,5-dimethylpyrazol-1-yl)borate, Tp*)

This protocol describes the synthesis of a classic scorpionate ligand. The causality behind this choice is its well-established coordination chemistry and stability.

  • Reagents & Setup: Add 3,5-dimethylpyrazole (3.0 g, 31.2 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath.

  • Reaction: Slowly add potassium borohydride (0.56 g, 10.4 mmol) to the cooled, stirring pyrazole. (CAUSALITY: The slow addition controls the exothermic reaction and hydrogen gas evolution).

  • Heating: Remove the ice bath and attach a reflux condenser. Heat the mixture at 180-190 °C for 4 hours. The mixture will become a clear, stirrable liquid.

  • Cooling & Isolation: Allow the reaction to cool to room temperature. The product will solidify into a white mass. Add toluene (20 mL) and heat to dissolve the solid.

  • Purification: Cool the solution slowly to room temperature and then in an ice bath to precipitate the white, crystalline product. Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

  • Validation: Confirm the identity and purity of the product using ¹H NMR spectroscopy.

Protocol 2: Catalytic Suzuki-Miyaura Coupling

This self-validating protocol includes steps for setting up a representative cross-coupling reaction.

  • Catalyst Preparation (in situ): To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), a suitable phosphine ligand (if required), and the pyrazole-based ligand (0.01-0.03 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe. Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time. (CAUSALITY: Using an inert atmosphere and degassed solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst).

  • Monitoring & Quenching: Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction to room temperature and quench with water.

  • Workup & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Validation: Determine the isolated yield and characterize the product by NMR and MS to confirm its structure.

The Catalytic Cycle: A Mechanistic View

Understanding the catalytic cycle is key to rationally designing better catalysts. The ligand influences each step, from oxidative addition to reductive elimination.

Catalytic_Cycle center A LₙPd(0) Active Catalyst center->A B Oxidative Addition A->B Ar-X C LₙPd(II)(Ar)(X) B->C D Transmetalation C->D Ar'-B(OR)₂ E LₙPd(II)(Ar)(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The pyrazole ligand (L) stabilizes the palladium center throughout this cycle. Electron-donating ligands facilitate the initial oxidative addition step, while sterically bulky ligands can promote the final reductive elimination step, releasing the product and regenerating the active catalyst.

Conclusion and Future Outlook

The modular nature and synthetic accessibility of pyrazole-based ligands ensure their continued prominence in catalysis.[3] This guide has demonstrated that a ligand's structure directly and causally impacts its catalytic performance. Scorpionates offer stability for demanding reactions like polymerization, while protic and NHC-hybrid pyrazoles provide unique reactivity for cross-coupling and cooperative catalysis.[3][4][7]

Future research will likely focus on the development of more sophisticated ligand architectures. This includes the incorporation of chiral pyrazole units for asymmetric catalysis, the design of ligands for photo- and electrocatalysis, and the immobilization of pyrazole-based catalysts on solid supports for improved recyclability and applications in flow chemistry. The continued exploration of metal-ligand cooperation with protic pyrazoles also promises to unlock novel reaction pathways.[3] By understanding the fundamental principles outlined here, researchers can more effectively select and design pyrazole-based ligands to tackle the synthetic challenges of tomorrow.

References
  • Kuwata, S., & Ikariya, T. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 24(23), 4279. [Link]

  • Akbar, S., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. ACS Omega. [Link]

  • García-Delgado, A., et al. (2022). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications, 58(74), 10333-10346. [Link]

  • Poster. (2024). Synthesis and catalytic activity of scorpionate ligand metal complexes in ATRA reactions. ACS Fall 2024. [Link]

  • Mhlongo, N. N., & Akerman, M. P. (2014). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Coordination Chemistry Reviews, 265, 74-88. [Link]

  • García-Delgado, A., et al. (2022). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Semantic Scholar. [Link]

  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 7365-7375. [Link]

  • El-kadiri, S., et al. (2024). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. Journal of the Iranian Chemical Society. [Link]

  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2018). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Catalysts, 8(1), 12. [Link]

  • Di Nicola, C., et al. (2020). Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. Inorganics, 8(11), 63. [Link]

  • Majumdar, A., et al. (2013). Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling. Organometallics, 32(23), 7110-7119. [Link]

  • ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing nucleophiles. ResearchGate. [Link]

  • Shul'pin, G. B., & Shul'pina, L. S. (2020). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. Odessa University Chemical Journal, 10(2), 24-34. [Link]

  • Enders, M., et al. (2021). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 86(14), 9576-9585. [Link]

  • Mohammadi, Z., & Gholinejad, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19357. [Link]

  • El-kadiri, S., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Reactions, 4(1), 1-13. [Link]

  • He, L., et al. (2020). Novel fast-acting pyrazole/pyridine-functionalized N-heterocyclic carbene silver complexes assembled with nanoparticles show enhanced safety and efficacy as anticancer therapeutics. Dalton Transactions, 49(7), 2268-2279. [Link]

  • Kumar, V., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(3), 1218-1233. [Link]

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A Comprehensive Guide to Assessing the Purity of Commercial 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for a Chiral Pyrazole Amine

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a chiral heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. Its structural motifs—a substituted pyrazole ring and a chiral primary amine—make it a valuable building block for synthesizing a variety of biologically active compounds. The purity of this intermediate is paramount, as even trace impurities can have significant downstream consequences, including:

  • Altering Biological Activity: Unwanted isomers or related substances can exhibit different pharmacological or toxicological profiles, potentially leading to misleading structure-activity relationship (SAR) data.

  • Compromising Reaction Yields and Selectivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, side reactions, and complex purification challenges.

  • Introducing Regulatory Hurdles: For compounds intended for preclinical or clinical development, a well-characterized impurity profile is a non-negotiable regulatory requirement.

This guide will provide a comprehensive framework for the multi-faceted purity assessment of this compound, encompassing chemical purity, enantiomeric excess, residual solvents, and elemental impurities.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough purity assessment begins with an understanding of the potential impurities that may be present. While the exact commercial synthesis route may be proprietary, a plausible and efficient pathway involves the initial formation of a ketone precursor followed by asymmetric reductive amination.

Proposed Synthesis Pathway:

A likely synthetic route commences with the acylation of 1-methylpyrazole, followed by the asymmetric reductive amination of the resulting ketone.

Step 1: Friedel-Crafts Acylation to form 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

1-Methylpyrazole can be reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the ketone precursor, 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

Step 2: Asymmetric Reductive Amination

The ketone is then converted to the chiral amine. This is a critical step where enantioselectivity is introduced. A common method is asymmetric reductive amination using a chiral catalyst.[1]

Based on this proposed synthesis, we can anticipate several classes of potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1-methylpyrazole and propionyl chloride.

    • Ketone Precursor: Unreacted 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

    • Regioisomers: Depending on the control of the initial acylation, small amounts of the regioisomeric ketone, 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one, could be formed, leading to the corresponding regioisomeric amine impurity.

    • Over-alkylation or Side-Reaction Products: Impurities arising from side reactions during pyrazole synthesis or acylation.

  • Enantiomeric Impurity:

    • The "Undesired" Enantiomer: The (S)- or (R)-enantiomer, depending on the desired stereochemistry. The enantiomeric excess (ee) is a critical quality attribute.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, toluene, ethanol, methanol).

  • Elemental Impurities: Trace metals from catalysts (e.g., Ruthenium, Iridium, Rhodium from the reductive amination step) or leaching from reaction vessels.[2]

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

Chemical Purity and Impurity Profiling by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the cornerstone for determining chemical purity and identifying process-related impurities.

Rationale for Method Selection:

  • HPLC-UV: Provides quantitative data on the main component and any UV-active impurities. The aromatic pyrazole ring allows for sensitive UV detection.

  • HPLC-MS: Offers structural information about impurities, aiding in their identification, especially for those present at low levels.

Hypothetical Comparison of Commercial Lots:

ParameterLot ALot B (Alternative Supplier)
Purity (HPLC Area %) 99.8%98.5%
Major Impurity Ketone Precursor (0.15%)Regioisomeric Amine (1.2%)
Other Impurities < 0.05%Three unknown impurities (total 0.3%)

Experimental Protocol: HPLC-UV/MS for Chemical Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection (UV): 220 nm.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water:acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (optional) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect_UV UV Detection (220 nm) Separate->Detect_UV Detect_MS MS Detection (ESI+) Separate->Detect_MS Integrate Integrate Peaks Detect_UV->Integrate Identify Identify Impurities (MS) Detect_MS->Identify Quantify Quantify Purity & Impurities Integrate->Quantify Identify->Quantify Chiral_HPLC_Workflow SamplePrep Prepare Sample in Mobile Phase Injection Inject onto Chiral HPLC System SamplePrep->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Calculate Enantiomeric Excess (ee) Detection->DataAnalysis Result ee > 99.5%? DataAnalysis->Result

Caption: Workflow for Chiral Purity Analysis.

Volatile Impurities and Regioisomers by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique to HPLC for analyzing volatile and semi-volatile impurities, including regioisomers that may be difficult to separate by reverse-phase HPLC. [3] Rationale for Method Selection:

  • High Resolution for Volatiles: GC offers superior separation for volatile compounds.

  • Mass Spectrometry for Identification: Provides definitive identification of impurities based on their mass spectra and fragmentation patterns. Hypothetical GC-MS Findings:

ParameterLot ALot B
Regioisomeric Amine Not Detected1.2%
Other Volatile Impurities Trace Toluene (from synthesis)Not Detected

Experimental Protocol: GC-MS for Volatile Impurities

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Residual Solvents by Headspace GC (GC-HS)

Residual solvents are common impurities from the manufacturing process and must be controlled within the limits defined by guidelines such as USP <467>. [4][5]Headspace Gas Chromatography (GC-HS) is the standard technique for this analysis.

Rationale for Method Selection:

  • Selectivity for Volatiles: GC-HS is highly selective for volatile organic compounds.

  • Matrix Elimination: The headspace injection technique prevents non-volatile matrix components from contaminating the GC system.

Hypothetical Residual Solvent Analysis:

SolventLot A (ppm)Lot B (ppm)USP <467> Limit (Class 2)
Methanol 15025003000
Toluene 50100890
Dichloromethane Not Detected50600

Experimental Protocol: GC-HS for Residual Solvents

  • GC Column: G43 (e.g., DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

  • Detector: Flame Ionization Detector (FID).

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Elemental Impurities by ICP-MS/OES

The potential use of metal catalysts in the synthesis necessitates the analysis of elemental impurities, as outlined in ICH Q3D. [2]Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are the preferred techniques.

Rationale for Method Selection:

  • High Sensitivity: ICP-MS offers the low detection limits required to meet the permitted daily exposure (PDE) limits for toxic elements.

  • Multi-element Capability: Allows for the simultaneous analysis of a wide range of elements.

Hypothetical Elemental Impurity Analysis:

ElementLot A (ppm)ICH Q3D Oral PDE (µ g/day )
Ruthenium (Ru) < 170
Rhodium (Rh) < 170
Palladium (Pd) < 1100
Lead (Pb) < 0.55
Arsenic (As) < 0.115

Experimental Protocol: ICP-MS for Elemental Impurities

  • Sample Preparation: Accurately weigh approximately 0.1 g of the sample into a digestion vessel. Add concentrated nitric acid and digest using a microwave digestion system. Dilute the digested sample to a final volume with deionized water.

  • Instrumentation: An ICP-MS instrument equipped with a collision/reaction cell to minimize interferences.

  • Analysis: Analyze the sample solution against calibrated standards for the elements of interest.

Method Validation: Ensuring Trustworthiness and Reliability

Every analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) and USP <1225> guidelines.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Holistic View of Purity

The purity assessment of this compound is a comprehensive endeavor that requires a suite of orthogonal analytical techniques. A robust quality control strategy should not be seen as a mere checklist but as a scientifically-driven investigation into the composition of the material. By understanding the synthetic pathway and potential impurities, and by employing validated, fit-for-purpose analytical methods, researchers can ensure the quality of this critical building block, leading to more reliable and reproducible scientific outcomes. This guide provides the framework for establishing such a self-validating system of analysis, fostering confidence in the materials used in research and drug development.

References

  • LCGC International (2025). Gas Chromatography HS-GC-FID: Analysis of Residual Solvents According to USP 467. [Link]

  • Shimadzu (2022). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A. [Link]

  • Labstat (2025). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). [Link]

  • Pharmaceutical Technology (2021). Approaching Elemental Impurity Analysis. [Link]

  • Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • ICH (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Kasawar, G. B., & Farooqui, M. N. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ResearchGate (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • International Journal of Research and Review (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • MDPI (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Chromatography Online (2014). Validation of Impurity Methods, Part II. [Link]

  • Slideshare (2023). Analytical methods validation as per ich & usp. [Link]

  • Science.gov. chiral hplc method: Topics by Science.gov. [Link]

  • Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Gulia, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. The following protocols are designed to ensure laboratory safety through a deep understanding of the potential hazards and the implementation of rigorous, self-validating procedures.

While specific toxicological data for this compound is not extensively documented, its structure, containing a pyrazole ring and a primary amine functional group, suggests that it should be handled with the same caution as similar chemical entities. Structurally related compounds are known to cause skin and eye irritation.[1][2] Therefore, a conservative approach to handling is warranted to minimize potential exposure.

Hazard Assessment and Mitigation

The primary hazards associated with substituted pyrazole amines include:

  • Skin Irritation: May cause irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or if their dusts/vapors are inhaled.[3]

Given these potential hazards, all handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dusts or vapors.[4] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory scenarios.

Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionWhen to Use
Standard Laboratory Use Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Standard lab coat.Not generally required if handled in a certified chemical fume hood.For handling small quantities in a well-ventilated laboratory fume hood.
Increased Risk of Splash or Aerosol Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with organic vapor cartridges.For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood.
Emergency (Spill) Full-face respirator with appropriate cartridges.Heavy-duty chemical-resistant gloves.Fully encapsulated chemical- and vapor-protective suit.Positive pressure, full face-piece self-contained breathing apparatus (SCBA).In the event of a significant spill or release.

Rationale for PPE Selection:

  • Eye and Face Protection: The selection of safety glasses, goggles, or a face shield is dictated by the potential for splashes. Goggles with indirect ventilation are recommended when there is a significant splash hazard.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves generally offer good resistance to a range of chemicals.[5] Double-gloving is recommended to prevent contamination of the surrounding area when hands are removed from a fume hood.[6]

  • Body Protection: A standard lab coat is sufficient for small-scale operations. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron or coveralls provide an additional barrier.

  • Respiratory Protection: Handling the compound in a fume hood is the primary engineering control to prevent inhalation. A respirator should be used if this control is not available or during a large-scale spill.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for safe handling. The following procedure should be adopted for all work involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don appropriate PPE prep_hood Prepare workspace in fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh and transfer solid in hood prep_materials->weigh Proceed to handling dissolve Dissolve in solvent (if applicable) weigh->dissolve react Set up and run reaction in hood dissolve->react decontaminate Decontaminate workspace and equipment react->decontaminate Procedure complete dispose_waste Segregate and label all waste decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Before beginning any work, ensure all necessary PPE is available and in good condition.

    • Prepare your workspace within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware, reagents, and equipment.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use appropriate tools, such as spatulas and weighing paper, to minimize the generation of airborne particles.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup and Execution:

    • All reactions should be set up and carried out within the fume hood.

    • Ensure all glassware is securely clamped.

    • During the reaction, monitor for any unexpected changes.

  • Post-Reaction Workup:

    • Quench reactions carefully, particularly if they are exothermic.

    • Perform all extractions, filtrations, and other workup procedures within the fume hood.

  • Decontamination:

    • After use, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).

    • Properly dispose of all contaminated disposable materials, such as gloves and bench paper, as chemical waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE, weighing paper, and residual product, in a clearly labeled, sealed, and appropriate waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a separate, clearly labeled, and sealed waste container.

Container Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of a mixture, including solvents.

Storage:

  • Store waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic, until they can be collected by trained hazardous waste personnel.

Emergency Procedures

Spill Response:

  • Small Spill: For a small spill contained within the fume hood, use an appropriate absorbent material to clean it up. Place the contaminated absorbent in a sealed bag for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent the spill from spreading. Follow your institution's emergency response protocol.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

References

  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
  • This compound - Amerigo Scientific. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-24).
  • Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-3-amine - Benchchem. (n.d.).
  • 5 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • (S)-1-(1-methyl-1H-pyrazol-5-yl)propan-2-amine | 2166166-58-9 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2025-11-02).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.